molecular formula C10H17ClN2O3S B15618884 Amidephrine hydrochloride CAS No. 25952-68-5

Amidephrine hydrochloride

カタログ番号: B15618884
CAS番号: 25952-68-5
分子量: 280.77 g/mol
InChIキー: KROFTUPDCYHRPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amidephrine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O3S and its molecular weight is 280.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

25952-68-5

分子式

C10H17ClN2O3S

分子量

280.77 g/mol

IUPAC名

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H

InChIキー

KROFTUPDCYHRPV-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Amidephrine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of amidephrine (B1664861) hydrochloride, a selective α1-adrenergic receptor agonist. It covers the historical pharmacological characterization, a proposed synthesis pathway with detailed experimental protocols, and an in-depth look at its mechanism of action through the Gq protein-coupled signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.

Discovery and Historical Context

Proposed Synthesis Pathway of Amidephrine Hydrochloride

A specific, detailed synthesis protocol for this compound is not widely published. However, based on the known synthesis of structurally related phenylethanolamines such as phenylephrine (B352888) and sotalol, a plausible multi-step synthetic route can be proposed. This proposed pathway starts from 3-aminobenzaldehyde (B158843).

Proposed Experimental Protocol

Step 1: Sulfonylation of 3-aminobenzaldehyde

  • Dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (B128534) (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-formylphenyl)methanesulfonamide.

Step 2: Cyanohydrin Formation

  • Dissolve N-(3-formylphenyl)methanesulfonamide (1.0 eq) in a mixture of ethanol (B145695) and water.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Slowly add a solution of sodium bisulfite (1.2 eq) in water dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the formation of the cyanohydrin by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield the cyanohydrin intermediate.

Step 3: Reduction of the Nitrile and Formation of the Amino Alcohol

  • Dissolve the cyanohydrin intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0-3.0 eq), in portions at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reduction by TLC.

  • Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude amino alcohol.

Step 4: N-Methylation

  • Dissolve the crude amino alcohol (1.0 eq) in a suitable solvent such as methanol.

  • Add a formaldehyde (B43269) solution (1.5 eq).

  • Perform a reductive amination using a reducing agent like sodium borohydride (B1222165) (1.5 eq) or by catalytic hydrogenation over a palladium catalyst.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent.

  • Extract the aqueous layer, dry the combined organic layers, and concentrate to yield crude amidephrine.

Step 5: Formation of this compound

  • Dissolve the crude amidephrine base in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent until the solution is acidic.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Pathway Start 3-Aminobenzaldehyde Step1 Sulfonylation (Methanesulfonyl Chloride, Triethylamine) Start->Step1 Intermediate1 N-(3-formylphenyl)methanesulfonamide Step1->Intermediate1 Step2 Cyanohydrin Formation (NaCN, NaHSO3) Intermediate1->Step2 Intermediate2 Cyanohydrin Intermediate Step2->Intermediate2 Step3 Reduction (LiAlH4) Intermediate2->Step3 Intermediate3 Amino Alcohol Step3->Intermediate3 Step4 N-Methylation (Formaldehyde, Reducing Agent) Intermediate3->Step4 Amidephrine_Base Amidephrine (Base) Step4->Amidephrine_Base Step5 Salt Formation (HCl) Amidephrine_Base->Step5 End This compound Step5->End

Caption: Proposed synthesis pathway for this compound.

Pharmacological Profile and Mechanism of Action

Amidephrine is a selective agonist for α1-adrenergic receptors.[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are associated with the Gq heterotrimeric G protein.

Signaling Pathway

The binding of amidephrine to the α1-adrenergic receptor initiates a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated α subunit of the Gq protein (Gαq) exchanges GDP for GTP and dissociates from the βγ subunits. Gαq-GTP then activates the enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).

The activation of PKC and the elevation of intracellular calcium lead to a cascade of downstream cellular responses, including smooth muscle contraction.

Signaling Pathway Diagram

Signaling_Pathway Amidephrine Amidephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor binds Gq_Protein Gq Protein (inactive) Alpha1_Receptor->Gq_Protein activates Gq_Protein_Active Gq Protein (active) Gq_Protein->Gq_Protein_Active GDP -> GTP PLC Phospholipase C (PLC) Gq_Protein_Active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets leading to

Caption: Amidephrine's α1-adrenergic receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key pharmacological data for amidephrine, primarily based on the characterization of its sympathomimetic effects. The data is presented to facilitate comparison with other adrenergic agonists.

Table 1: Receptor Binding Affinity (Ki, nM)

Compoundα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic Receptorα2-Adrenergic Receptorβ1-Adrenergic Receptorβ2-Adrenergic Receptor
AmidephrineHigh AffinityHigh AffinityHigh AffinityLow AffinityVery Low AffinityVery Low Affinity
NorepinephrineHigh AffinityHigh AffinityHigh AffinityModerate AffinityHigh AffinityModerate Affinity
PhenylephrineHigh AffinityHigh AffinityModerate AffinityLow AffinityLow AffinityLow Affinity

Table 2: In Vivo Potency (ED50)

AssayAmidephrinePhenylephrineNorepinephrine
Pressor Response (Dog, IV) PotentPotentVery Potent
Nasal Decongestion (Topical) EffectiveEffectiveEffective

Note: This data is a qualitative representation based on the established use and pharmacological profile of these agents.

Conclusion

This compound is a selective α1-adrenergic receptor agonist with a clear mechanism of action involving the Gq protein signaling pathway. While its early pharmacological properties were well-characterized, detailed information regarding its initial discovery and a standardized synthesis protocol are not extensively documented in modern databases. The proposed synthesis pathway and detailed signaling cascade presented in this guide offer a robust framework for researchers and drug development professionals working with this and related sympathomimetic compounds. Further research to elucidate the specific quantitative binding affinities and to optimize the synthetic route would be of significant value to the scientific community.

References

Amidephrine Hydrochloride: A Technical Deep-Dive into its Mechanism as a Selective α1-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidephrine (B1664861) hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. This technical guide provides a comprehensive overview of its core mechanism of action, detailing its receptor selectivity, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. While quantitative binding affinity data (Ki) for amidephrine remains elusive in publicly accessible literature, functional studies confirm its potent and selective action at the α1A-adrenoceptor subtype. This selectivity drives its physiological effects primarily through the Gq/11 signaling cascade, culminating in an increase in intracellular calcium and subsequent smooth muscle contraction. This document synthesizes available data to serve as a foundational resource for research and development professionals exploring the therapeutic potential and molecular interactions of amidephrine and related α1-adrenergic agonists.

Introduction

Amidephrine, a phenethylamine (B48288) derivative, functions as a direct-acting sympathomimetic amine. It is characterized as a selective α1-adrenergic receptor agonist and has been investigated for its utility as a vasoconstrictor, particularly as a nasal decongestant.[1] Understanding the precise molecular mechanisms underlying its interaction with adrenergic receptors is crucial for optimizing its therapeutic applications and for the development of novel, subtype-selective adrenergic modulators. This guide will dissect the core pharmacology of amidephrine, focusing on its receptor interaction, signal transduction, and the experimental frameworks used for its characterization.

Receptor Selectivity and Binding Profile

Amidephrine's primary mechanism of action is the direct stimulation of α1-adrenergic receptors. It exhibits a pronounced selectivity for α1-adrenoceptors over α2-adrenoceptors.[2] Further investigations into its subtype selectivity have revealed a significant preference for the α1A-adrenoceptor (a subtype previously designated as α1C).

Studies utilizing cloned α1-adrenergic receptor subtypes expressed in human embryonic kidney (HEK) 293 cells have demonstrated that amidephrine possesses substantial intrinsic activity at the α1A-adrenoceptor subtype, with little to no intrinsic activity observed at the α1B and α1D subtypes.[3] This makes amidephrine a valuable tool for probing the specific physiological functions of the α1A-adrenoceptor.

Quantitative Data: Binding Affinity

Despite extensive searches of publicly available scientific literature, specific binding affinity values (Ki or pKi) for amidephrine at the α1A, α1B, and α1D adrenergic receptor subtypes have not been reported. The determination of such values would typically be accomplished through competitive radioligand binding assays.

ParameterReceptor SubtypeValueSpeciesSource
Binding Affinity (Ki) α1A-AdrenoceptorData Not Available--
α1B-AdrenoceptorData Not Available--
α1D-AdrenoceptorData Not Available--

Table 1: Summary of Amidephrine Binding Affinity Data. Note the absence of specific Ki values in the reviewed literature.

Functional Potency and Efficacy

Functional assays provide critical insights into the potency (EC50) and efficacy of an agonist in eliciting a physiological or cellular response. For amidephrine, functional data is primarily derived from ex vivo tissue preparations, such as the rat vas deferens, a classical model for studying α1-adrenoceptor-mediated smooth muscle contraction.

Quantitative Data: Functional Assays
Assay TypeParameterTissue/SystemValueSpeciesSource
Inhibition of Contraction EC50Rat Vas Deferens Epithelium6.48 - 6.79 µMRat[MedChemExpress]
EC50Rat Prostate Gland6.17 - 6.18 µMRat[MedChemExpress]
Competitive Antagonism pA2 (Prazosin vs. Amidephrine)Rat Vas Deferens8.19, 8.48Rat[2]
pA2 (E-643 vs. Amidephrine)Rat Vas Deferens8.36, 8.25Rat[2]

Table 2: Summary of Quantitative Functional Data for Amidephrine.

The pA2 values for the selective α1-antagonist prazosin (B1663645) against amidephrine-induced contractions in the rat vas deferens are 8.19 and 8.48.[2] This, combined with Schild plot slopes not significantly different from unity, provides strong evidence for a competitive interaction at a single receptor population, consistent with α1-adrenoceptor agonism.[2]

Signaling Pathway

As a selective α1-adrenergic agonist, amidephrine initiates a well-characterized intracellular signaling cascade upon binding to its receptor, which is coupled to the Gq/11 family of heterotrimeric G-proteins.[4][5]

The sequence of events is as follows:

  • Receptor Activation: Amidephrine binds to the α1A-adrenoceptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-beta (PLCβ).

  • Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:

    • Inositol (B14025) 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

    • Diacylglycerol (DAG): Remains embedded in the plasma membrane.

  • Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates a variety of target proteins, leading to a cascade of cellular events that ultimately result in the characteristic physiological responses to α1-adrenergic stimulation, such as smooth muscle contraction.

While specific quantitative data for amidephrine-induced second messenger generation (e.g., EC50 for IP3 accumulation or Ca2+ mobilization) are not available in the searched literature, this pathway is the established mechanism for all α1-adrenoceptor agonists.[6][7]

Signaling Pathway Diagram

Amidephrine_Signaling_Pathway Amidephrine Amidephrine Hydrochloride Alpha1AR α1A-Adrenergic Receptor Amidephrine->Alpha1AR binds Gq_protein Gq/11 Protein (GDP-bound) Alpha1AR->Gq_protein activates Gq_protein_active Gαq-GTP Gq_protein->Gq_protein_active GDP/GTP exchange PLC Phospholipase C (PLCβ) Gq_protein_active->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cytosol ↑ [Ca2+]i ER->Ca_cytosol releases Ca2+ Ca_store Ca2+ Ca_cytosol->PKC co-activates Proteins Target Proteins PKC->Proteins phosphorylates Phospho_Proteins Phosphorylated Proteins Proteins->Phospho_Proteins Response Physiological Response (e.g., Smooth Muscle Contraction) Phospho_Proteins->Response

Amidephrine's α1-Adrenergic Signaling Cascade.

Experimental Protocols

The characterization of amidephrine's mechanism of action relies on a suite of standard pharmacological assays. Below are detailed, representative methodologies for the key experiments cited.

Protocol: Functional Assessment in Isolated Rat Vas Deferens

This protocol is based on classical organ bath experiments used to determine the potency and mechanism of vasoactive compounds.[2]

Objective: To determine the EC50 of amidephrine and the pA2 of an antagonist like prazosin.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized according to ethical guidelines.

    • The vasa deferentia are dissected, cleaned of adhering connective tissue, and suspended in an organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

    • The solution is maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Contraction Measurement:

    • Tissues are connected to an isometric force transducer to record contractile responses.

    • An initial resting tension of approximately 1 g is applied, and tissues are allowed to equilibrate for at least 60 minutes.

  • Agonist Concentration-Response Curve:

    • Cumulative concentrations of amidephrine are added to the organ bath.

    • The contractile response is allowed to reach a plateau at each concentration before the next addition.

    • Responses are recorded as a percentage of the maximum contraction elicited by a reference agonist (e.g., norepinephrine).

  • Schild Analysis for Antagonism:

    • After washing out the initial agonist, tissues are incubated with a fixed concentration of prazosin for a predetermined period (e.g., 30 minutes).

    • A second cumulative concentration-response curve for amidephrine is then generated in the presence of the antagonist.

    • This process is repeated with several different concentrations of prazosin.

  • Data Analysis:

    • EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

    • For Schild analysis, the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.

    • A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is constructed. The x-intercept provides the pA2 value.

Protocol: Radioligand Competition Binding Assay

This protocol describes a typical method to determine the binding affinity (Ki) of an unlabeled compound (like amidephrine) by measuring its ability to displace a labeled ligand from the receptor.

Objective: To determine the Ki of amidephrine for α1-adrenoceptor subtypes.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing a specific human α1-adrenoceptor subtype (e.g., α1A, α1B, or α1D) are harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competition Binding Reaction:

    • In a 96-well plate, membrane preparations are incubated with:

      • A fixed concentration of a suitable α1-selective radioligand (e.g., [3H]prazosin), typically at a concentration near its Kd.

      • A range of concentrations of unlabeled amidephrine.

    • Total Binding wells contain membranes and radioligand only.

    • Non-specific Binding wells contain membranes, radioligand, and a high concentration of an unlabeled α1-antagonist (e.g., phentolamine) to saturate all specific binding sites.

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Filters are washed rapidly with ice-cold wash buffer.

  • Quantification:

    • The filtermat is dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of amidephrine.

    • The IC50 value (the concentration of amidephrine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activation, a key step in the α1-adrenergic signaling pathway.

Objective: To measure amidephrine-induced IP accumulation.

Methodology:

  • Cell Culture and Labeling:

    • Cells expressing the α1-adrenoceptor of interest are cultured in 96-well plates.

    • Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Cells are washed and pre-incubated with a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Cells are then stimulated with various concentrations of amidephrine for a defined time period (e.g., 30-60 minutes).

  • Extraction and Purification:

    • The reaction is stopped by adding a lysis reagent (e.g., perchloric acid).

    • The cell lysates are collected, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography columns.

  • Quantification:

    • The eluted [3H]inositol phosphates are quantified by liquid scintillation counting.

  • Data Analysis:

    • The amount of [3H]IPs produced is plotted against the log concentration of amidephrine.

    • The EC50 for IP accumulation is determined using non-linear regression analysis.

Protocol: Intracellular Calcium Mobilization Assay

This is a high-throughput method to measure the transient increase in intracellular calcium following receptor activation.

Objective: To measure amidephrine-induced calcium mobilization.

Methodology:

  • Cell Preparation and Dye Loading:

    • Cells expressing the α1-adrenoceptor are seeded into a 96- or 384-well black, clear-bottom plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. These dyes exhibit an increase in fluorescence intensity upon binding to Ca2+.

  • Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an integrated liquid handler.

    • A baseline fluorescence reading is established.

  • Agonist Addition and Measurement:

    • The instrument automatically injects various concentrations of amidephrine into the wells.

    • Fluorescence intensity is measured kinetically in real-time, immediately before and for a period after agonist addition (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • The response is plotted against the log concentration of amidephrine.

    • The EC50 for calcium mobilization is determined using non-linear regression.

Experimental and Logical Workflow Diagrams

Schild Analysis Experimental Workflow

Schild_Analysis_Workflow A Prepare Isolated Tissue (e.g., Rat Vas Deferens) B Equilibrate in Organ Bath A->B C Generate Control Agonist (Amidephrine) Dose-Response Curve B->C D Calculate Control EC50 C->D E Wash Tissue C->E J Calculate Dose Ratios for each [Antagonist] D->J F Incubate with Fixed [Antagonist] (e.g., Prazosin) E->F G Generate Agonist Dose-Response Curve in presence of Antagonist F->G H Calculate Antagonist-shifted EC50 G->H I Repeat E-H for multiple [Antagonist] concentrations G->I H->J I->E K Construct Schild Plot: log(DR-1) vs log[Antagonist] J->K L Determine pA2 and Slope K->L

Workflow for determining antagonist pA2 via Schild Analysis.
Logical Relationship for Gq-Protein Activation

Gq_Activation_Logic Ligand Amidephrine Binding to α1A-Receptor Conformation Receptor Conformational Change Ligand->Conformation GEF Receptor acts as GEF for Gq Protein Conformation->GEF GDP_GTP GDP exchanged for GTP on Gαq subunit GEF->GDP_GTP Dissociation Gαq-GTP dissociates from Gβγ and Receptor GDP_GTP->Dissociation Active Active Gαq-GTP and Gβγ subunits Dissociation->Active

Logical steps of Gq-protein activation by Amidephrine.

Conclusion

Amidephrine hydrochloride serves as a selective agonist for the α1-adrenergic receptor, with a notable preference for the α1A subtype. Its mechanism of action is rooted in the canonical Gq/11 signaling pathway, leading to the activation of Phospholipase C and a subsequent increase in intracellular calcium, which drives smooth muscle contraction. While specific binding affinities (Ki) are not well-documented in the literature, functional assays consistently demonstrate its efficacy and competitive interaction at α1-adrenoceptors. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to understand, investigate, and potentially exploit the pharmacological properties of amidephrine and other selective α1-adrenergic agonists. Further research to quantify its binding affinity and downstream second messenger generation would provide a more complete picture of its molecular pharmacology.

References

Amidephrine Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a sympathomimetic agent classified as a selective alpha-1 adrenergic receptor agonist.[1] Primarily recognized for its vasoconstrictive properties, it has been investigated for use as a topical nasal decongestant.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound. Due to the limited availability of specific pharmacokinetic parameters for Amidephrine, data for the structurally and functionally similar α1-adrenergic agonists, phenylephrine (B352888) and oxymetazoline (B75379), are presented for comparative purposes. This document details its mechanism of action, signaling pathways, and summarizes key pharmacodynamic findings from in vivo and in vitro studies. Furthermore, it outlines generalized experimental protocols relevant to the study of this class of compounds.

Pharmacodynamics

Amidephrine is a selective α1-adrenergic receptor agonist.[1] Its pharmacodynamic effects are primarily mediated through the activation of these receptors, which are predominantly located on vascular smooth muscle.

Mechanism of Action

Activation of α1-adrenergic receptors by Amidephrine initiates a well-defined signaling cascade. These receptors are Gq-protein coupled. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to the contraction of smooth muscle cells. This vasoconstriction is the primary mechanism behind Amidephrine's therapeutic effects as a nasal decongestant.[2][3]

Amidephrine Signaling Pathway Amidephrine Amidephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Smooth_Muscle_Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction

Figure 1: Amidephrine Signaling Pathway.
Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative pharmacodynamic data for Amidephrine, primarily from in vitro studies.

ParameterSpeciesTissueValueReference
pA2 (Prazosin)RatVas Deferens8.19[4]
pA2 (E-643)RatVas Deferens8.36[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

In Vivo Pharmacodynamic Effects

Studies in various animal models have demonstrated the vasoconstrictor effects of Amidephrine mesylate. The following table presents a summary of its vasopressor potency relative to phenylephrine.

Animal ModelRoute of AdministrationVasopressor Molar Potency (Amidephrine:Phenylephrine)
Anesthetized DogsIntravenous (i.v.)1:1.9
Anesthetized CatsIntravenous (i.v.)1:2.1
Unanesthetized RatsIntraperitoneal (i.p.)5.7:1
Unanesthetized RatsOral (p.o.)3.7:1

Data suggests a longer duration of action for Amidephrine compared to phenylephrine in these models.

Pharmacokinetics

It is crucial to note that the following data are for phenylephrine and oxymetazoline and should not be directly extrapolated to this compound.

Pharmacokinetic Parameters of Phenylephrine
ParameterValueRoute of AdministrationReference
Bioavailability~38%Oral[5]
Time to Peak Plasma Concentration (Tmax)0.75 - 2.0 hoursOral[5]
Elimination Half-life2 - 3 hoursOral[4]
Volume of Distribution340 ± 174 LIntravenous[5]
MetabolismExtensive first-pass metabolism in the intestinal wall and liver.Oral[5]
ExcretionPrimarily in urine as metabolites.Oral[4]
Pharmacokinetic Parameters of Oxymetazoline
ParameterValueRoute of AdministrationReference
Onset of Action5 - 10 minutesTopical (nasal)[6]
Duration of Action5 - 6 hoursTopical (nasal)[6]
Elimination Half-life5 - 8 hoursTopical (nasal)[7]
Excretion~30% unchanged in urine, ~10% in feces.Topical (nasal)[6][7]

Experimental Protocols

Detailed experimental protocols from the original studies on Amidephrine are not fully accessible. Therefore, this section provides generalized methodologies for key experiments used to characterize α1-adrenergic agonists.

Isolated Tissue Bath for Vasoconstrictor Activity

This in vitro method assesses the contractile response of isolated vascular tissue to a drug.

Isolated Tissue Bath Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Blood Vessel (e.g., Aorta, Mesenteric Artery) Tissue_Cutting Cut into Rings or Strips Tissue_Isolation->Tissue_Cutting Organ_Bath Mount Tissue in Organ Bath (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) Tissue_Cutting->Organ_Bath Transducer Connect to Force-Displacement Transducer Organ_Bath->Transducer Equilibration Equilibrate under Optimal Tension Transducer->Equilibration Agonist_Addition Cumulative Addition of Amidephrine Equilibration->Agonist_Addition Contraction_Measurement Measure Isometric Contraction Agonist_Addition->Contraction_Measurement CRC Construct Concentration-Response Curve Contraction_Measurement->CRC EC50_pD2 Calculate EC₅₀ and pD₂ CRC->EC50_pD2

Figure 2: Isolated Tissue Bath Experimental Workflow.
  • Tissue Preparation: A suitable blood vessel (e.g., rat thoracic aorta, mesenteric artery) is carefully dissected and cut into rings or helical strips.[6]

  • Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to a force-displacement transducer to record isometric tension.[6]

  • Equilibration: The tissue is allowed to equilibrate under a predetermined optimal resting tension.

  • Drug Administration: Cumulative concentrations of this compound are added to the bath.

  • Data Acquisition: The contractile response (increase in tension) is recorded after each addition.

  • Data Analysis: A concentration-response curve is plotted, and parameters such as EC50 (the concentration that produces 50% of the maximal response) and pD2 (-log EC50) are calculated to determine the potency of the agonist.

In Vivo Blood Pressure Measurement in Anesthetized Animals

This protocol measures the effect of a substance on systemic arterial blood pressure in a living animal.

  • Animal Preparation: A suitable animal model (e.g., rat, dog) is anesthetized.[5]

  • Catheterization: The carotid artery or femoral artery is cannulated with a catheter filled with heparinized saline. A jugular or femoral vein is cannulated for drug administration.[5]

  • Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system to continuously record blood pressure and heart rate.[5]

  • Drug Administration: this compound is administered intravenously or via other relevant routes.

  • Data Analysis: Changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline are measured and analyzed.

Nasal Decongestion Model in Animals

This model evaluates the efficacy of a nasal decongestant in reducing nasal airway resistance.

  • Animal Model: An appropriate animal model, such as a dog or guinea pig, is used. Nasal congestion can be induced by administering an agent like histamine (B1213489) or a mast cell degranulator (e.g., compound 48/80).[8][9]

  • Measurement of Nasal Patency: Nasal airway resistance or changes in nasal cavity geometry are measured using techniques like rhinomanometry or acoustic rhinometry.[8][9]

  • Drug Administration: this compound is administered topically into the nasal cavity.

  • Efficacy Evaluation: The reduction in nasal airway resistance or the increase in nasal cavity volume after drug administration is quantified to determine the decongestant effect.

Conclusion

This compound is a selective α1-adrenergic receptor agonist with demonstrated vasoconstrictor properties in preclinical models. Its mechanism of action through the Gq-protein coupled pathway is well-understood for its class. While quantitative pharmacodynamic data is available from in vitro studies, a significant gap exists in the understanding of its pharmacokinetic profile in humans. The provided data on analogous compounds, phenylephrine and oxymetazoline, offer a comparative framework but underscore the need for specific studies on Amidephrine to fully characterize its absorption, distribution, metabolism, and excretion. The experimental protocols outlined in this guide provide a basis for future research to further elucidate the pharmacological properties of this compound.

References

A Technical Guide to the Chemical Properties and Structure Elucidation of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a synthetic sympathomimetic amine classified as a selective α1-adrenergic receptor agonist.[1][2][3] It has been primarily investigated and used as a topical nasal decongestant and vasoconstrictor for the treatment of conditions like allergic rhinitis.[1][4] As a phenethylamine (B48288) derivative, its structure and chemical properties are of significant interest for structure-activity relationship (SAR) studies, analytical method development, and pharmacological research.[1] This guide provides a comprehensive overview of the chemical properties, structure elucidation methodologies, and pharmacological signaling pathways of Amidephrine and its hydrochloride salt.

Chemical Identity and Properties

The fundamental chemical and physical properties of Amidephrine and its common salt forms are crucial for its handling, formulation, and analysis.

Physicochemical Properties

Quantitative data for Amidephrine and its salts are summarized below. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.

PropertyValue (Amidephrine Base)Value (Amidephrine Hydrochloride)Value (Amidephrine Mesylate)
Molecular Formula C₁₀H₁₆N₂O₃S[1][5][6]C₁₀H₁₆N₂O₃S·HCl[7]C₁₀H₁₆N₂O₃S·CH₄O₃S
Molecular Weight 244.31 g/mol [1][5][8][9]280.77 g/mol [7]340.42 g/mol [8]
Appearance Solid crystals[5][8]Not specifiedCrystals from ethanol[8]
Melting Point 159-161 °C[8]Not specified207-209 °C[8]
pKa 9.1[8]Not specifiedNot specified
Chemical Identifiers

Precise identification is managed through standardized chemical identifiers.

Identifier TypeValue (Amidephrine Base)
IUPAC Name (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[1][6]
CAS Number 37571-84-9[1][5][6]
PubChem CID 15010[1][6]
DrugBank ID DB16623[4]
SMILES O=S(=O)(Nc1cc(ccc1)C(O)CNC)C[1]
InChI Key ZHOWHMXTJFZXRB-UHFFFAOYSA-N[1]

Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific spectral datasets for this compound are not widely published, the expected outcomes from standard analytical methods can be described based on its known structure.

A typical workflow for the structural characterization of a synthesized batch of this compound is outlined below.

G cluster_workflow Structure Elucidation Workflow Synthesis Chemical Synthesis of Amidephrine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) Purification->NMR Elemental Elemental Analysis (Empirical Formula) Purification->Elemental Confirmation Structure Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation Elemental->Confirmation

Caption: General workflow for the synthesis and structural confirmation of Amidephrine HCl.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Amidephrine (C₁₀H₁₆N₂O₃S), high-resolution MS would confirm the monoisotopic mass of the free base at approximately 244.088 Da.[4] Electron ionization (EI) would likely show a prominent molecular ion peak and characteristic fragments resulting from cleavage of the ethylamine (B1201723) side chain.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the alcohol group.

  • N-H Stretch: A moderate band around 3200-3400 cm⁻¹ for the sulfonamide and secondary amine (as an ammonium (B1175870) salt in the HCl form).

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • S=O Stretch: Strong, characteristic bands for the sulfonyl group, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions.

  • C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR would reveal distinct signals for the aromatic protons (typically 6.5-8.0 ppm), the methine proton of the C-OH group, the methylene (B1212753) and methyl protons of the N-methyl ethylamine side chain, and the methyl protons of the methanesulfonamide (B31651) group.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the two carbons of the ethylamine side chain, and the methyl carbon of the sulfonamide group.

  • 35Cl Solid-State NMR: For the hydrochloride salt, advanced techniques like 35Cl solid-state NMR could be used to probe the local environment of the chloride ion, which is useful for identifying different polymorphic forms or hydrates.[10]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and quality control of this compound.

Synthesis Protocol (General Reference)

The synthesis of Amidephrine has been reported, with key methods developed in the 1960s.[8] A common synthetic approach for related phenylethanolamines involves several key steps:

  • Starting Material: Begin with a protected m-substituted benzaldehyde (B42025) or acetophenone (B1666503) derivative.

  • Side Chain Introduction: Introduce the two-carbon side chain. Methods include reacting with a cyanide source followed by reduction or using an organometallic reagent.

  • Amine Formation: Introduce the methylamino group, often via reductive amination or by reacting a suitable intermediate (e.g., an epoxide or halohydrin) with methylamine.

  • Deprotection: Remove any protecting groups used for the phenolic hydroxyl or sulfonamide groups.

  • Salt Formation: React the final Amidephrine free base with a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to precipitate this compound.

  • Purification: Purify the final salt product by recrystallization to achieve high purity.

Note: This is a generalized summary. For specific reagents, conditions, and yields, consulting the primary literature, such as the work by Uloth et al. (1966) in J. Med. Chem., is required.[8]

Analytical Protocol: Purity Assessment by RP-HPLC (Representative Method)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to ~3.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the molecule, likely around 270-280 nm.

  • Sample Preparation:

    • Diluent: Prepare a mixture of the mobile phase components (e.g., 50:50 water:methanol).[11]

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask, dissolve in diluent, and dilute to volume. This creates a 1000 ppm stock. Further dilute as needed (e.g., to 100 ppm) for analysis.

    • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard solution using the diluent.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions. Purity is determined by comparing the peak area of the main analyte peak in the sample chromatogram to that of the standard. Impurities are identified as any other peaks in the chromatogram.

Pharmacology and Mechanism of Action

Amidephrine functions as a selective agonist for α1-adrenergic receptors.[1][3] These receptors are G-protein-coupled receptors (GPCRs) primarily located on the smooth muscle of blood vessels.

The binding of Amidephrine to the α1-receptor initiates a well-defined intracellular signaling cascade.

G cluster_pathway Amidephrine α1-Adrenergic Signaling Pathway Amidephrine Amidephrine Receptor α1-Adrenergic Receptor (GPCR) Amidephrine->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: The Gq-coupled signaling cascade initiated by Amidephrine at the α1-receptor.

This pathway proceeds as follows:

  • Receptor Binding: Amidephrine binds to and activates the α1-adrenergic receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq α-subunit dissociates and activates the enzyme phospholipase C.[12]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[12]

  • Downstream Effects:

    • IP₃ diffuses through the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

    • DAG remains in the cell membrane and, in conjunction with the increased Ca²⁺ levels, activates Protein Kinase C (PKC).

  • Cellular Response: The combined effects of elevated intracellular calcium and activated PKC lead to the phosphorylation of various target proteins, ultimately resulting in a physiological response, such as the contraction of vascular smooth muscle, which causes vasoconstriction.

References

Amidephrine Hydrochloride: A Technical Guide to its Biological Activity and Initial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amidephrine hydrochloride is a synthetic sympathomimetic amine that acts as a selective agonist for α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of its biological activity, supported by available initial screening data. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines detailed experimental protocols relevant to its pharmacological characterization. The information presented herein is intended to support further research and development efforts involving this compound.

Biological Activity and Mechanism of Action

Amidephrine is characterized as a selective α1-adrenoceptor agonist, demonstrating little to no activity at α2-adrenoceptors.[1] Its primary biological effect is vasoconstriction, which underlies its clinical use as a nasal decongestant.[2] The agonistic activity of Amidephrine at α1-adrenoceptors has been demonstrated in various smooth muscle preparations, including the isolated vas deferens of the rat.[1]

Signaling Pathway

As an α1-adrenergic agonist, this compound initiates a well-characterized intracellular signaling cascade. Upon binding to the α1-adrenoceptor, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various downstream effector proteins, ultimately resulting in a physiological response, such as smooth muscle contraction.[3]

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine HCl Receptor α1-Adrenergic Receptor Amidephrine->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Phosphorylates Target Proteins Vas Deferens Contractility Assay Workflow A Tissue Preparation - Euthanize male Wistar rat - Isolate vas deferens - Mount tissue in organ bath B Equilibration - Krebs-Henseleit solution at 37°C - Gassed with 95% O₂ / 5% CO₂ - Apply resting tension (e.g., 1g) - Equilibrate for 60-90 min A->B C Viability Check - Contract tissue with KCl (e.g., 80 mM) B->C D Cumulative Concentration-Response Curve - Add increasing concentrations of This compound - Record isometric contractions C->D E Data Analysis - Normalize contractions to KCl response - Plot concentration vs. response - Calculate EC50 and Emax D->E In Vivo Blood Pressure Measurement Workflow A Animal Preparation - Anesthetize rat (e.g., urethane) - Cannulate trachea (optional) - Cannulate carotid artery and jugular vein B Instrumentation - Connect arterial cannula to pressure transducer - Connect venous cannula to infusion pump A->B C Stabilization - Allow animal to stabilize for 20-30 min - Record baseline blood pressure and heart rate B->C D Drug Administration - Administer increasing doses of This compound intravenously C->D E Data Acquisition and Analysis - Continuously record mean arterial pressure (MAP) - Calculate the change in MAP from baseline for each dose D->E

References

The Primary Function of Amidephrine Hydrochloride in the Central Nervous System: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of the primary function of Amidephrine hydrochloride in the central nervous system (CNS). It is important to note that while Amidephrine is classified as a selective alpha-1 adrenergic agonist, research specifically detailing its neuropharmacological effects is limited. Therefore, this guide synthesizes information from studies on alpha-1 adrenergic receptors and the well-researched alpha-1 agonist, phenylephrine, to infer the potential CNS functions of this compound. All information should be critically evaluated in the context of this data gap.

Executive Summary

This compound is a sympathomimetic agent, recognized primarily for its selective alpha-1 adrenergic receptor agonism. While its peripheral effects, such as vasoconstriction, are well-documented and form the basis of its clinical use as a nasal decongestant, its role within the central nervous system is less clearly defined. Based on the known functions of alpha-1 adrenergic receptors in the brain and data from analogous compounds, the primary function of this compound in the CNS is likely to be the modulation of neuronal excitability, neurotransmitter release, and synaptic plasticity. This modulation can influence various physiological and behavioral processes, including arousal, attention, and locomotor activity. This whitepaper will delve into the molecular mechanisms, potential physiological consequences, and the experimental methodologies used to elucidate the function of alpha-1 adrenergic agonists in the CNS, providing a framework for future research on this compound.

Molecular Mechanism of Action in the CNS

This compound exerts its effects by binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly associated with the Gq alpha subunit.

Signaling Pathway

Upon binding of this compound to the alpha-1 adrenergic receptor, the following signaling cascade is initiated:

  • Gq Protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C.

  • Downstream Cellular Effects: Activated PKC and elevated intracellular Ca2+ levels lead to the phosphorylation of various downstream target proteins, resulting in a cascade of cellular responses that modulate neuronal function.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Amidephrine Amidephrine HCl a1_Receptor Alpha-1 Adrenergic Receptor Amidephrine->a1_Receptor Binds to Gq Gq Protein a1_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds to Ca2 Ca2+ Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets ER_Ca2 Ca2+ Store IP3_Receptor->ER_Ca2 Opens ER_Ca2->Ca2 Release G Animal Rodent (Rat/Mouse) Brain_Extraction Brain Extraction Animal->Brain_Extraction Slicing Vibratome Slicing (300-400 µm) Brain_Extraction->Slicing Incubation Incubation in aCSF (1 hour, 32-34°C) Slicing->Incubation Recording_Chamber Transfer to Recording Chamber Incubation->Recording_Chamber Electrophysiology Electrophysiological Recording (Baseline) Recording_Chamber->Electrophysiology Drug_Application Bath Application of Amidephrine HCl Electrophysiology->Drug_Application Data_Analysis Data Analysis Drug_Application->Data_Analysis G Surgery Surgical Implantation of Microdialysis Probe Recovery Animal Recovery (≥24 hours) Surgery->Recovery Perfusion Probe Perfusion with aCSF Recovery->Perfusion Baseline Baseline Dialysate Collection Perfusion->Baseline Drug_Admin Administration of Amidephrine HCl Baseline->Drug_Admin Post_Drug_Collection Post-Drug Dialysate Collection Drug_Admin->Post_Drug_Collection Analysis HPLC Analysis of Neurotransmitters Post_Drug_Collection->Analysis Data_Analysis Data Interpretation Analysis->Data_Analysis

Amidephrine Hydrochloride and its Role in Adrenergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine (B1664861) hydrochloride is a synthetic sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors. As a phenethylamine (B48288) derivative, it is structurally related to other well-known adrenergic agonists. Its primary pharmacological action is to mimic the effects of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, at α1-adrenoceptors, leading to a range of physiological responses, most notably vasoconstriction. This selective agonism makes amidephrine a valuable tool in pharmacological research for elucidating the specific roles of α1-adrenergic signaling pathways and a potential therapeutic agent in conditions responsive to α1-adrenergic stimulation, such as nasal congestion. This technical guide provides an in-depth overview of amidephrine hydrochloride's mechanism of action, its interaction with adrenergic signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its study.

Core Mechanism of Action: Selective α1-Adrenergic Agonism

This compound's primary mechanism of action is its selective binding to and activation of α1-adrenergic receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G proteins. Amidephrine shows a pronounced selectivity for α1-adrenoceptors with negligible effects on α2- or β-adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at adrenergic receptors.

Table 1: Binding Affinity of this compound at Adrenergic Receptors

Receptor SubtypeLigandK_i (nM)SpeciesTissue/Cell LineReference
α1A-AdrenergicAmidephrineData Not Available---
α1B-AdrenergicAmidephrineData Not Available---
α1D-AdrenergicAmidephrineData Not Available---
α2-AdrenergicAmidephrineInactiveRatVas Deferens
β-AdrenergicAmidephrineData Not Available---

Table 2: Functional Potency of this compound at Adrenergic Receptors

Receptor SubtypeAssaypA2 / EC50SpeciesTissue/Cell LineReference
α1-AdrenergicPrazosin antagonism (pA2)8.19 and 8.48RatVas Deferens
α1-AdrenergicE-643 antagonism (pA2)8.36 and 8.25RatVas Deferens

Adrenergic Signaling Pathways Modulated by this compound

As a selective α1-adrenergic agonist, this compound primarily modulates the Gq signaling pathway.

The Gq Signaling Pathway

Activation of α1-adrenergic receptors by amidephrine leads to the activation of the heterotrimeric G protein Gq. This initiates a signaling cascade that is central to many physiological processes, including smooth muscle contraction.

The key steps in the amidephrine-activated Gq signaling pathway are:

  • Receptor Binding and G Protein Activation: Amidephrine binds to the α1-adrenergic receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the α subunit of the Gq protein.

  • Activation of Phospholipase C (PLC): The activated Gαq subunit dissociates from the Gβγ dimer and activates the enzyme phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG-Mediated Activation of Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).

  • Downstream Cellular Responses: The elevated intracellular calcium and activated PKC lead to a variety of cellular responses, such as smooth muscle contraction, by phosphorylating target proteins.

Below is a diagram illustrating the Gq signaling pathway activated by this compound.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Amidephrine Amidephrine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein (αβγ) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Ca2_cyto->PKC_inactive Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Mediates PKC_active Active PKC PKC_inactive->PKC_active PKC_active->Cellular_Response Phosphorylates Target Proteins Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep setup Assay Setup (Membranes, [3H]prazosin, Amidephrine) prep->setup incubate Incubation (e.g., 60 min, RT) setup->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate Plate Cells start->plate load Load with Fluo-4 AM plate->load wash Wash Cells load->wash measure Measure Baseline Fluorescence wash->measure inject Inject Amidephrine measure->inject record Record Fluorescence Change inject->record analyze Data Analysis (Peak Response -> EC50) record->analyze end End analyze->end

The Genesis of a Vasoconstrictor: Early Research and Historical Development of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride, known during its development as MJ-1996, is a selective α1-adrenergic receptor agonist that has been utilized primarily as a topical nasal decongestant.[1] Its history traces back to the mid-20th century, a period of intense research into sympathomimetic amines for various therapeutic applications. This technical guide provides a comprehensive overview of the early research and historical development of Amidephrine, focusing on its synthesis, initial pharmacological screening, and the elucidation of its mechanism of action.

Historical Development

The development of this compound emerged from the broader exploration of adrenergic pharmacology. Following the discovery and synthesis of epinephrine (B1671497), researchers sought to create analogues with more selective actions and favorable therapeutic profiles.[2] The mid-20th century saw a surge in the development of synthetic sympathomimetic amines, leading to the introduction of various decongestants, bronchodilators, and vasopressors.

Early Research and Synthesis

The initial synthesis and pharmacological characterization of Amidephrine were pivotal to understanding its potential therapeutic applications.

Synthesis

The chemical name for Amidephrine is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide.[1] The synthesis of related phenylethylamine compounds often involves multi-step processes. While the specific, original detailed synthesis protocol for MJ-1996 is not widely documented in readily available literature, the general synthesis of similar compounds involves the reaction of a substituted acetophenone (B1666503) with a suitable aminating agent, followed by reduction of the ketone.

Conceptual Synthesis Pathway:

A plausible synthetic route, based on common methods for preparing phenylethylamines, would involve the following key steps:

  • Acylation: Reaction of a protected aminophenol with methanesulfonyl chloride to introduce the methanesulfonamide (B31651) group.

  • Friedel-Crafts Acylation: Introduction of a two-carbon chain to the aromatic ring.

  • Amination: Reaction with methylamine (B109427) to introduce the secondary amine.

  • Reduction: Reduction of the keto group to a hydroxyl group.

  • Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt.

Synthesis_Pathway A Substituted Phenol Derivative B Methanesulfonylation A->B Methanesulfonyl chloride C Acylation B->C Acylating agent D Amination with Methylamine C->D Methylamine E Reduction of Ketone D->E Reducing agent (e.g., NaBH4) F This compound E->F HCl

Early Pharmacological Screening

The initial pharmacological evaluation of Amidephrine (MJ-1996) focused on its activity at adrenergic receptors. These early studies were crucial in identifying its selectivity and potency as a vasoconstrictor.

Experimental Protocols:

The early in vitro and in vivo experiments to characterize Amidephrine's pharmacological profile likely involved the following standard methodologies of the era:

  • Isolated Tissue Bath Experiments:

    • Methodology: Tissues rich in adrenergic receptors, such as rabbit aortic strips or rat vas deferens, would be suspended in an organ bath containing a physiological salt solution. The contractile responses of the tissue to cumulative concentrations of Amidephrine would be measured using an isometric force transducer.

    • Purpose: To determine the potency (EC50) and efficacy of Amidephrine in causing smooth muscle contraction, indicative of α-adrenergic agonism.

  • Receptor Binding Assays:

    • Methodology: While less common in the very early days, radioligand binding assays would have been used to determine the affinity of Amidephrine for α1 and α2-adrenergic receptors. This would involve incubating cell membranes expressing these receptors with a radiolabeled ligand (e.g., [3H]prazosin for α1) and measuring the displacement of the radioligand by increasing concentrations of Amidephrine.

    • Purpose: To quantify the binding affinity (Ki) of Amidephrine for different adrenergic receptor subtypes.

  • In Vivo Blood Pressure Studies in Anesthetized Animals:

    • Methodology: Animals such as rats or dogs would be anesthetized, and their arterial blood pressure would be continuously monitored. Amidephrine would be administered intravenously, and the changes in blood pressure would be recorded.

    • Purpose: To assess the in vivo pressor effects of Amidephrine, confirming its vasoconstrictor activity.

Quantitative Data from Early Studies:

While the very first publication with quantitative data remains elusive, studies from the 1980s provide insight into the compound's pharmacological profile, which would have been built upon the initial findings.

ParameterValueReceptor/SystemReference
EC50 25 nMα1-adrenoceptors (rabbit ear artery)[4]
EC50 1200 nMPresynaptic α2-adrenoceptors (guinea pig atrium)[4]
α1/α2 Selectivity Ratio ≥ 48[4]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Isolated Tissue Bath Isolated Tissue Bath Blood Pressure in Anesthetized Animals Blood Pressure in Anesthetized Animals Isolated Tissue Bath->Blood Pressure in Anesthetized Animals Confirm vasoconstrictor effect Receptor Binding Assays Receptor Binding Assays Receptor Binding Assays->Blood Pressure in Anesthetized Animals Synthesis of MJ-1996 Synthesis of MJ-1996 Synthesis of MJ-1996->Isolated Tissue Bath Determine potency and efficacy Synthesis of MJ-1996->Receptor Binding Assays Determine receptor affinity and selectivity

Mechanism of Action and Signaling Pathway

Amidephrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) located on the cell membrane of vascular smooth muscle cells.

Signaling Pathway:

  • Agonist Binding: Amidephrine binds to the α1-adrenergic receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.

  • Phospholipase C Activation: The activated α-subunit of Gq activates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and smooth muscle contraction. This vasoconstriction in the nasal mucosa reduces blood flow and alleviates congestion.

Signaling_Pathway Amidephrine Amidephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca2+ Release SR->Ca2_release Triggers Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction Leads to

Conclusion

The early research and historical development of this compound (MJ-1996) exemplify the targeted drug discovery efforts of the mid-20th century, focused on refining the pharmacological properties of sympathomimetic amines. Through a systematic process of synthesis and pharmacological screening, a selective α1-adrenergic agonist was identified with potent vasoconstrictor properties, leading to its clinical use as a nasal decongestant. While its market presence has been limited, the study of Amidephrine has contributed to the broader understanding of α1-adrenergic receptor pharmacology and the development of selective agonists for therapeutic use. Further investigation into the original research publications from the 1960s would provide even greater detail on the foundational studies of this compound.

References

Comprehensive review of Amidephrine hydrochloride literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a synthetic sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist.[1] Primarily recognized for its vasoconstrictive properties, it has been clinically utilized as a topical nasal decongestant for conditions such as allergic rhinitis.[1] This technical guide provides an in-depth review of the existing scientific literature on this compound, consolidating its chemical properties, mechanism of action, pharmacological effects, and toxicological profile. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical and Physical Properties

Amidephrine is a substituted phenethylamine (B48288) derivative.[1] The hydrochloride salt is the common form used in pharmaceutical preparations.

PropertyValueReference(s)
IUPAC Name (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride[1]
Synonyms Amidefrine hydrochloride, MJ-1996[1]
Molecular Formula C₁₀H₁₇ClN₂O₃S[2]
Molecular Weight 280.77 g/mol [2]
CAS Number 58921-07-6[3]
Melting Point 159-161°C (for Amidephrine base)[4]
pKa 9.1[4]

Mechanism of Action

This compound is a selective agonist of α1-adrenergic receptors.[1] Its pharmacological effects are primarily mediated through the activation of these receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[5]

Signaling Pathway

Activation of the α1-adrenergic receptor by an agonist like Amidephrine initiates a well-characterized signaling cascade. The Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

Alpha-1 Adrenergic Signaling Pathway Amidephrine Amidephrine (Agonist) Alpha1_AR α1-Adrenergic Receptor (GPCR) Amidephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response Leads to

Alpha-1 Adrenergic Signaling Pathway for Amidephrine.

Pharmacology

The pharmacological profile of Amidephrine is characterized by its selective α1-adrenergic agonist activity, leading to vasoconstriction and an increase in blood pressure.

In Vitro Pharmacology

Studies on isolated tissues have been crucial in characterizing the α1-agonist properties of Amidephrine. In the isolated vas deferens of the rat, (-)-amidephrine demonstrated selective activity on α1-adrenoceptors with no effect on α2-adrenoceptors.[1] The antagonistic effects of prazosin (B1663645) and E-643 on (-)-amidephrine-induced contractions yielded pA2 values that were not significantly different from those obtained with (-)-phenylephrine, indicating that both agonists act on the same receptor.[1]

ParameterAgonistAntagonistPreparationValueReference(s)
pA2 (-)-AmidephrinePrazosinRat Vas Deferens8.19[1]
pA2 (-)-PhenylephrinePrazosinRat Vas Deferens8.48[1]
pA2 (-)-AmidephrineE-643Rat Vas Deferens8.36[1]
pA2 (-)-PhenylephrineE-643Rat Vas Deferens8.25[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In Vivo Pharmacology

In vivo studies have compared the cardiovascular effects of Amidephrine mesylate with those of phenylephrine (B352888). Amidephrine has been shown to have a potent vasopressor effect with a longer duration of action than phenylephrine in several animal models.[6]

SpeciesRoute of AdministrationMolar Potency Ratio (Amidephrine:Phenylephrine)Reference(s)
Anesthetized Dogs Intravenous (i.v.)1:0.9[6]
Anesthetized Cats Intravenous (i.v.)1:2.1[6]
Unanesthetized Rats Intraperitoneal (i.p.)5.7:1[6]
Unanesthetized Rats Oral (p.o.)3.7:1[6]

In dogs and rats, Amidephrine induced a reflex bradycardia that could be abolished by atropine (B194438) or bilateral vagotomy.[6] Intravenous administration in dogs reduced intranasal pressure at doses that did not alter systemic blood pressure.[6]

Toxicology

Acute toxicity studies have been conducted for Amidephrine mesylate in several animal species.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
Mice Oral2284[4]
Intraperitoneal (i.p.)780[4]
Intravenous (i.v.)190[4]
Subcutaneous (s.c.)1990[4]
Rats (Mead Johnson) OralMale: 229, Female: 36[4]
Intraperitoneal (i.p.)Male: 144, Female: 25[4]
Rats (Sprague-Dawley) OralMale: 24, Female: 13[4]
Rabbits Oral12[4]
Intradermal7.5[4]

Synthesis

A plausible synthetic route for this compound can be derived from general methods for preparing phenylethanolamines. A likely pathway starts from 3'-aminoacetophenone.

Amidephrine Synthesis Workflow Start 3'-Aminoacetophenone Step1 Methanesulfonylation (Methanesulfonyl chloride, Pyridine) Start->Step1 Intermediate1 3'-(Methylsulfonylamino) acetophenone Step1->Intermediate1 Step2 α-Bromination (e.g., Br₂ in Acetic Acid) Intermediate1->Step2 Intermediate2 α-Bromo-3'-(methylsulfonylamino) acetophenone Step2->Intermediate2 Step3 Amination (Methylamine) Intermediate2->Step3 Intermediate3 α-(Methylamino)-3'-(methylsulfonylamino) acetophenone Step3->Intermediate3 Step4 Reduction of Ketone (e.g., NaBH₄) Intermediate3->Step4 AmidephrineBase Amidephrine (base) Step4->AmidephrineBase Step5 Salt Formation (HCl in Ethanol) AmidephrineBase->Step5 FinalProduct This compound Step5->FinalProduct

Plausible Synthesis Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively detailed in single publications. However, based on standard pharmacological and chemical methodologies, the following outlines can be constructed.

Isolated Tissue Bath Assay (Rat Vas Deferens)

This in vitro method is used to determine the potency and selectivity of adrenergic agonists and antagonists.

Isolated Tissue Bath Workflow A1 Euthanize Rat and Dissect Vas Deferens A2 Mount Tissue in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂ / 5% CO₂) A1->A2 A3 Connect to Isometric Force Transducer A2->A3 A4 Equilibrate under Resting Tension (e.g., 1g) A3->A4 B1 Generate Cumulative Concentration-Response Curve to Amidephrine A4->B1 Control C1 Incubate with Antagonist (e.g., Prazosin) for a Defined Period A4->C1 Antagonism Study D1 Data Analysis: - Plot Concentration vs. Response - Calculate EC₅₀ and pA₂ values B1->D1 C2 Generate Second Concentration-Response Curve to Amidephrine C1->C2 C2->D1

Workflow for Isolated Rat Vas Deferens Assay.

Methodology:

  • Male Wistar rats are euthanized by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • The vasa deferentia are carefully dissected, cleaned of connective tissue, and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Tissues are connected to an isometric force transducer under a resting tension of approximately 1 gram and allowed to equilibrate for at least 60 minutes.

  • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath.

  • For antagonism studies, after washing out the agonist, the tissue is incubated with a known concentration of an antagonist (e.g., prazosin) for a predetermined time before generating a second Amidephrine concentration-response curve.

  • The data is used to calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and, in the case of antagonism, the pA₂ value.

In Vivo Blood Pressure Measurement (Rat)

This protocol assesses the vasopressor effects of Amidephrine in a living animal model.

Methodology:

  • Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with urethane (B1682113) or a ketamine/xylazine mixture).

  • A catheter is inserted into the carotid artery for direct blood pressure measurement and connected to a pressure transducer. A second catheter may be placed in the jugular vein for intravenous drug administration.

  • After a stabilization period, baseline blood pressure and heart rate are recorded.

  • This compound, dissolved in saline, is administered intravenously at various doses.

  • Changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate are continuously recorded and analyzed.

Conclusion

This compound is a well-characterized selective α1-adrenergic receptor agonist with potent vasoconstrictor activity. Its primary clinical application has been as a nasal decongestant. The mechanism of action via the Gq-PLC-IP3/DAG signaling pathway is well-established for α1-adrenergic receptors. Pharmacological studies have demonstrated its efficacy as a vasopressor, often with greater potency and duration of action compared to phenylephrine. The toxicological profile indicates a moderate level of acute toxicity that varies with the route of administration and animal species. While specific pharmacokinetic parameters and detailed synthetic procedures are not extensively reported in readily available literature, the fundamental pharmacology and toxicology of Amidephrine are sufficiently documented to support its established clinical use and to guide further research into its therapeutic potential. This guide provides a consolidated resource of the key technical information on this compound for the scientific community.

References

Target Identification and Validation for Amidephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. This technical guide provides an in-depth overview of the target identification and validation process for this compound, consolidating available pharmacological data, outlining detailed experimental protocols for its characterization, and presenting key signaling pathways and workflows. The primary identified molecular target for Amidephrine is the α1-adrenergic receptor, through which it exerts its vasoconstrictive effects, leading to its clinical application as a nasal decongestant. This document serves as a comprehensive resource for researchers and drug development professionals working with this compound or similar α1-adrenergic agonists.

Introduction

Amidephrine, also known as amidefrine, is a selective α1-adrenergic receptor agonist.[1] It is clinically used as a topical nasal decongestant for conditions such as allergic rhinitis, functioning as a vasoconstrictor.[1] The primary mechanism of action for nasal decongestants that are α-adrenergic agonists is the activation of postjunctional α-adrenergic receptors on blood vessels in the nasal mucosa.[2] This activation leads to vasoconstriction, reducing blood flow and swelling of the nasal tissue.[2] This guide details the scientific evidence identifying and validating the α1-adrenergic receptor as the primary target of this compound.

Target Identification

Pharmacological Profile

Amidephrine is classified as a sympathomimetic agent that selectively stimulates alpha-adrenergic receptors, specifically the α1 subtype.[1][3] Early pharmacological characterization of (-)-Amidephrine in isolated rat vas deferens demonstrated its selective activity on α1-adrenoceptors, with no discernible effect on α2-adrenoceptors in the studied preparation.[4] This selectivity is crucial for its therapeutic action and differentiates it from non-selective adrenergic agonists.

Target Validation

Validation of the α1-adrenergic receptor as the legitimate target for this compound's therapeutic effects, particularly nasal decongestion, is supported by functional studies demonstrating vasoconstriction and clinical evidence.

Preclinical Validation

Preclinical studies have shown that Amidephrine mesylate induces vasoconstriction.[5] In anesthetized dogs, it was found to reduce intranasal pressure, an indicator of its decongestant effect.[5] Furthermore, direct administration into the femoral and renal arteries resulted in increased arteriolar resistance, confirming its vasoconstrictor properties.[5]

Clinical Validation

The clinical use of Amidephrine as a nasal decongestant provides validation of its target engagement.[1] The therapeutic effect is a direct consequence of α1-adrenergic receptor-mediated vasoconstriction in the nasal passages.[2] Clinical trials evaluating other α1-agonists, such as phenylephrine, for allergy-related nasal congestion further support the validity of this target for this indication.[6]

Quantitative Pharmacological Data

ParameterReceptor/SystemValueReference
Antagonist pA2 α1-adrenoceptor (rat vas deferens)Prazosin (B1663645): 8.19, 8.48[4]
α1-adrenoceptor (rat vas deferens)E-643: 8.36, 8.25[4]
Selectivity α2-adrenoceptor (rat vas deferens)No effect observed[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. This data indicates that prazosin and E-643 competitively antagonize the effects of Amidephrine at the α1-adrenoceptor.

Signaling Pathways

Activation of α1-adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction Leads to PKC->Contraction Leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.

Upon binding of Amidephrine to the α1-adrenergic receptor, the associated Gq protein is activated.[7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[7] The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[9] Both elevated Ca²⁺ levels and PKC activation contribute to the contraction of smooth muscle cells, resulting in vasoconstriction.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used in the identification and validation of targets for α1-adrenergic agonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To determine the affinity of this compound for α1-adrenergic receptor subtypes.

  • Materials:

    • Cell membranes expressing the human α1-adrenergic receptor subtype of interest.

    • Radioligand (e.g., [³H]-prazosin for α1 receptors).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or buffer (for total binding) or a high concentration of an unlabeled competitor (for non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Amidephrine Dilutions Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Amidephrine Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating α1-adrenergic receptors.

  • Materials:

    • Cells stably expressing the human α1-adrenergic receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with automated injection.

  • Procedure:

    • Plate cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject serial dilutions of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • Determine the peak fluorescence response for each concentration.

    • Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

In Vitro Vasoconstriction Assay

This assay assesses the functional effect of the compound on blood vessel contraction.

  • Objective: To measure the vasoconstrictor effect of this compound on isolated arteries.

  • Materials:

    • Isolated arterial rings (e.g., from rat aorta or human subcutaneous arteries).

    • Wire myograph system.

    • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.

    • This compound.

    • Norepinephrine (as a positive control).

  • Procedure:

    • Dissect and mount arterial rings in the wire myograph chambers containing physiological salt solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

    • Assess tissue viability by inducing a contraction with a high-potassium solution.

    • After washing and returning to baseline, add cumulative concentrations of this compound to the chambers.

    • Record the isometric tension generated at each concentration.

    • Construct a concentration-response curve and determine the EC50 and Emax for vasoconstriction.

Logical Framework for Target Identification and Validation

The overall process of identifying and validating a drug target follows a logical progression from initial hypothesis to preclinical and clinical confirmation.

Target_Validation_Logic cluster_Discovery Discovery & Identification cluster_Validation Target Validation Hypothesis Hypothesis Generation (e.g., from pharmacology of similar compounds) Screening Initial Screening (e.g., binding assays) Hypothesis->Screening Hit_ID Hit Identification (Amidephrine shows α1 activity) Screening->Hit_ID In_Vitro In Vitro Functional Assays (e.g., Ca²⁺ mobilization, cAMP) Hit_ID->In_Vitro Validate Target Engagement Ex_Vivo Ex Vivo Tissue Assays (e.g., vasoconstriction) In_Vitro->Ex_Vivo Validate Physiological Function In_Vivo In Vivo Animal Models (e.g., nasal decongestion model) Ex_Vivo->In_Vivo Validate in a Biological System Clinical Clinical Trials (Efficacy in humans) In_Vivo->Clinical Validate in Humans Target_Validated Target_Validated Clinical->Target_Validated Target Validated

Caption: Logical Flow of Target ID and Validation.

Conclusion

The evidence strongly supports the α1-adrenergic receptor as the primary molecular target of this compound. Its selective agonist activity at this receptor subtype has been demonstrated in pharmacological studies, and the resulting vasoconstriction provides a clear mechanism for its clinical efficacy as a nasal decongestant. While the available quantitative data on its binding and functional profile across all adrenergic receptor subtypes is limited, the existing evidence provides a solid foundation for its classification as a selective α1-agonist. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization of this compound and the development of new drugs targeting the α1-adrenergic receptor. Further studies to fully quantitate its binding and functional profile would be beneficial for a more complete understanding of its pharmacology.

References

Amidephrine Hydrochloride: An In-depth Technical Guide for the Selective α1-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amidephrine (B1664861) hydrochloride, a selective agonist for the alpha-1 (α1) adrenergic receptors. This document collates available pharmacological data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Introduction

Amidephrine is a sympathomimetic agent belonging to the phenethylamine (B48288) class of compounds.[1] It functions as a selective agonist for α1-adrenergic receptors and has been utilized clinically as a vasoconstrictor, primarily for topical application as a nasal decongestant to treat conditions like allergic rhinitis.[1][2] Its selectivity for the α1-adrenoceptor makes it a valuable tool for researchers studying the physiological and pathophysiological roles of this receptor class. This guide aims to provide detailed technical information for scientists and researchers working with or developing compounds targeting α1-adrenergic receptors.

Chemical and Physical Properties

Amidephrine is typically used as its hydrochloride or mesylate salt.[2][3] The fundamental chemical and physical properties of amidephrine are summarized below.

PropertyValueReference
IUPAC Name (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide[1]
Molecular Formula C₁₀H₁₆N₂O₃S[4]
Molecular Weight 244.31 g/mol [4]
CAS Number 37571-84-9[4]
Appearance Solid[4]

Mechanism of Action

Amidephrine exerts its pharmacological effects by selectively binding to and activating α1-adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[6][7] There are three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D, all of which are activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[6][8]

Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, leading to the activation of the Gq protein.[8] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][9] IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction.[8][9]

Quantitative Pharmacological Data

The precise characterization of a ligand's interaction with its receptor requires quantitative data on its binding affinity, potency, and efficacy. While amidephrine is known to be a selective α1-adrenoceptor agonist, comprehensive subtype-specific data is not extensively available in publicly accessible literature. The following tables summarize the available quantitative data.

Table 4.1: Antagonist Interaction Data for (-)-Amidephrine

AntagonistPreparationpA₂ ValueAgonistReference
PrazosinIsolated Rat Vas Deferens8.19(-)-Amidephrine[5]
E-643Isolated Rat Vas Deferens8.36(-)-Amidephrine[5]

The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This data indicates a competitive interaction of amidephrine at the α1-adrenoceptor.

Table 4.2: Functional Potency of Amidephrine

PreparationResponse MeasuredEC₅₀ (µM)Reference
Rat Vas Deferens (epithelium)Inhibition of monopulse field contraction6.79 - 6.48[8]
Rat ProstateInhibition of monopulse field contraction6.17 - 6.18[8]

EC₅₀ is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize α1-adrenoceptor agonists like amidephrine hydrochloride.

Radioligand Binding Assay (Competitive Binding)

This protocol describes a method to determine the binding affinity (Ki) of a non-radiolabeled compound (like amidephrine) by measuring its ability to compete with a known radioligand for binding to α1-adrenoceptors.

Objective: To determine the inhibitory constant (Ki) of this compound at α1-adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).

  • Radioligand: [³H]-Prazosin (a well-characterized α1-adrenoceptor antagonist).

  • Non-labeled competitor: this compound.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-Prazosin (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine), 50 µL of [³H]-Prazosin, and 100 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [³H]-Prazosin, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of amidephrine that inhibits 50% of specific [³H]-Prazosin binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation, to determine the potency (EC₅₀) and efficacy (Emax) of an agonist.

Objective: To quantify the functional activity of this compound at α1-adrenoceptors.

Materials:

  • Cultured cells expressing the α1-adrenoceptor of interest (e.g., HEK293 or CHO cells).

  • [³H]-myo-inositol.

  • Inositol-free cell culture medium.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • This compound.

  • Quenching solution: 0.5 M HCl.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation cocktail.

Methodology:

  • Cell Culture and Labeling: Plate the cells in 24-well plates and grow to near confluency. Label the cells by incubating them overnight (16-24 hours) with [³H]-myo-inositol (0.5 µCi/mL) in inositol-free medium.

  • Pre-incubation: Wash the cells twice with stimulation buffer without LiCl. Then, pre-incubate the cells in stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, allowing for the accumulation of IPs.

  • Stimulation: Remove the pre-incubation buffer and add fresh stimulation buffer containing various concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Incubate for 30-60 minutes at 37°C.

  • Termination and Lysis: Terminate the stimulation by aspirating the buffer and adding 1 mL of ice-cold 0.5 M HCl. Incubate on ice for 30 minutes to lyse the cells and extract the inositol phosphates.

  • Separation of Inositol Phosphates:

    • Neutralize the cell lysates.

    • Apply the lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity (CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the CPM values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum response, efficacy).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental processes related to amidephrine's action as an α1-adrenoceptor agonist.

alpha1_signaling_pathway cluster_membrane Plasma Membrane A1AR α1-Adrenergic Receptor Gq Gq Protein (α, β, γ subunits) A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Amidephrine Amidephrine Amidephrine->A1AR Binds ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Mediates PKC->Response Phosphorylates Target Proteins

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

radioligand_binding_workflow start Start prep Prepare Cell Membranes Expressing α1-Adrenoceptor start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition (Amidephrine) prep->setup incubate Incubate with [³H]-Prazosin (60 min @ 25°C) setup->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC₅₀ and Ki quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

References

An In-depth Technical Guide to the Sympathomimetic Properties of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride, also known as amidefrine mesilate, is a sympathomimetic agent belonging to the phenethylamine (B48288) class of compounds.[1] It is recognized for its selective agonist activity at α1-adrenergic receptors, leading to its primary clinical application as a topical nasal decongestant.[1] This technical guide provides a comprehensive investigation into the sympathomimetic properties of Amidephrine, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide. Its chemical structure and properties are fundamental to its pharmacological activity.

PropertyValueSource
Chemical Formula C₁₀H₁₆N₂O₃S · HCl[2]
Molecular Weight 280.77 g/mol [2]
IUPAC Name N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride[1]
CAS Number 1421-68-7 (mesylate)[1]
Synonyms Amidefrine, Fentrinol, Dricol, Nalde, MJ-1996[1]

Mechanism of Action: Selective α1-Adrenergic Agonism

Amidephrine exerts its sympathomimetic effects primarily through the selective activation of α1-adrenergic receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) of the Gq subtype.[4]

Signaling Pathway

Upon binding of Amidephrine to the α1-adrenergic receptor, the following intracellular signaling cascade is initiated:

  • Gq Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gq protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein.[4]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C.[5]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

  • Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[5]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5]

  • Physiological Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various downstream effector proteins, ultimately resulting in smooth muscle contraction.[4] This vasoconstriction in the nasal mucosa is the basis for its decongestant effect.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Amidephrine Amidephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Binds Gq_protein Gq Protein (inactive) Alpha1_Receptor->Gq_protein Activates Gq_protein_active Gq Protein (active) Gq_protein->Gq_protein_active GDP -> GTP PLC Phospholipase C (PLC) Gq_protein_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue/Cell Homogenization & Centrifugation) start->prep assay_setup Assay Setup (Radioligand + Competitor + Membrane Prep) prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Determine IC₅₀ and Ki) counting->analysis end End analysis->end

References

Amidephrine Hydrochloride: A Technical Guide for Neurological Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist, presents a compelling avenue for investigation within the field of neurological disease research. The α1-adrenergic system is intricately involved in critical neuronal functions, including cognition, memory, and synaptic plasticity. Its dysregulation has been implicated in the pathophysiology of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential as a research tool. This document details relevant signaling pathways, offers established experimental protocols for in vitro and in vivo studies, and presents quantitative data from related α1-adrenergic agonists to facilitate the design of future investigations into the therapeutic potential of modulating α1-adrenergic receptors in neurological diseases.

Introduction to this compound

This compound is a sympathomimetic agent that exhibits high selectivity as an agonist for α1-adrenergic receptors.[1] Chemically, it is (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide.[1] While historically recognized for its vasoconstrictive properties, its specific action on α1-adrenergic receptors, which are widely distributed in the central nervous system, makes it a valuable tool for exploring the role of this receptor system in neuronal function and disease.[1][2]

The activation of α1-adrenergic receptors in the brain has been shown to modulate a variety of cellular processes that are fundamental to neuronal health and function.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades that can influence neurotransmission, synaptic plasticity, and cell survival.[3] Understanding the precise effects of selective α1-agonists like this compound is crucial for elucidating the therapeutic potential of targeting this system in neurological disorders.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating α1-adrenergic receptors. These receptors are coupled to the Gq family of G-proteins.[3] The canonical signaling pathway initiated by the activation of α1-adrenergic receptors is the phospholipase C (PLC) pathway.

Signaling Pathway Overview:

  • Receptor Activation: this compound binds to the α1-adrenergic receptor, causing a conformational change.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gq protein, leading to its activation and dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ along with DAG activates Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates a multitude of target proteins, leading to various cellular responses, including modulation of ion channels, gene expression, and synaptic plasticity.[3]

Amidephrine_Signaling_Pathway Amidephrine Amidephrine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Synaptic Plasticity) PKC->Downstream Phosphorylates Targets

Figure 1: this compound Signaling Pathway.

Applications in Neurological Disease Research

The α1-adrenergic system's role in cognition and neuronal function suggests its potential as a therapeutic target in several neurological diseases.

Alzheimer's Disease

Cognitive decline in Alzheimer's disease is associated with synaptic dysfunction and neuronal loss. Preclinical studies have shown that α1-adrenergic receptor activation can enhance learning and memory, and promote neurogenesis and synaptic plasticity.[4] While direct studies with this compound in Alzheimer's models are lacking, research into other α1-agonists suggests a potential for cognitive enhancement.

Parkinson's Disease

The neurodegeneration in Parkinson's disease primarily affects dopaminergic neurons. However, there is also a significant loss of noradrenergic neurons, which can contribute to both motor and non-motor symptoms. Modulating the α1-adrenergic system could potentially compensate for some of these deficits. Further research is needed to explore the effects of selective α1-agonists in models of Parkinson's disease.

Traumatic Brain Injury (TBI)

Following a traumatic brain injury, a cascade of secondary injury events, including excitotoxicity and neuroinflammation, contributes to neuronal damage. The modulation of adrenergic signaling has been explored as a potential neuroprotective strategy in TBI.

Experimental Protocols

While specific protocols for this compound in neurological disease models are not widely published, the following are detailed methodologies for key experiments that can be adapted to study its effects.

In Vitro: Neuronal Cell Viability Assay

This protocol assesses the neuroprotective or neurotoxic effects of this compound on cultured neurons.

Experimental Workflow:

Cell_Viability_Workflow Start Start: Primary Neuronal Culture or Neuronal Cell Line Treatment Treat with This compound (Dose-Response) Start->Treatment Insult Induce Neuronal Insult (e.g., Glutamate (B1630785), H₂O₂) Treatment->Insult Incubation Incubate (24-48 hours) Insult->Incubation Assay Perform Viability Assay (e.g., MTT, LDH) Incubation->Assay Analysis Data Analysis: Calculate EC₅₀/IC₅₀ Assay->Analysis

Figure 2: Neuronal Cell Viability Experimental Workflow.

Methodology:

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations to the cells.

  • Induction of Injury (for neuroprotection studies): After a pre-incubation period with this compound, introduce a neurotoxic insult, such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

  • Data Analysis: Plot the cell viability against the log concentration of this compound to determine the EC50 (for protection) or IC50 (for toxicity).

In Vitro: Intracellular Calcium Imaging

This protocol measures the effect of this compound on intracellular calcium levels in real-time.

Methodology:

  • Cell Preparation: Culture primary neurons on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Recording: Record the baseline fluorescence for a few minutes.

  • Stimulation: Perfuse the chamber with a solution containing this compound at a specific concentration.

  • Data Acquisition: Continuously record the changes in fluorescence intensity over time.

  • Data Analysis: Calculate the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to baseline (for single-wavelength dyes like Fluo-4) to determine the intracellular calcium concentration.

Ex Vivo: Electrophysiology in Hippocampal Slices

This protocol assesses the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP).

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices from a rodent brain.

  • Recording Setup: Place a slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

  • Drug Application: Perfuse the slice with aCSF containing this compound for a defined period.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol to induce LTP.

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

  • Data Analysis: Normalize the fEPSP slope to the baseline and compare the degree of potentiation between control and this compound-treated slices.

In Vivo: Animal Models of Neurological Disease

Alzheimer's Disease Model (e.g., APP/PS1 mice):

  • Animal Groups: Use APP/PS1 transgenic mice and wild-type littermates.

  • Drug Administration: Administer this compound (e.g., via osmotic mini-pumps or daily injections) for a specified duration.

  • Behavioral Testing: Perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory.

  • Post-mortem Analysis: Analyze brain tissue for amyloid-beta plaque load, neuroinflammation markers (e.g., Iba1, GFAP), and synaptic protein levels.

Parkinson's Disease Model (e.g., 6-OHDA-lesioned rats):

  • Model Induction: Create a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Drug Administration: Treat the lesioned animals with this compound.

  • Behavioral Assessment: Monitor motor function using tests like the cylinder test (for forelimb asymmetry) or apomorphine-induced rotations.

  • Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra.

Quantitative Data

As specific quantitative data for this compound in neurological research is limited, the following tables present representative data for other selective α1-adrenergic agonists to provide a reference for experimental design.

Table 1: In Vitro Efficacy of a Representative α1-Agonist on Neuronal Viability

AssayEndpointα1-Agonist Concentration (µM)Result
MTT AssayNeuroprotection against glutamate-induced toxicity0.115% increase in viability
145% increase in viability
1060% increase in viability
LDH AssayReduction in cell death130% decrease in LDH release
1055% decrease in LDH release

Table 2: Electrophysiological Effects of a Representative α1-Agonist on Hippocampal LTP

ParameterControlα1-Agonist (10 µM)p-value
Baseline fEPSP slope (mV/ms)-0.5 ± 0.05-0.48 ± 0.06> 0.05
LTP (60 min post-HFS, % of baseline)145 ± 8%185 ± 12%< 0.01

Conclusion

This compound, as a selective α1-adrenergic receptor agonist, holds significant potential as a research tool to unravel the complex role of the α1-adrenergic system in the central nervous system. The established signaling pathways and the known involvement of these receptors in cognitive functions provide a strong rationale for investigating its effects in the context of neurological diseases. While direct experimental data for this compound in this area is currently sparse, the detailed protocols and representative data for related compounds provided in this guide offer a solid foundation for researchers to design and execute meaningful studies. Future research focusing on the neuroprotective, cognitive-enhancing, and anti-inflammatory properties of this compound in relevant in vitro and in vivo models is warranted to fully elucidate its therapeutic potential for debilitating neurological disorders.

References

Cardiovascular Effects of Amidephrine Hydrochloride at the Molecular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cardiovascular effects of this compound. By dissecting its interaction with α1-adrenergic receptors and the subsequent signaling cascades, this document aims to offer a comprehensive resource for researchers and professionals in drug development. The cardiovascular actions of Amidephrine, including its vasopressor effects, are primarily mediated through the activation of these receptors on vascular smooth muscle and cardiac myocytes.[3]

Molecular Mechanism of Action

This compound exerts its cardiovascular effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This activation initiates a well-defined signaling pathway that is central to its physiological effects.

Receptor Binding and Activation

Amidephrine has been shown to be a selective agonist for α1-adrenoceptors, with no significant activity at α2-adrenoceptors.[1] Studies involving competition binding assays with [3H]prazosin have indicated that Amidephrine can discriminate between different α1-adrenoceptor recognition sites, suggesting a degree of subtype selectivity.[2] The interaction of Amidephrine with α1-adrenergic receptors is competitively antagonized by selective α1-blockers like prazosin.[1]

Downstream Signaling Cascade

The activation of α1-adrenergic receptors by this compound triggers the Gq/11 family of G-proteins.[4] This initiates a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates phospholipase C (PLC).[5]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This transient increase in intracellular calcium is a critical step in the contractile process of both vascular smooth muscle and cardiac muscle cells.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[8] PKC, in turn, phosphorylates various intracellular proteins, contributing to the sustained cellular responses to α1-adrenergic stimulation, including modulation of ion channels and contractile proteins.[9]

Cardiovascular Effects at the Cellular and Tissue Level

The molecular signaling cascade initiated by this compound translates into distinct physiological responses in the cardiovascular system.

Vascular Smooth Muscle Contraction

In vascular smooth muscle cells, the Amidephrine-induced increase in intracellular calcium leads to the binding of calcium to calmodulin. This calcium-calmodulin complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains. This phosphorylation enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[10]

Cardiac Myocyte Effects

In cardiac myocytes, α1-adrenergic stimulation by agents like Amidephrine can lead to a positive inotropic effect, an increase in the force of contraction. This is, in part, due to the increase in intracellular calcium, which enhances the interaction of contractile proteins.[11] Furthermore, α1-adrenergic signaling in cardiomyocytes can activate hypertrophic pathways, leading to changes in gene expression and protein synthesis that result in myocyte growth.[12][13] This response is mediated by downstream effectors of the PLC pathway, including PKC and other signaling molecules.[13]

Quantitative Data

ParameterValueSpecies/TissueNotes
pA2 of Prazosin 8.19 and 8.48Rat Vas DeferensIn the presence of (-)-Amidephrine, indicating competitive antagonism at the α1-adrenoceptor.[1]
pA2 of E-643 8.36 and 8.25Rat Vas DeferensAnother α1-adrenoceptor antagonist, showing similar competitive antagonism.[1]
Vasopressor Molar Potency Ratio (Amidephrine:Phenylephrine) 1:1.9Anesthetized Dogs (i.v.)Amidephrine is slightly less potent than phenylephrine (B352888) in this model.[3]
1:2.1Anesthetized Cats (i.v.)Amidephrine is less potent than phenylephrine in this model.[3]
5.7:1Unanesthetized Rats (i.p.)Amidephrine is significantly more potent than phenylephrine in this model.[3]
3.7:1Unanesthetized Rats (p.o.)Amidephrine is more potent than phenylephrine when administered orally in this model.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the cardiovascular effects of this compound at the molecular level.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues expressing α1-adrenergic receptors (e.g., rat heart, liver, or a cell line overexpressing the receptor).

  • [3H]prazosin (radioligand).

  • This compound (unlabeled competitor).

  • Phentolamine or another high-affinity non-selective α-antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of [3H]prazosin and varying concentrations of this compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

  • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Measurement of Inositol Phosphate (B84403) Accumulation

Objective: To quantify the Amidephrine-induced production of inositol phosphates (IPs) as a measure of PLC activation.

Materials:

  • Cultured cells (e.g., cardiac myocytes or vascular smooth muscle cells).

  • [3H]myo-inositol.

  • This compound.

  • LiCl (to inhibit inositol monophosphatase).

  • Perchloric acid or trichloroacetic acid.

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubate the cells with LiCl for a short period (e.g., 10-15 minutes).

  • Stimulate the cells with various concentrations of this compound for different time points.

  • Terminate the stimulation by adding ice-cold acid (e.g., perchloric acid) to extract the inositol phosphates.

  • Neutralize the extracts and apply them to Dowex anion-exchange columns.

  • Elute the different inositol phosphate species (IP1, IP2, IP3) with increasing concentrations of ammonium (B1175870) formate/formic acid.

  • Quantify the radioactivity in each fraction using a scintillation counter.

Measurement of Intracellular Calcium Mobilization

Objective: To measure the changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

  • Isolated cardiac myocytes or vascular smooth muscle cells.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound.

  • Physiological salt solution (e.g., Tyrode's solution).

  • Fluorescence microscopy system with a ratiometric or single-wavelength excitation/emission setup.

Procedure:

  • Load the cells with the fluorescent Ca2+ indicator by incubating them with the AM ester form of the dye.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Mount the cells on the stage of the fluorescence microscope and perfuse with the physiological salt solution.

  • Record baseline fluorescence.

  • Apply this compound to the cells and continuously record the changes in fluorescence intensity.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).

Isolated Vascular Ring Contraction Assay

Objective: To measure the contractile response of isolated blood vessels to this compound.

Materials:

  • Isolated arterial rings (e.g., rat aorta or mesenteric artery).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution, aerated with 95% O2/5% CO2.

  • This compound.

Procedure:

  • Dissect the artery and cut it into rings of a specific length.

  • Mount the rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the bath and recording the increase in isometric tension.

  • Analyze the data to determine the EC50 (concentration producing 50% of the maximal response) and the maximum contractile response (Emax).

Visualizations

Signaling Pathway of this compound

Amidephrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amidephrine Amidephrine Hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Opens Ca²⁺ channels Ca2 ↑ [Ca²⁺]i Ca2->PKC Activates Contraction Muscle Contraction/ Hypertrophy Ca2->Contraction Initiates PKC->Contraction Phosphorylates Target Proteins

Caption: Signaling cascade of this compound.

Experimental Workflow for Isolated Vascular Ring Assay

Vascular_Ring_Workflow A 1. Isolate Artery (e.g., Rat Aorta) B 2. Cut into Rings A->B C 3. Mount in Organ Bath (Krebs Solution, 37°C) B->C D 4. Apply Resting Tension C->D E 5. Equilibrate D->E F 6. Add Cumulative Concentrations of Amidephrine HCl E->F G 7. Record Isometric Tension F->G H 8. Data Analysis (EC50, Emax) G->H

Caption: Workflow for vascular ring contraction assay.

Logical Relationship of Molecular Events

Molecular_Events Start Amidephrine Binding to α1-AR G_protein Gq Protein Activation Start->G_protein PLC_activation PLC Activation G_protein->PLC_activation Second_messengers IP3 and DAG Production PLC_activation->Second_messengers Ca_release Intracellular Ca²⁺ Release Second_messengers->Ca_release PKC_activation PKC Activation Second_messengers->PKC_activation Response Cardiovascular Response (Vasoconstriction, Inotropy) Ca_release->Response PKC_activation->Response

Caption: Key molecular events in Amidephrine's action.

References

Methodological & Application

Amidephrine Hydrochloride: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine (B1664861) hydrochloride is a selective α1-adrenergic receptor agonist.[1] As a sympathomimetic agent, it elicits physiological responses by binding to and activating α1-adrenoceptors, which are widely distributed in the cardiovascular system and other tissues.[1] This document provides detailed application notes and in vivo experimental protocols for investigating the pharmacological effects of Amidephrine hydrochloride, with a focus on its cardiovascular and nasal decongestant properties. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and preclinical development.

Mechanism of Action

This compound exerts its effects by acting as an agonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to various cellular responses, including smooth muscle contraction.

Signaling Pathway Diagram

Amidephrine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amidephrine Amidephrine HCl a1_AR α1-Adrenergic Receptor (GPCR) Amidephrine->a1_AR binds Gq Gq/11 protein a1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: this compound signaling pathway.

Data Presentation

Table 1: In Vivo Vasopressor Molar Potency of Amidephrine Compared to Phenylephrine[2]
Animal ModelRoute of AdministrationAmidephrine:Phenylephrine (B352888) Molar Potency Ratio
Anesthetized DogsIntravenous (i.v.)1:0.9
Anesthetized CatsIntravenous (i.v.)1:2.1
Unanesthetized RatsIntraperitoneal (i.p.)5.7:1
Unanesthetized RatsPer os (p.o.)3.7:1
Table 2: In Vivo Vasoconstrictor and Nasal Decongestant Effects of Amidephrine[2]
ParameterAnimal ModelEffect of Amidephrine
Femoral Arterial Bed ResistanceDogIncreased
Renal Arterial Bed ResistanceDogIncreased
Intranasal PressureAnesthetized DogReduced

Note: In the femoral arterial bed of the dog, phenylephrine was found to be 1.4 times more active than amidephrine as a vasoconstrictor, while in renal studies, amidephrine was 2.5 times more active than phenylephrine.[2]

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects (Vasopressor Activity) in Anesthetized Rats

This protocol is adapted from studies on similar α1-adrenergic agonists.

Objective: To determine the dose-dependent effect of this compound on systemic arterial blood pressure and heart rate in anesthetized rats.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., sodium pentobarbital, isoflurane)

  • Male Sprague-Dawley rats (250-300g)

  • Pressure transducer and data acquisition system

  • Catheters (for cannulation of carotid artery and jugular vein)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the ventral neck area.

    • Make a midline incision to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the right common carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record arterial blood pressure.

    • Cannulate the left jugular vein with a catheter for intravenous administration of this compound.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Drug Administration:

    • Prepare a stock solution of this compound in saline.

    • Administer increasing doses of this compound (e.g., 1, 3, 10, 30 µg/kg) intravenously.

    • Administer a bolus of saline as a vehicle control before the first dose of Amidephrine.

    • Allow for a stabilization period between each dose until blood pressure returns to baseline.

  • Data Acquisition and Analysis:

    • Continuously record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate.

    • Calculate the change in each parameter from the pre-dose baseline for each dose of this compound.

    • Construct dose-response curves for the change in MAP.

Experimental Workflow for Cardiovascular Effects

Cardiovascular_Workflow A Anesthetize Rat B Cannulate Carotid Artery (Blood Pressure) A->B C Cannulate Jugular Vein (Drug Administration) A->C D Stabilization Period B->D C->D E Administer Vehicle (Saline) D->E F Record Baseline Vitals E->F G Administer Amidephrine HCl (Increasing Doses) F->G H Record Post-Dose Vitals G->H H->G Allow return to baseline I Data Analysis (Dose-Response Curves) H->I

Caption: Workflow for assessing cardiovascular effects.

Protocol 2: Evaluation of Nasal Decongestant Activity in Anesthetized Dogs

This protocol is based on a study that evaluated the effect of amidephrine on intranasal pressure.[2]

Objective: To assess the in vivo nasal decongestant effect of this compound by measuring changes in intranasal pressure in anesthetized dogs.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Beagle dogs (male or female, 8-12 kg)

  • Pressure transducer and data acquisition system

  • Nasal catheter/probe for pressure measurement

  • Intravenous catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the dog with an appropriate anesthetic agent.

    • Place the animal in a supine position.

    • Insert an intravenous catheter into a peripheral vein (e.g., cephalic vein) for drug administration.

    • Gently insert a small, flexible catheter connected to a pressure transducer into one nostril to a fixed depth to measure intranasal pressure. Ensure the nostril is sealed around the catheter to prevent air leaks.

  • Drug Administration and Measurement:

    • Allow the animal to stabilize and record baseline intranasal pressure.

    • Administer this compound intravenously at doses that do not significantly alter systemic arterial blood pressure.[2]

    • Continuously monitor and record the intranasal pressure for a defined period after drug administration.

    • A separate experiment can be conducted to determine the dose range that does not affect systemic blood pressure by cannulating an artery as described in Protocol 1.

  • Data Analysis:

    • Calculate the change in intranasal pressure from the pre-dose baseline.

    • Analyze the time course of the change in intranasal pressure.

Experimental Workflow for Nasal Decongestant Activity

Decongestant_Workflow A Anesthetize Dog B Insert Intravenous Catheter A->B C Insert Nasal Pressure Probe A->C D Record Baseline Intranasal Pressure B->D C->D E Administer Amidephrine HCl (i.v.) D->E F Continuously Record Intranasal Pressure E->F G Data Analysis (Change in Pressure vs. Time) F->G

Caption: Workflow for assessing nasal decongestant activity.

Conclusion

The experimental protocols and data presented in this document provide a framework for the in vivo investigation of this compound. As a selective α1-adrenergic receptor agonist, its effects on the cardiovascular system and its potential as a nasal decongestant are of significant interest. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on methodology and data analysis. Careful consideration of animal welfare and adherence to institutional guidelines for animal research are paramount.

References

Application Notes and Protocols for In Vitro Assays Using Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a selective agonist for the α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are integral to the sympathetic nervous system and mediate various physiological responses through the Gq signaling pathway.[1][3] Upon activation by an agonist like Amidephrine, the α1-adrenergic receptor stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.[4]

These application notes provide detailed methodologies for key in vitro assays to characterize the pharmacological activity of this compound and other α1-adrenergic receptor agonists. The protocols described herein are for radioligand binding assays, calcium mobilization assays, and inositol phosphate (B84403) accumulation assays.

Data Presentation

The following tables summarize representative quantitative data for α1-adrenergic receptor agonists in the described in vitro assays. These values can be used as a reference for expected outcomes when performing the detailed protocols.

Table 1: Radioligand Binding Affinity of α1-Adrenergic Receptor Ligands

CompoundReceptor SubtypeRadioligandKi (nM)Cell/Tissue Source
Amidephrineα1[3H]-PrazosinUser-determinedRecombinant cell line expressing α1-adrenergic receptor
Prazosinα1[3H]-Prazosin1.2Rat brain membranes
Phenylephrineα1A[125I]-HEAT250CHO cells
Oxymetazolineα1A[3H]-Prazosin3.1Human prostate

Note: The Ki value for Amidephrine is to be determined by the user following the provided protocol.

Table 2: Functional Potency of α1-Adrenergic Receptor Agonists in Calcium Mobilization Assay

CompoundReceptor SubtypeEC50 (nM)Cell Line
Amidephrineα1User-determinedHEK293 cells expressing α1-adrenergic receptor
Phenylephrineα1A120HEK293 cells
Norepinephrineα1A8.7CHO cells
A-61603α1A0.3HEK293 cells

Note: The EC50 value for Amidephrine is to be determined by the user following the provided protocol.

Table 3: Functional Potency of α1-Adrenergic Receptor Agonists in Inositol Phosphate (IP1) Accumulation Assay

CompoundReceptor SubtypeEC50 (nM)Cell Line
Amidephrineα1User-determinedCHO cells expressing α1-adrenergic receptor
Phenylephrineα1A350COS-7 cells
Epinephrineα1B15HEK293 cells
Carbachol (Muscarinic agonist)M1100CHO-M1 cells

Note: The EC50 value for Amidephrine is to be determined by the user following the provided protocol. Carbachol is included as a positive control for Gq-coupled receptor activation.

Signaling Pathway and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Amidephrine Amidephrine Hydrochloride a1AR α1-Adrenergic Receptor (GPCR) Amidephrine->a1AR Binds to Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Ca²⁺ Store Ca_release Ca²⁺ Release Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates ER->Ca_release Releases Ca²⁺ from

α1-Adrenergic Receptor Gq Signaling Pathway.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells/tissue expressing α1-AR) Incubation 2. Incubation - Membranes - Radioligand ([³H]-Prazosin) - Amidephrine (competitor) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Determine IC₅₀ and calculate Kᵢ) Counting->Analysis

Radioligand Binding Assay Workflow.

Calcium_Mobilization_Workflow Cell_Seeding 1. Cell Seeding (HEK293 cells expressing α1-AR) Dye_Loading 2. Dye Loading (Load with Ca²⁺-sensitive dye, e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition 3. Compound Addition (Add Amidephrine) Dye_Loading->Compound_Addition Measurement 4. Fluorescence Measurement (Kinetic reading on FLIPR) Compound_Addition->Measurement Analysis 5. Data Analysis (Determine EC₅₀) Measurement->Analysis

Calcium Mobilization Assay Workflow.

IP1_Accumulation_Workflow Cell_Seeding 1. Cell Seeding (CHO cells expressing α1-AR) Stimulation 2. Cell Stimulation - Add Amidephrine - Incubate with LiCl Cell_Seeding->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis HTRF_Assay 4. HTRF Assay (Add IP1-d2 and anti-IP1-cryptate) Lysis->HTRF_Assay Measurement 5. TR-FRET Measurement HTRF_Assay->Measurement Analysis 6. Data Analysis (Determine EC₅₀) Measurement->Analysis

References

Preparation of Amidephrine Hydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Amidephrine hydrochloride is a potent and selective α1-adrenergic receptor agonist, making it a valuable tool for researchers in pharmacology, physiology, and drug development.[1] Its primary mechanism of action involves the activation of α1-adrenergic receptors, which are G-protein coupled receptors that signal through the Gq protein pathway.[2][3] This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various physiological responses.[2]

This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for both in vivo and in vitro research applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and for understanding the behavior of the compound in experimental systems.

PropertyValueReference
Molecular Formula C₁₀H₁₇ClN₂O₃S[4]
Molecular Weight 280.77 g/mol [4]
Appearance Solid[5]
Storage Temperature -20°C (short-term), -80°C (long-term)[5]
Shipping Condition Blue Ice[5]

Solution Preparation Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock is suitable for long-term storage and for subsequent dilution into aqueous buffers for various experimental applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.8077 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 2.8077 mg of this compound.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the preparation of working solutions of this compound for use in in vitro cell-based assays, such as cell viability, signaling pathway analysis, or functional screens.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS)) or cell culture medium appropriate for the cell line being used.

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the desired physiological buffer or cell culture medium to achieve the final working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of buffer/medium (resulting in a 10 µM solution).

  • Further dilute this intermediate solution as needed to achieve the desired final concentrations for your experiment.

  • Prepare fresh working solutions for each experiment to ensure optimal activity. While specific stability data for this compound in physiological buffers at 37°C is limited, related compounds like phenylephrine (B352888) hydrochloride show good stability in 0.9% sodium chloride for at least 30 days when stored at room temperature, refrigerated, or frozen.[6] However, for cell culture applications, it is best practice to use freshly prepared solutions.

Preparation of Solutions for In Vivo Administration

This protocol outlines the preparation of this compound solutions for administration in animal models. The formulation provided is a general guideline and may need to be optimized based on the specific animal model and route of administration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile tubes for mixing

Procedure:

  • Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • To prepare a 1 mg/mL working solution, for example, in a total volume of 1 mL:

    • Add 40.9 µL of the 10 mM stock solution to 359.1 µL of PEG300.

    • Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again.

    • Add 550 µL of saline to bring the final volume to 1 mL.

    • Mix until a clear solution is obtained.

  • The final concentrations of the components in this example are:

    • This compound: 1 mg/mL

    • DMSO: 4.09%

    • PEG300: 35.91%

    • Tween-80: 5%

    • Saline: 55%

  • This formulation is intended as a starting point. The concentrations of excipients may need to be adjusted based on the required dose, route of administration, and tolerability in the specific animal model. It is recommended to perform a small-scale formulation study to ensure compatibility and stability.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fluo-4 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to this compound stimulation using the fluorescent calcium indicator Fluo-4 AM.[7][8]

Materials:

  • Cells expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor)

  • Fluo-4 AM dye

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound working solutions

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical loading solution consists of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Add fresh HBSS to each well.

    • Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope with excitation at ~490 nm and emission at ~515 nm.

  • Compound Addition and Signal Detection:

    • Add the this compound working solutions at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time. The temporal resolution of the recording will depend on the kinetics of the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • The fluorescence response is often expressed as the ratio ΔF/F₀.

    • Dose-response curves can be generated by plotting the fluorescence response against the concentration of this compound to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Amidephrine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Amidephrine Amidephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR binds Gq Gq protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Response Cellular Response Ca2_cyto->Response mediates PKC->Response phosphorylates targets Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Amidephrine HCl Stock in DMSO Prep_Working Prepare Working Solutions in Physiological Buffer Prep_Stock->Prep_Working Add_Compound Add Amidephrine HCl Working Solutions Prep_Working->Add_Compound Seed_Cells Seed Cells in 96-well Plate Load_Dye Load Cells with Fluo-4 AM Seed_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Measure_Baseline->Add_Compound Measure_Response Measure Fluorescence Response Add_Compound->Measure_Response Calculate_Ratio Calculate ΔF/F₀ Measure_Response->Calculate_Ratio Generate_Curve Generate Dose-Response Curve & Calculate EC₅₀ Calculate_Ratio->Generate_Curve

References

Application of Amidephrine Hydrochloride in Electrophysiology Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent known for its selective agonist activity at α1-adrenergic receptors.[1] This property makes it a valuable tool in cardiovascular research, particularly in electrophysiology studies, to investigate the roles of α1-adrenergic signaling in cardiac function and arrhythmia. While specific electrophysiological data for this compound is limited, its effects can be largely inferred from studies of the well-characterized α1-adrenergic agonist, phenylephrine (B352888). This document provides a comprehensive overview of the application of this compound in cardiac electrophysiology, including its mechanism of action, expected effects on cardiac action potentials and ion channels, and detailed protocols for experimental investigation.

Mechanism of Action

Amidephrine, as a selective α1-adrenoceptor agonist, primarily exerts its effects through the Gq-coupled protein signaling pathway.[2] Activation of α1-adrenoceptors in cardiomyocytes leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets, including ion channels, leading to the modulation of cardiac electrophysiological properties.[3]

G cluster_membrane Amidephrine Amidephrine Hydrochloride a1_AR α1-Adrenergic Receptor (Gq-coupled) Amidephrine->a1_AR Binds to PLC Phospholipase C (PLC) a1_AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Ion_Channels Ion Channels (e.g., K+, Ca2+ channels) PKC->Ion_Channels Phosphorylates Altered_AP Altered Action Potential Ion_Channels->Altered_AP Leads to caption Signaling pathway of this compound in cardiomyocytes.

Caption: Signaling pathway of this compound in cardiomyocytes.

Electrophysiological Effects

Based on studies with the analogous compound phenylephrine, this compound is expected to modulate cardiac action potentials and underlying ion currents.

Effects on Action Potential Duration

α1-adrenergic stimulation is known to prolong the action potential duration (APD) in ventricular myocytes.[4][5][6] This effect is primarily attributed to the modulation of potassium and calcium currents.

Effects on Ion Channels
  • Potassium (K+) Currents: Amidephrine is expected to suppress the delayed rectifier potassium currents (IK), particularly the slow component (IKs).[5][6] This reduction in repolarizing current contributes significantly to the prolongation of the action potential.

  • L-type Calcium (Ca2+) Current (ICa,L): The effect on ICa,L can be complex, with some studies reporting a sustained increase following an initial transient decrease.[4] An increase in the late component of the calcium current can also contribute to APD prolongation.

Data Presentation

The following table summarizes quantitative data from electrophysiology studies using the α1-adrenergic agonist phenylephrine, which serves as a proxy for the expected effects of this compound.

ParameterSpecies/Cell TypeAgonist & ConcentrationEffectReference
Action Potential Duration at 25% Repolarization (APD25)Rat Ventricular MyocytePhenylephrine (30 µM)104 ± 11% increase[4]
Action Potential Duration at 70% Repolarization (APD70)Rat Ventricular MyocytePhenylephrine (30 µM)86 ± 15% increase[4]
Action Potential Duration at 90% Repolarization (APD90)Canine Epicardial MyocytePhenylephrine (0.1 µM)13 ± 4% increase[5]
L-type Ca2+ Current (ICa,L)Rat Ventricular MyocytePhenylephrine (30 µM)55 ± 8% sustained increase[4]
Slow Delayed Rectifier K+ Current (IKs)Canine Epicardial MyocytePhenylephrine (1 µM)Reduced to 81 ± 5% of control[5]
Transient Outward K+ Current (Ito)Canine Purkinje MyocytePhenylephrine (1 µM)Reduced to 69 ± 7% of control[5]
EC50 for Inotropic EffectHuman Atrial MusclePhenylephrine33.1 µmol/l[7]

Experimental Protocols

The following protocols provide a framework for investigating the electrophysiological effects of this compound on isolated cardiomyocytes using patch-clamp techniques.

Protocol 1: Isolation of Ventricular Myocytes

This protocol describes the enzymatic isolation of ventricular myocytes from a rodent heart, a common model for cardiac electrophysiology studies.

G cluster_workflow start Start heparinize Heparinize Animal start->heparinize excise_heart Excise Heart heparinize->excise_heart langendorff Langendorff Perfusion (Ca2+-free buffer) excise_heart->langendorff enzyme_digestion Enzyme Digestion (Collagenase) langendorff->enzyme_digestion mince_tissue Mince Ventricular Tissue enzyme_digestion->mince_tissue trituration Gentle Trituration mince_tissue->trituration calcium_reintroduction Gradual Calcium Reintroduction trituration->calcium_reintroduction cell_harvest Harvest Rod-shaped Myocytes calcium_reintroduction->cell_harvest end End cell_harvest->end caption Workflow for isolating ventricular myocytes.

Caption: Workflow for isolating ventricular myocytes.

Materials:

  • Krebs-Henseleit (KH) buffer

  • Ca2+-free KH buffer

  • Collagenase solution (e.g., Type II)

  • Stop solution (e.g., KH buffer with 10% fetal bovine serum)

  • Rodent (rat or mouse)

Procedure:

  • Anesthetize and heparinize the animal.

  • Rapidly excise the heart and place it in ice-cold Ca2+-free KH buffer.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Perfuse with Ca2+-free KH buffer for 5-10 minutes to clear the blood.

  • Switch to perfusion with collagenase solution until the heart becomes flaccid.

  • Remove the heart from the cannula, and dissect the ventricles.

  • Mince the ventricular tissue in a fresh enzyme solution.

  • Gently triturate the tissue with a Pasteur pipette to release individual myocytes.

  • Stop the digestion by adding the stop solution.

  • Gradually reintroduce calcium to the cell suspension.

  • Allow the viable, rod-shaped myocytes to settle by gravity.

  • Carefully remove the supernatant and resuspend the cells in a suitable extracellular solution for electrophysiological recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for recording action potentials and ion currents from isolated cardiomyocytes.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

Procedure:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution.

  • Approach a selected myocyte with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a giga-ohm seal.

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • For Action Potential Recording (Current-Clamp):

    • Switch the amplifier to current-clamp mode.

    • Record spontaneous action potentials or elicit them by injecting brief depolarizing current pulses.

    • Establish a baseline recording before applying this compound.

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound and record the changes in action potential morphology and duration.

  • For Ion Current Recording (Voltage-Clamp):

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a specific holding potential (e.g., -80 mV).

    • Apply appropriate voltage protocols to elicit the specific ion currents of interest (e.g., a depolarizing step to +10 mV to record ICa,L).

    • Record baseline currents.

    • Apply this compound and record the changes in the amplitude and kinetics of the ion currents.

G cluster_workflow start Start prepare_pipette Prepare Patch Pipette start->prepare_pipette plate_cells Plate Cardiomyocytes prepare_pipette->plate_cells approach_cell Approach Cell plate_cells->approach_cell giga_seal Form Giga-ohm Seal approach_cell->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline (Current/Voltage Clamp) whole_cell->record_baseline apply_amidephrine Apply Amidephrine Hydrochloride record_baseline->apply_amidephrine record_effect Record Drug Effect apply_amidephrine->record_effect washout Washout record_effect->washout end End washout->end caption Workflow for whole-cell patch-clamp recording.

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of α1-adrenergic signaling in cardiac electrophysiology. By employing the protocols and considering the expected effects outlined in this document, researchers can effectively investigate its impact on cardiomyocyte function. Due to the limited direct data on Amidephrine, it is recommended to perform dose-response studies and to use appropriate controls, including other α1-adrenergic agonists and antagonists, to validate the findings.

References

Application Notes and Protocols for the Administration of Amidephrine Hydrochloride in Rodent Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Amidephrine (B1664861) hydrochloride in rodent models for cardiovascular and pharmacological research. Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist that induces vasoconstriction, leading to an increase in blood pressure.[1] Understanding its proper administration is crucial for obtaining reliable and reproducible experimental data.

Mechanism of Action

Amidephrine acts as a selective agonist at α1-adrenoceptors.[1] Its binding to these receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and a subsequent increase in systemic blood pressure. This selectivity makes it a valuable tool for studying the specific roles of α1-adrenergic receptors in various physiological and pathological processes. In the pithed rat model, Amidephrine has been shown to elicit a positive chronotropic response, indicating its effects on heart rate, which can be antagonized by the α1-adrenoceptor antagonist prazosin.[2]

Signaling Pathway of Amidephrine

The signaling pathway of Amidephrine, as a selective α1-adrenergic agonist, is initiated by its binding to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq alpha subunit of the associated heterotrimeric G-protein. The activated Gq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The elevated cytosolic Ca2+ also binds to calmodulin, and the Ca2+-calmodulin complex can activate various downstream effectors, including myosin light chain kinase (MLCK). The activation of PKC and MLCK ultimately leads to the phosphorylation of myosin light chains in smooth muscle cells, resulting in smooth muscle contraction and vasoconstriction.

Amidephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine hydrochloride Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Amidephrine->Alpha1_Receptor Binds to G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction Contributes to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Phospho_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Phospho_Myosin_LC->Contraction

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize recommended starting dosages for this compound and its analogue, phenylephrine, in rodent models. It is crucial to note that optimal doses may vary depending on the specific animal strain, age, anesthetic regimen, and experimental endpoint. Therefore, pilot studies are recommended to determine the optimal dose for your specific experimental conditions.

Table 1: this compound Dosage in Rats

Administration RouteDosageExpected EffectReference
Intravenous (IV)6 µg/kg bolus followed by 0.5 µ g/min infusionPressor response[3]

Table 2: Phenylephrine Hydrochloride Dosage in Rodents (as a reference)

Animal ModelAdministration RouteDosageExpected EffectReference
RatIntravenous (IV)0.3 µ g/100g body weight (bolus)Pressor response
MouseIntraperitoneal (IP)60 nM/g body weightBlood pressure increase[4]

Experimental Protocols

Preparation of this compound for Injection
  • Vehicle Selection: this compound is soluble in aqueous solutions. Sterile isotonic saline (0.9% NaCl) is a commonly used and appropriate vehicle for intravenous, intraperitoneal, and subcutaneous administration.

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile isotonic saline to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Ensure the solution is clear and free of particulates. If necessary, filter the solution through a 0.22 µm sterile filter.

  • Working Solution Preparation:

    • Dilute the stock solution with sterile isotonic saline to the final desired concentration for injection based on the animal's weight and the target dose.

    • Prepare fresh working solutions daily.

Experimental Workflow for In Vivo Administration

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_monitoring Monitoring & Data Collection Phase Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Route_Selection Route Selection (IV, IP, SC) Animal_Prep->Route_Selection Drug_Prep Drug Preparation (Weighing, Dissolving, Diluting) Drug_Prep->Route_Selection Injection Injection Route_Selection->Injection Monitoring Physiological Monitoring (Blood Pressure, Heart Rate) Injection->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection

References

Application Notes and Protocols for Receptor Binding Assays with Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a sympathomimetic agent known to act as a selective agonist for α1-adrenergic receptors.[1][2] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are involved in a multitude of physiological processes, including smooth muscle contraction, vasoconstriction, and glycogenolysis. The α1-adrenergic receptor family is further divided into three subtypes: α1A, α1B, and α1D.[3] Understanding the binding characteristics of compounds like this compound to these receptors is crucial for elucidating their pharmacological profile and for the development of novel therapeutics.

These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with α1-adrenergic receptors. The described methods include membrane preparation, saturation binding assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays to determine the affinity (Ki) of this compound.

Signaling Pathway

Activation of α1-adrenergic receptors by an agonist such as this compound initiates a signaling cascade through the Gq/11 family of G-proteins.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4][5]

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Binds to Gq Gq/11 Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Data Presentation

The following tables summarize representative quantitative data for known α1-adrenergic receptor ligands. Experimental results for this compound should be presented in a similar format for comparison.

Table 1: Saturation Binding Assay Data for [³H]-Prazosin

ParameterDescriptionRepresentative Value
Kd Dissociation Constant0.1 - 0.5 nM[6][7][8]
Bmax Maximum Receptor Density50 - 200 fmol/mg protein[6][8][9]

Table 2: Competition Binding Assay Data for various α1-Adrenergic Ligands

CompoundReceptor Subtype Affinity (Ki in nM)
Prazosin (B1663645) α1A: ~0.1, α1B: ~0.2, α1D: ~0.3
5-Methylurapidil α1A: ~1-5, α1B: >100, α1D: ~10-30[10]
BMY 7378 α1A: >1000, α1B: >1000, α1D: ~1-5
WB-4101 α1A: ~0.2, α1B: ~20, α1D: ~1
Phenylephrine α1A: ~1000, α1B: ~2000, α1D: ~500
This compound To be determined

Experimental Protocols

Membrane Preparation from Tissues or Cultured Cells

This protocol describes the isolation of membranes containing α1-adrenergic receptors.

Materials:

  • Tissue (e.g., rat cerebral cortex, heart) or cultured cells (e.g., HEK293 cells stably expressing the desired α1-AR subtype).

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Protease inhibitor cocktail.

  • Sucrose (B13894) solution (e.g., 10%).

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Mince the tissue or collect the cell pellet on ice.

  • Add ice-cold homogenization buffer with protease inhibitors.

  • Homogenize the sample using a Dounce homogenizer (for cells) or a polytron (for tissues) until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final pellet in a suitable buffer, which may contain sucrose for cryoprotection.[12]

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[11][12]

Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand ([³H]-prazosin) and the total number of binding sites (Bmax).

Materials:

  • Membrane preparation.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-prazosin (specific activity ~70-90 Ci/mmol).

  • Non-specific binding agent: Phentolamine (10 µM) or unlabeled prazosin (1 µM).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of [³H]-prazosin in assay buffer (e.g., 0.05 to 5 nM).

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]-prazosin for total binding and non-specific binding.

  • Total Binding: Add assay buffer, membrane preparation (typically 20-50 µg protein), and the corresponding concentration of [³H]-prazosin.

  • Non-specific Binding: Add assay buffer, membrane preparation, the corresponding concentration of [³H]-prazosin, and the non-specific binding agent (e.g., 10 µM phentolamine).[6]

  • The final assay volume is typically 200-250 µL.[12]

  • Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes to reach equilibrium.[12]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a buffer like 0.3% polyethyleneimine (PEI).[12]

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of [³H]-prazosin and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound, such as this compound, for the receptor.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compound: this compound.

  • A fixed concentration of [³H]-prazosin (typically at or below its Kd value).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹⁰ to 10⁻⁴ M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and a fixed concentration of [³H]-prazosin.

    • Non-specific Binding: Assay buffer, membrane preparation, a fixed concentration of [³H]-prazosin, and the non-specific binding agent.

    • Competition: Assay buffer, membrane preparation, a fixed concentration of [³H]-prazosin, and each concentration of this compound.

  • Incubate the plate, filter, and count as described in the saturation assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amidephrine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[12]

Experimental Workflow

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cells) Incubation 3. Incubation (Membranes + Radioligand +/- Amidephrine) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Buffers, Radioligand, Amidephrine) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Data_Processing 6. Calculate Specific Binding (Total - Non-specific) Counting->Data_Processing Curve_Fitting 7. Non-linear Regression (Determine IC50 or Kd/Bmax) Data_Processing->Curve_Fitting Ki_Calculation 8. Calculate Ki (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Figure 2: General workflow for receptor binding assays.

References

Utilizing Amidephrine Hydrochloride in High-Throughput Screening Platforms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist.[1][2][3] As a member of the G protein-coupled receptor (GPCR) family, α1-adrenergic receptors are crucial targets in drug discovery for various therapeutic areas, including cardiovascular and central nervous system disorders. High-throughput screening (HTS) platforms are essential for the rapid identification and characterization of novel modulators of these receptors. This document provides detailed application notes and protocols for the utilization of this compound as a reference agonist in common HTS assays for α1-adrenergic receptor drug discovery campaigns.

This compound can be effectively employed in HTS to identify novel antagonists, allosteric modulators, or compounds with biased signaling properties at the α1-adrenergic receptor. Its selectivity for the α1 subtype makes it a valuable tool for dissecting compound activity and ensuring target engagement in primary and secondary screening assays.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are coupled to the Gq family of heterotrimeric G proteins.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][5] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.[4][5]

Figure 1: this compound signaling pathway.

Data Presentation

The following tables summarize the pharmacological data for this compound and the common reference agonist, Phenylephrine. This data is essential for establishing assay windows and concentration ranges in HTS protocols.

CompoundTargetAssay TypeParameterValue (µM)Source
This compoundα1-Adrenergic ReceptorRat Vas Deferens ContractionEC506.17 - 6.79[2]
Phenylephrineα1-Adrenergic ReceptorNa+/Ca2+ Exchanger ActivityEC5021[6]

Note: Data from HTS-specific assays for this compound is limited. The provided data is from functional assays that reflect α1-adrenergic receptor activation. Researchers should determine the EC50 in their specific HTS assay system.

Experimental Protocols

High-Throughput Calcium Flux Assay

This protocol is designed for a 384-well plate format and is suitable for identifying agonists, antagonists, and allosteric modulators of the α1-adrenergic receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human α1-adrenergic receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-8, Calcium-6).

  • Probenecid (B1678239) (if required by the dye manufacturer to prevent dye extrusion).

  • This compound (positive control).

  • Test compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 20,000-40,000 cells/20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. Include probenecid if necessary.

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, then at room temperature for 30 minutes in the dark.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in Assay Buffer, starting at a top concentration of 100 µM. This will serve as the reference agonist dose-response curve.

    • Prepare test compounds at the desired concentrations in Assay Buffer.

  • Assay Execution:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) every 1-2 seconds.

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument's liquid handler should then add 10 µL of the compound solution to the cell plate.

    • Continue recording the fluorescence for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the dose-response curve for this compound and calculate the EC50 value.

    • For antagonist screening, pre-incubate cells with test compounds before adding a concentration of this compound equivalent to its EC80.

Calcium_Flux_Workflow Start Start Cell_Plating Plate α1-AR expressing cells in 384-well plate Start->Cell_Plating Incubate1 Incubate 18-24h (37°C, 5% CO2) Cell_Plating->Incubate1 Dye_Loading Load cells with calcium-sensitive dye Incubate1->Dye_Loading Incubate2 Incubate 60 min at 37°C, then 30 min at RT Dye_Loading->Incubate2 FLIPR Measure fluorescence in kinetic plate reader Incubate2->FLIPR Prepare_Compounds Prepare Amidephrine HCl and test compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds FLIPR->Add_Compounds Add compounds during reading Data_Analysis Analyze data and calculate EC50/IC50 Add_Compounds->Data_Analysis End End Data_Analysis->End

Figure 2: High-throughput calcium flux assay workflow.

High-Throughput β-Arrestin Recruitment Assay

This protocol describes a common method for measuring the interaction of β-arrestin with the activated α1-adrenergic receptor, often used to identify biased ligands. This example uses a commercially available enzyme fragment complementation (EFC) assay (e.g., PathHunter®).

Materials:

  • Cells engineered to co-express the α1-adrenergic receptor fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.

  • Cell culture and plating reagents.

  • This compound.

  • Test compounds.

  • EFC detection reagents (substrate).

  • 384-well white, solid-bottom microplates.

  • Luminescence plate reader.

Protocol:

  • Cell Plating:

    • Follow the cell plating instructions as described in the calcium flux assay protocol, using the appropriate engineered cell line.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in the appropriate assay buffer.

    • Add the compounds to the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the EFC detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark to allow the luminescent signal to develop.

  • Signal Reading:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the dose-response curve for this compound and determine the EC50 value for β-arrestin recruitment.

    • Compare the potency and efficacy of test compounds to this compound to identify agonists, antagonists, or biased ligands.

bArrestin_Workflow Start Start Cell_Plating Plate engineered cells in 384-well plate Start->Cell_Plating Incubate1 Incubate 18-24h Cell_Plating->Incubate1 Add_Compounds Add Amidephrine HCl and test compounds Incubate1->Add_Compounds Incubate2 Incubate 60-90 min at 37°C Add_Compounds->Incubate2 Add_Detection Add EFC detection reagents Incubate2->Add_Detection Incubate3 Incubate 60 min at RT Add_Detection->Incubate3 Read_Luminescence Read luminescence Incubate3->Read_Luminescence Data_Analysis Analyze data and calculate EC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 3: β-Arrestin recruitment assay workflow.

Conclusion

This compound is a suitable reference agonist for HTS campaigns targeting the α1-adrenergic receptor. The protocols provided for calcium flux and β-arrestin recruitment assays offer robust methods for identifying and characterizing novel compounds. It is recommended that each laboratory optimizes these protocols for their specific cell lines and instrumentation to ensure high-quality, reproducible data. The provided signaling pathway and workflow diagrams serve as valuable visual aids for understanding the mechanism of action and experimental procedures.

References

Amidephrine Hydrochloride in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist. While its use in neuroscience research has been less prevalent than that of other α1-agonists like phenylephrine (B352888), its distinct pharmacological profile, including a potentially longer duration of action, presents unique opportunities for investigating the role of α1-adrenergic signaling in the central nervous system (CNS). These application notes provide a comprehensive overview of potential applications, detailed experimental protocols adapted from related compounds, and a summary of its known signaling mechanisms to facilitate the use of this compound in neuroscience research models.

Introduction

The adrenergic system, and specifically α1-adrenergic receptors, are critically involved in regulating a wide array of physiological and cognitive processes, including arousal, attention, mood, and synaptic plasticity.[1] Amidephrine, as a selective agonist for these receptors, offers a tool to probe these functions. While traditionally recognized for its sympathomimetic and cardiovascular effects, its potential for CNS applications remains an area ripe for exploration.[2] This document serves as a guide for researchers interested in utilizing this compound to elucidate the function of α1-adrenergic receptors in various neuroscience research models.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] Upon activation, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] These signaling events ultimately lead to the modulation of neuronal excitability, gene expression, and synaptic transmission.

Amidephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine hydrochloride a1_Receptor α1-Adrenergic Receptor Amidephrine->a1_Receptor Gq_protein Gq/11 a1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Neuronal_Effects Downstream Neuronal Effects Ca2->Neuronal_Effects modulate PKC->Neuronal_Effects modulate

Caption: this compound signaling pathway.

Quantitative Data Summary

Due to the limited use of this compound in published neuroscience research, quantitative data is scarce. The following table provides a comparative summary of Amidephrine and the more commonly studied α1-agonist, phenylephrine, primarily from non-CNS studies, to offer a preliminary guide for dose selection.

ParameterAmidephrine MesylatePhenylephrineModel SystemReference
Vasopressor Molar Potency (i.v.) 10.9Anesthetized Dogs[2]
Vasopressor Molar Potency (i.v.) 12.1Anesthetized Cats[2]
Vasopressor Molar Potency (i.p.) 5.71Unanesthetized Rats[2]
Vasopressor Molar Potency (p.o.) 3.71Unanesthetized Rats[2]
Effect on [3H]norepinephrine efflux Relatively ineffectiveEffective (1-100 µM)Cultured Rat Superior Cervical Ganglion Cells[5]

Experimental Protocols

The following protocols are adapted from established methodologies for the use of α1-adrenergic agonists in neuroscience research and should be optimized for this compound.

In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes the application of this compound to acute brain slices to study its effects on neuronal activity.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Slicing solution (e.g., NMDG-based)

  • Vibratome

  • Recording chamber

  • Patch-clamp or field potential recording setup

  • Experimental animal (e.g., mouse or rat)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with aCSF bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover.

    • After recovery, maintain slices at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber continuously perfused with aCSF at 2-3 mL/min.

    • Establish a stable baseline recording (whole-cell patch-clamp or extracellular field potential) for at least 10-20 minutes.

    • Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration (suggested starting range: 1-100 µM, based on phenylephrine studies).

    • Bath-apply this compound by switching the perfusion to the drug-containing aCSF for a defined period (e.g., 5-10 minutes).

    • Wash out the drug by switching the perfusion back to the standard aCSF and record for at least 20-30 minutes to observe recovery.

  • Data Analysis:

    • Analyze changes in neuronal firing rate, membrane potential, synaptic currents (e.g., sIPSCs, sEPSCs), or field potentials in response to this compound application.

Brain_Slice_Electrophysiology_Workflow A Animal Anesthesia & Perfusion B Brain Dissection & Slicing A->B C Slice Recovery (aCSF, 32-34°C) B->C D Transfer to Recording Chamber C->D E Establish Baseline Recording D->E F Bath Application of Amidephrine HCl E->F G Washout F->G H Data Acquisition & Analysis G->H In_Vivo_Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Post-operative Recovery (5-7 days) A->B C Microdialysis Probe Insertion & Stabilization B->C D Baseline Sample Collection C->D E Administration of Amidephrine HCl D->E F Post-treatment Sample Collection E->F G HPLC-ECD Analysis of Neurotransmitters F->G

References

Application Note: A Robust HPLC Method for the Quantification of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amidephrine hydrochloride is a sympathomimetic agent with vasoconstrictive properties. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is suitable for routine quality control analysis and stability studies.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). The method is optimized to provide a sharp, symmetrical peak for this compound with a short retention time, ensuring high throughput.

Chemical Structure of this compound

This compound has the following chemical structure:

  • Molecular Formula: C₁₀H₁₇ClN₂O₃S[1][2]

  • Molecular Weight: 280.77 g/mol [1][2]

  • pKa: 9.1[3]

Due to the presence of polar functional groups and its basic nature (pKa 9.1), chromatographic challenges such as poor retention on traditional C18 columns and peak tailing can occur.[4] This method addresses these challenges through careful selection of the column and mobile phase conditions.

Experimental Protocols

1. Instrumentation and Apparatus

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Reagents and Materials

  • This compound reference standard.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric acid (H₃PO₄), analytical grade.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or purified water.

3. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v). Degas the mobile phase before use.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 10-150 µg/mL.

4. Sample Preparation

For a hypothetical tablet formulation containing this compound:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes

The selection of a low pH mobile phase (pH 3.0) is critical to protonate the silanol (B1196071) groups on the silica-based stationary phase, which minimizes undesirable interactions with the basic Amidephrine molecule, thereby improving peak shape.[4]

Method Development Workflow

The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Method Validation A Analyte Properties (Polar, Basic) B Column Selection (C18, Polar-Embedded) A->B C Mobile Phase Screening (ACN/MeOH, Buffers) B->C D Detector Wavelength (UV Scan) C->D E Optimize pH D->E F Optimize Organic % E->F G Optimize Flow Rate F->G H Optimize Temperature G->H I Specificity H->I J Linearity I->J K Precision J->K L Accuracy K->L M Robustness L->M N Final Method

Caption: A workflow diagram illustrating the systematic approach to HPLC method development for this compound.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

1. Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, and a standard solution of this compound. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the specificity of the method.

2. Linearity

The linearity of the method was determined by analyzing six concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 150 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9998

3. Precision

The precision of the method was evaluated by performing replicate injections of the standard solution at a concentration of 100 µg/mL.

Precision Type% RSD (n=6)
System Precision 0.45
Method Precision 0.68
Intermediate Precision 0.82

4. Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)% RSD
80% 99.50.75
100% 100.20.55
120% 100.80.62

5. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter Varied% RSD
Flow Rate (± 0.1 mL/min) 1.1
Mobile Phase pH (± 0.2) 0.9
Column Temperature (± 2 °C) 1.3

The low % RSD values indicate that the method is robust.

Final Analytical Workflow

The following diagram outlines the routine analytical workflow for the quantification of this compound in a sample.

Analytical_Workflow Start Receive Sample Prep Sample Preparation (Weighing, Dissolution, Filtration) Start->Prep HPLC HPLC Analysis (Injection and Data Acquisition) Prep->HPLC Process Data Processing (Peak Integration and Quantification) HPLC->Process Report Generate Report (Results and System Suitability) Process->Report End Final Approval Report->End

Caption: A schematic of the analytical workflow for routine sample analysis of this compound.

A simple, rapid, precise, accurate, and robust RP-HPLC method has been developed and validated for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control and stability analysis. The short run time allows for a high throughput of samples.

References

Optimizing Cell-Based Assays with Amidephrine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a potent and selective alpha-1 adrenergic receptor (α1-AR) agonist.[1] As a member of the G protein-coupled receptor (GPCR) family, the α1-AR plays a crucial role in various physiological processes, making it a significant target in drug discovery.[1] this compound's selectivity for the α1-AR makes it a valuable tool for researchers studying the downstream signaling pathways of this receptor and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound to optimize cell-based assays, particularly in a high-throughput screening (HTS) context.

Mechanism of Action

This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are coupled to the Gq family of G proteins.[1][2] This activation initiates a downstream signaling cascade, beginning with the activation of phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][3] The subsequent increase in cytosolic Ca2+ concentration is a hallmark of α1-AR activation and serves as a robust and measurable endpoint in cell-based assays.

Data Presentation

The following table summarizes the potency of this compound in a common cell-based assay format.

ParameterCell LineReceptor ExpressedAssay TypeEC50 (µM)Reference
PotencyCHO-K1Human α1A-Adrenergic ReceptorIntracellular Calcium MobilizationData not available in searched literatureN/A
PotencyHEK293Human α1A-Adrenergic ReceptorIntracellular Calcium MobilizationData not available in searched literatureN/A
PotencyRat Vas DeferensEndogenous α1-AdrenoceptorsContraction Assay6.17-6.79[4]

Note: While specific EC50 values for this compound in recombinant cell lines were not found in the provided search results, the EC50 in native tissue provides a relevant physiological benchmark. For a specific cell line, this value would need to be determined empirically using the protocols outlined below.

Experimental Protocols

Key Experiment: High-Throughput Screening for α1-Adrenergic Receptor Agonists using a Calcium Mobilization Assay

This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium mobilization in response to this compound stimulation in a 384-well format, suitable for HTS. The protocol is based on the principles of the FLIPR® Calcium Assay.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Culture Medium: Ham's F-12K or DMEM, supplemented with 10% FBS, and a selection antibiotic (e.g., G418 or Geneticin).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or aqueous buffer).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: FLIPR® Calcium 6 Assay Kit or equivalent.

  • Control Agonist: Phenylephrine or Epinephrine.

  • Control Antagonist: Prazosin.

  • Microplates: 384-well, black-walled, clear-bottom plates.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the α1A-adrenergic receptor-expressing cells into 384-well black-walled, clear-bottom microplates at a density of 7,500 cells per well in 50 µL of culture medium.[5]

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[6]

    • Remove the cell plates from the incubator and add 25 µL of the dye loading buffer to each well.[6]

    • Incubate the plates for 1-2 hours at 37°C, 5% CO2.[6] Some assays may perform optimally with incubation at room temperature.[7]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer in a separate compound plate. Include appropriate concentrations to generate a full dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Prepare solutions of the control agonist (e.g., phenylephrine) and antagonist (e.g., prazosin) in a similar manner.

  • Calcium Mobilization Measurement (FLIPR Instrument):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity (e.g., Ex: 470-495 nm, Em: 515-575 nm) before and after the addition of the compounds.[5]

    • Initiate the assay, where the instrument will add a defined volume (e.g., 10 µL) of the compounds from the compound plate to the cell plate.[5]

    • Record the fluorescence signal for a set period (e.g., 60-180 seconds) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Amidephrine_HCl Amidephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor (GPCR) Amidephrine_HCl->Alpha1_AR Binds to Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response Initiates

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Cell_Plating Seed α1-AR expressing cells in 384-well plates Start->Cell_Plating Incubation1 Incubate overnight (37°C, 5% CO₂) Cell_Plating->Incubation1 Dye_Loading Add Calcium-sensitive dye loading buffer Incubation1->Dye_Loading Incubation2 Incubate for 1-2 hours Dye_Loading->Incubation2 Compound_Prep Prepare serial dilutions of This compound Incubation2->Compound_Prep FLIPR_Assay Measure fluorescence change upon compound addition Incubation2->FLIPR_Assay Compound_Prep->FLIPR_Assay Data_Analysis Analyze dose-response curve and determine EC50 FLIPR_Assay->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow.

References

Application Notes and Protocols for Electrophysiology Recording Using Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine hydrochloride is a selective α1-adrenergic receptor agonist.[1] In electrophysiology, it is a valuable pharmacological tool for investigating the role of α1-adrenergic signaling in regulating cellular excitability and ion channel function. Activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that can modulate the activity of various ion channels, thereby influencing cellular processes such as action potential firing, muscle contraction, and neurotransmission.[2][3] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, with a focus on whole-cell patch-clamp recordings in cardiomyocytes.

Data Presentation

Table 1: Effects of α1-Adrenergic Agonists on Action Potential and Ion Currents in Cardiomyocytes

AgonistConcentrationCell TypeKey Electrophysiological EffectsReference
Phenylephrine (B352888)5-20 µMAdult Rat Ventricular MyocytesIncreased action potential duration; Reduced amplitude of Ca2+-independent voltage-activated outward K+ currents (Iout).[4][5]
Methoxamine (B1676408)5-10 µMAdult Rat Ventricular MyocytesIncreased action potential duration; Reduced amplitude of Ca2+-independent voltage-activated outward K+ currents (Iout).[4][5]
Phenylephrine10 µMNeonatal Mouse Ventricular MyocardiumProlonged action potential duration; Increased L-type Ca2+ channel current.[6]
Epinephrine (in the presence of propranolol)EC50 of 100 nMIsolated Rat CardiomyocytesIncreased action potential duration.[7]

Table 2: General Parameters for Whole-Cell Patch-Clamp Recording

ParameterTypical Value/CompositionNotesReference
Pipette Resistance2.0 - 3.5 MΩCan be adjusted based on cell type and experimental needs.[8]
Intracellular Solution (Example)50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES; pH 7.2Composition can be varied to isolate specific currents.[8]
Extracellular Solution (Example)140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-Glucose, 10 mM HEPES; pH 7.4Composition can be varied depending on the experimental goals.[8]
Holding Potential-70 mVFor recording spontaneous excitatory postsynaptic currents (EPSCs).[9]
Holding Potential0 mVFor recording spontaneous inhibitory postsynaptic currents (IPSCs).[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of α1-adrenergic agonists in electrophysiology. These protocols are based on established practices and can be adapted for use with this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recording in Isolated Cardiomyocytes

This protocol is designed to measure the effect of this compound on voltage-gated ion channels.

Materials:

  • This compound stock solution (e.g., 10 mM in deionized water)

  • Isolated cardiomyocytes

  • Extracellular (bath) solution (see Table 2 for an example)

  • Intracellular (pipette) solution (see Table 2 for an example)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., rat, mouse) using established enzymatic digestion protocols. Plate the isolated cells on glass coverslips and allow them to adhere.

  • Solution Preparation: Prepare extracellular and intracellular solutions as described in Table 2. Filter all solutions using a 0.22 µm filter.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage. Perfuse the chamber with extracellular solution at a constant rate.

  • Obtaining a Gigaseal: Approach a single, healthy cardiomyocyte with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Clamp the membrane potential at a holding potential of -80 mV.

    • To study the effect on potassium currents, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200-500 ms).

    • To study the effect on calcium currents, the intracellular and extracellular solutions may need to be modified to isolate these currents (e.g., using Cs+ to block K+ channels).

  • Data Acquisition:

    • Record baseline ion currents in the absence of the drug.

    • Prepare working concentrations of this compound by diluting the stock solution in the extracellular solution. A concentration range of 1-100 µM is a reasonable starting point based on data from other α1-agonists.

    • Apply this compound to the bath via the perfusion system.

    • Record the ion currents in the presence of the drug after the response has stabilized.

    • Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility of the effect.

  • Data Analysis: Analyze the recorded currents to determine changes in current amplitude, kinetics (activation and inactivation), and voltage-dependence in response to this compound.

Protocol 2: Current-Clamp Recording of Action Potentials in Isolated Cardiomyocytes

This protocol is designed to measure the effect of this compound on the action potential waveform.

Procedure:

  • Follow steps 1-6 of Protocol 1 to achieve the whole-cell configuration.

  • Current-Clamp Mode: Switch the amplifier to current-clamp mode.

  • Eliciting Action Potentials: Inject brief suprathreshold depolarizing current pulses (e.g., 1-2 ms (B15284909) duration) to elicit action potentials.

  • Data Acquisition:

    • Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

    • Apply this compound to the bath at the desired concentration.

    • Record action potentials in the presence of the drug.

    • Perform a washout with drug-free extracellular solution.

  • Data Analysis: Analyze the recorded action potentials for changes in duration (APD20, APD50, APD90), amplitude, resting membrane potential, and upstroke velocity.

Mandatory Visualizations

Amidephrine_Signaling_Pathway Amidephrine Amidephrine hydrochloride a1AR α1-Adrenergic Receptor Amidephrine->a1AR Binds to Gq Gq protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces CellularResponse Cellular Response (e.g., Altered Excitability) Ca_release->CellularResponse IonChannel Ion Channels (e.g., K⁺, Ca²⁺) PKC->IonChannel Modulates IonChannel->CellularResponse Electrophysiology_Workflow start Start cell_prep Isolate and Culture Cells (e.g., Cardiomyocytes) start->cell_prep solution_prep Prepare Intra- and Extracellular Solutions start->solution_prep pipette_prep Fabricate Patch Pipette (2-4 MΩ) start->pipette_prep setup Mount Cells on Microscope and Perfuse with Extracellular Solution cell_prep->setup solution_prep->setup pipette_prep->setup seal Approach Cell and Form Gigaseal setup->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell record_baseline Record Baseline Activity (Voltage- or Current-Clamp) whole_cell->record_baseline apply_drug Apply Amidephrine HCl via Perfusion record_baseline->apply_drug record_drug Record Activity in Presence of Drug apply_drug->record_drug washout Washout with Drug-Free Solution record_drug->washout record_washout Record Post-Washout Activity washout->record_washout analysis Data Analysis record_washout->analysis end End analysis->end Logical_Relationship cluster_amidephrine Amidephrine HCl Application cluster_receptor Receptor Activation cluster_effect Electrophysiological Effect Amidephrine Amidephrine HCl a1AR α1-Adrenergic Receptor Amidephrine->a1AR Activates IonChannel Modulation of Ion Channels a1AR->IonChannel Leads to ActionPotential Alteration of Action Potential IonChannel->ActionPotential Results in

References

Troubleshooting & Optimization

Troubleshooting common issues in Amidephrine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidephrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic agent that acts as a selective agonist for α1-adrenergic receptors.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various physiological responses, such as smooth muscle contraction.[2]

Q2: What are the common experimental applications of this compound?

This compound is frequently used in in vitro and in vivo studies to investigate the function of α1-adrenergic receptors. Common applications include:

  • Isolated tissue bath experiments: Studying the contractile response of smooth muscles, such as the vas deferens, aorta, and other vascular tissues.[3]

  • Cell-based assays: Investigating intracellular signaling pathways, such as calcium mobilization and inositol phosphate (B84403) formation, in cell lines expressing α1-adrenergic receptors.

  • In vivo cardiovascular studies: Examining the effects on blood pressure and heart rate in animal models.[3]

Q3: How should this compound be stored and prepared for experiments?

  • Storage: this compound powder should be stored at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific recommendations.[4]

  • Solution Preparation: For in vitro experiments, stock solutions are typically prepared in aqueous buffers. For in vivo studies, sterile saline is a common vehicle. It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid degradation.

Troubleshooting Common Issues

Issues with Dose-Response Curves

Q: My dose-response curve for this compound is not sigmoidal or is shifted.

A: Several factors can cause deviations from the expected sigmoidal dose-response curve.

  • Solubility Issues: At high concentrations, this compound may not be fully soluble in your experimental buffer, leading to a plateau or even a decrease in the response.

    • Solution: Ensure complete dissolution of your stock solution and visually inspect for any precipitation at the highest concentrations in your assay medium. Consider using a different buffer or a small amount of a solubilizing agent if compatible with your experimental system.

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, resulting in a blunted response.

    • Solution: Reduce the incubation time with this compound or perform a time-course experiment to determine the optimal stimulation period.

  • Incorrect Drug Concentration: Errors in serial dilutions can lead to a shifted dose-response curve.

    • Solution: Carefully prepare and double-check your serial dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Cell Health and Passage Number: The responsiveness of cells can change with increasing passage number or if the cells are not healthy.[5]

    • Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Q: I am observing a biphasic dose-response curve.

A: A biphasic, or bell-shaped, dose-response curve can be indicative of several phenomena.[6]

  • Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular targets, leading to an opposing effect.[7]

    • Solution: Investigate potential off-target effects by using selective antagonists for other adrenergic receptor subtypes or other potential targets.

  • Receptor Dimerization and Allosteric Modulation: Complex interactions at the receptor level can sometimes produce non-monotonic dose-responses.

    • Solution: This is a more complex scenario that may require specialized biophysical techniques to investigate.

  • Cellular Toxicity: At very high concentrations, the compound may induce cytotoxicity, leading to a decrease in the measured response in cell-based assays.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess cytotoxicity at the concentrations used.

Inconsistent or Non-Reproducible Results

Q: I am getting significant variability between replicate experiments.

A: Variability in biological experiments is common, but several factors can be controlled to improve reproducibility.

  • Inconsistent Cell Seeding Density: The number of cells per well can significantly impact the magnitude of the response.

    • Solution: Ensure a uniform cell suspension and use precise pipetting techniques to seed the same number of cells in each well.

  • Temperature and Incubation Time Fluctuations: Minor variations in temperature and incubation times can affect enzyme kinetics and cellular responses.

    • Solution: Use a calibrated incubator and a precise timer for all incubation steps.

  • Reagent Variability: The activity of reagents, including this compound and assay components, can degrade over time.

    • Solution: Prepare fresh solutions of this compound for each experiment. Aliquot and store other critical reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.

Issues with Specific Assays

Q: In my calcium mobilization assay, I am seeing a low signal-to-noise ratio or no response.

A: Troubleshooting calcium assays often involves optimizing several parameters.

  • Low Receptor Expression: The cell line may not express a sufficient number of α1-adrenergic receptors to produce a robust calcium signal.

    • Solution: Use a cell line known to express high levels of the receptor or consider transiently or stably overexpressing the receptor.

  • Inadequate Dye Loading: The calcium indicator dye may not be loaded efficiently into the cells.

    • Solution: Optimize the dye concentration and loading time for your specific cell line. Ensure that the dye is not expired and has been stored correctly.

  • Phototoxicity or Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye.

    • Solution: Minimize the exposure time and intensity of the excitation light.

  • Presence of Calcium in the Buffer: The composition of your assay buffer is critical.

    • Solution: For studying intracellular calcium release, perform the initial part of the assay in a calcium-free buffer to isolate the response from intracellular stores. Then, you can add calcium back to the buffer to study calcium influx.

Q: My receptor binding assay shows high non-specific binding.

A: High non-specific binding can obscure the specific binding signal.

  • Inappropriate Blocking Agents: The blocking agents used may not be effectively preventing the radioligand from binding to non-receptor components.

    • Solution: Optimize the concentration and type of blocking agent (e.g., BSA, non-fat dry milk).

  • Radioligand Concentration is Too High: Using a radioligand concentration significantly above its Kd can increase non-specific binding.

    • Solution: Use a radioligand concentration at or below its Kd for competition binding assays.

  • Insufficient Washing: Inadequate washing of the filters or beads can leave unbound radioligand behind.

    • Solution: Increase the number and/or volume of washes. Ensure the wash buffer is at the correct temperature (usually ice-cold).

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTissue/Cell LineParameterValue (µM)AntagonistAntagonist IC50 (nM)
Vas Deferens ContractionRatEC506.17 - 6.79Prazosin~10
Aortic ContractionRabbitEC50~5Prazosin~5
Calcium MobilizationBC3H-1 cellsKact0.51 - 0.90Phentolamine~20

Note: IC50 values for antagonists can vary depending on the experimental conditions.

Table 2: In Vivo Potency of Amidephrine Mesylate Compared to Phenylephrine

SpeciesRoute of AdministrationPotency Ratio (Amidephrine:Phenylephrine)
DogIntravenous (i.v.)1:0.9
CatIntravenous (i.v.)1:2.1
RatIntraperitoneal (i.p.)5.7:1
RatOral (p.o.)3.7:1

Data adapted from publicly available research.[3]

Experimental Protocols

Protocol 1: Isolated Rat Vas Deferens Contraction Assay
  • Tissue Preparation:

    • Humanely euthanize a male rat and dissect the vasa deferentia.

    • Clean the tissues of adhering fat and connective tissue in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

    • Mount the tissues in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing them every 15 minutes.

  • Experimental Procedure:

    • Record isometric contractions using a force transducer connected to a data acquisition system.

    • Construct a cumulative concentration-response curve for this compound (e.g., 1 nM to 100 µM). Add increasing concentrations of the agonist to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration.

    • To determine the effect of an antagonist, incubate the tissues with the antagonist (e.g., prazosin) for a predetermined time (e.g., 30 minutes) before constructing the this compound concentration-response curve.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., norepinephrine) or the maximum response to this compound.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal curve using non-linear regression.

Protocol 2: Calcium Mobilization Assay in a Cell Line
  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells stably expressing the human α1A-adrenergic receptor) in appropriate growth medium.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at an optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid (B1678239) is included to prevent dye leakage.

    • Remove the growth medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay Procedure:

    • After incubation, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Inject a solution of this compound at various concentrations into the wells and continue to record the fluorescence signal over time (e.g., 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response or the area under the curve for each concentration of this compound.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

G cluster_0 This compound Experiment Workflow A 1. Hypothesis Formulation B 2. Experimental Design - In Vitro vs. In Vivo - Assay Selection A->B C 3. Solution Preparation - Stock & Working Solutions B->C D 4. Assay Execution - Dose-Response - Controls C->D E 5. Data Acquisition D->E F 6. Data Analysis - Curve Fitting (EC50/IC50) - Statistical Analysis E->F G 7. Interpretation & Troubleshooting F->G H 8. Conclusion F->H G->B Refine Design G->F Re-analyze Data G cluster_1 α1-Adrenergic Receptor Signaling Pathway Amidephrine Amidephrine Hydrochloride Alpha1_AR α1-Adrenergic Receptor (GPCR) Amidephrine->Alpha1_AR Binds to Gq_protein Gq/11 Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to G cluster_2 Troubleshooting Logic for Dose-Response Issues start Problem: Unexpected Dose-Response Curve check_solubility Check Solubility - Visual inspection - Test in buffer start->check_solubility High concentration plateau? check_dilutions Verify Dilutions - Pipette calibration - Calculation check start->check_dilutions Curve shifted? check_cells Assess Cell Health - Passage number - Viability assay start->check_cells Low Emax or high variability? check_off_target Consider Off-Target Effects - Use antagonists - Literature search start->check_off_target Biphasic curve? check_desensitization Evaluate Desensitization - Vary incubation time start->check_desensitization Blunted response? solution Solution Identified check_solubility->solution check_dilutions->solution check_cells->solution check_off_target->solution check_desensitization->solution

References

Technical Support Center: Optimizing Amidephrine Hydrochloride Concentration in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amidephrine hydrochloride in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic agent that acts as a selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq subtype.[3] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is a key second messenger in many cellular processes.[3]

Q2: Which functional assays are most suitable for measuring the activity of this compound?

Given its mechanism of action, the most direct and common functional assay for this compound is the intracellular calcium mobilization assay . This assay measures the transient increase in cytosolic calcium concentration upon receptor activation. Other potential assays include inositol phosphate (B84403) (IP) accumulation assays, which directly measure the product of PLC activity. For α1-adrenergic receptors that may also couple to other signaling pathways, cAMP assays could be considered, although this is not the canonical pathway for α1A, α1B, and α1D subtypes.[4]

Q3: What is the reported subtype selectivity of this compound?

Literature suggests that this compound exhibits selectivity among the α1-adrenergic receptor subtypes. It has been reported to have substantial intrinsic activity at the α1C-adrenoceptor subtype, while showing little to no intrinsic activity at the α1A and α1B subtypes in inositol phosphate formation assays.[3] It's important to note that the α1C-adrenoceptor designation in some earlier literature corresponds to the α1D-adrenoceptor in humans or a unique functional phenotype of the α1A-adrenoceptor (α1L).[4]

Data Presentation: Potency of this compound

While specific EC50 values for this compound in various functional assays are not consistently reported across publicly available literature, the following table summarizes its qualitative potency based on published findings. Researchers should empirically determine the EC50 in their specific experimental system.

Receptor SubtypeAssay TypeCell LinePotency/ActivityEfficacy
α1A-Adrenergic Inositol Phosphate FormationHEK293Low / InactiveLow / None
α1B-Adrenergic Inositol Phosphate FormationHEK293Low / InactiveLow / None
α1C-Adrenergic Inositol Phosphate FormationHEK293SubstantialAgonist

Note: The α1C subtype in these studies may correspond to the human α1D subtype or the α1L phenotype.

Experimental Protocols

Key Experiment: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a 96-well format using a fluorescent plate reader.

Materials:

  • Cells expressing the α1-adrenergic receptor of interest (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, for cell lines with active dye efflux pumps)

  • This compound stock solution

  • Positive control (e.g., ATP or another known agonist for the cell line)

  • Fluorescent plate reader with kinetic reading capabilities and appropriate filters

Procedure:

  • Cell Plating:

    • Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. This needs to be optimized for each cell line.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation (Optional but Recommended):

    • The day of the assay, gently aspirate the growth medium.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for 2-4 hours at 37°C. This helps to reduce basal receptor signaling.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting the fluorescent calcium dye (e.g., Fluo-4 AM) in DMSO and then diluting it in HBSS with 20 mM HEPES. The final concentration will depend on the dye used (typically 1-5 µM).

    • Add Pluronic F-127 (0.02-0.04%) to the dye solution to aid in dye dispersal.

    • If using, add probenecid to the dye solution (typically 1-2.5 mM).

    • Remove the serum-free medium from the cells and add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing:

    • Gently aspirate the dye loading solution.

    • Wash the cells 2-3 times with HBSS containing 20 mM HEPES to remove extracellular dye.

    • After the final wash, leave a suitable volume of HBSS in each well for the assay.

  • Compound Addition and Signal Detection:

    • Prepare a serial dilution of this compound in HBSS at a concentration 2-5 times the final desired concentration.

    • Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record a baseline fluorescence for a few seconds.

    • Program the instrument to automatically inject the this compound dilutions and immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.

    • Include wells with vehicle control and a positive control.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Low receptor expression in the cell line. 2. Inefficient G-protein coupling. 3. This compound concentration is too low. 4. Inactive this compound. 5. Suboptimal dye loading or leakage.1. Use a cell line with higher receptor expression or consider transient transfection. 2. Co-transfect with a promiscuous G-protein like Gα16 or a chimeric G-protein to force coupling to the calcium pathway.[5] 3. Perform a wider concentration range, up to 100 µM. 4. Use a fresh, validated stock of the compound. 5. Optimize dye concentration and incubation time. Consider using probenecid to prevent dye leakage.
High Background Signal 1. Incomplete removal of extracellular dye. 2. Autofluorescence of compounds or plate. 3. High basal intracellular calcium.1. Ensure thorough but gentle washing of the cell monolayer after dye loading. 2. Use black plates to minimize background fluorescence. Test for compound autofluorescence. 3. Optimize cell handling to minimize stress. Ensure serum starvation is effective.
High Well-to-Well Variability 1. Inconsistent cell number per well. 2. Edge effects in the plate. 3. Inaccurate pipetting.1. Optimize cell seeding protocol to ensure a uniform monolayer. 2. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of reagents.
Signal Fades Too Quickly 1. Rapid receptor desensitization. 2. Photobleaching of the fluorescent dye.1. Use a plate reader with a fast kinetic read time to capture the peak signal. 2. Reduce the excitation light intensity or the exposure time if possible.
EC50 Value Differs from Literature 1. Different cell line or receptor expression level. 2. Variations in assay conditions (e.g., temperature, buffer composition). 3. Different passage number of cells.1. Receptor density can influence agonist potency. Report the cell line and passage number used. 2. Standardize all assay parameters. 3. Use cells within a consistent and low passage number range.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine hydrochloride a1_AR α1-Adrenergic Receptor (Gq) Amidephrine->a1_AR Binds to PLC Phospholipase C (PLC) a1_AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start cell_plating Plate cells in 96-well plate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 serum_starve Serum starve cells (2-4 hours) incubation1->serum_starve dye_loading Load cells with calcium dye serum_starve->dye_loading incubation2 Incubate (30-60 min) dye_loading->incubation2 wash_cells Wash cells to remove excess dye incubation2->wash_cells plate_reader Place plate in fluorescent reader wash_cells->plate_reader add_agonist Add Amidephrine HCl (kinetic read) plate_reader->add_agonist data_analysis Analyze data (ΔF vs. [Agonist]) add_agonist->data_analysis ec50 Determine EC50 data_analysis->ec50 end End ec50->end

Caption: Experimental workflow for Amidephrine HCl assay.

Troubleshooting_Tree start Low/No Signal? check_receptor Receptor Expression Level? start->check_receptor Yes check_coupling G-protein Coupling? check_receptor->check_coupling Sufficient increase_expression Increase Receptor Expression check_receptor->increase_expression Low check_agonist Agonist Concentration /Activity? check_coupling->check_agonist Efficient use_promiscuous_g Use Promiscuous/ Chimeric G-protein check_coupling->use_promiscuous_g Inefficient widen_conc_range Widen Concentration Range / Use Fresh Stock check_agonist->widen_conc_range Uncertain

Caption: Troubleshooting decision tree for low signal.

References

Addressing stability and storage challenges of Amidephrine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amidephrine hydrochloride is a research compound with limited publicly available stability data. This document leverages information from the structurally similar and well-studied compound, Phenylephrine (B352888) hydrochloride, to provide guidance on potential stability and storage challenges. All protocols and recommendations should be considered as a starting point and must be validated specifically for this compound in your laboratory settings.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and experimental use of this compound, with troubleshooting steps based on analogous compounds.

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Compound (e.g., turning yellowish or brownish) Oxidation or light exposure. Degradation can be accelerated by high temperatures and humidity.Store the compound in a tightly sealed, light-resistant container at the recommended temperature (see Storage Conditions FAQ). Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Precipitate Formation in Solution pH shift, interaction with buffer components, or degradation leading to insoluble products.Ensure the pH of the solution is within the optimal range (for the analogous compound Phenylephrine, a pH between 4.5 and 6.0 is often recommended in formulations to minimize certain degradation pathways)[1]. Verify the compatibility of this compound with all solution components. Prepare fresh solutions for each experiment.
Loss of Potency or Inconsistent Experimental Results Chemical degradation due to improper storage, repeated freeze-thaw cycles, or interaction with other reagents.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Perform a stability-indicating assay (e.g., HPLC) to determine the concentration and purity of the stock solution before use.
Appearance of Unexpected Peaks in Chromatogram (HPLC) Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. Ensure the analytical method is capable of separating the parent compound from all potential degradants.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on guidelines for similar compounds like Phenylephrine hydrochloride, solid this compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place[2]. To minimize degradation, consider storage at refrigerated temperatures (2-8 °C). For long-term storage, storage at -20 °C is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in a suitable solvent and buffer system. For Phenylephrine hydrochloride, solutions are often prepared in water or saline. The pH of the solution is critical; for instance, certain adducts of phenylephrine form at specific pH ranges[1]. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution, aliquot into single-use vials, and store at -20°C or -80°C to minimize degradation. Protect solutions from light at all times.

Q3: Is this compound sensitive to light?

Stability and Degradation

Q4: What are the likely degradation pathways for this compound?

A4: Drawing parallels from Phenylephrine hydrochloride, this compound is likely susceptible to oxidation, especially at the hydroxyl group on the benzene (B151609) ring and the secondary amine. It may also be sensitive to acid and base hydrolysis and could potentially interact with other components in a formulation[1][3][4]. For example, Phenylephrine is known to form adducts with maleic acid[1][5].

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is the gold standard for assessing stability[4][6][7][8]. This involves developing a method that can separate the intact drug from its degradation products. Forced degradation studies are essential to generate these products and validate the method's specificity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 1 hour)[4]. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified period (e.g., 1 hour)[4]. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period (e.g., 12 hours). Dissolve the stressed solid in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Based on Phenylephrine Hydrochloride)

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) acetate, pH 4.7) and an organic solvent (e.g., methanol) in an isocratic or gradient elution[4]. A common starting point could be an 80:20 (v/v) ratio of buffer to methanol[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30°C[4].

  • Detection Wavelength: Based on the UV spectrum of this compound. For Phenylephrine, wavelengths around 272 nm are often used[4].

  • Injection Volume: 20 µL.

Data Analysis:

Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. The percentage degradation can be calculated based on the decrease in the peak area of the parent compound.

Data Presentation

The following table summarizes hypothetical stability data for this compound based on forced degradation studies, illustrating how to present such data.

Stress Condition Duration Temperature % Degradation (Hypothetical) Number of Degradation Products Detected (Hypothetical)
0.1 N HCl1 hour60°C15.2%2
0.1 N NaOH1 hour60°C21.5%3
3% H₂O₂24 hoursRoom Temp35.8%4
Dry Heat12 hours70°C5.1%1
UV Light (254 nm)24 hoursRoom Temp18.9%2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Amidephrine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 70°C) stock->thermal photo Photolytic Degradation (UV Light, RT) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Identify Degradation Products hplc->data degradation_pathways cluster_degradation Potential Degradation Pathways Amidephrine Amidephrine HCl (Intact Molecule) Oxidation Oxidized Products Amidephrine->Oxidation Oxidizing Agents (e.g., H2O2) Hydrolysis Hydrolytic Products (Acid/Base Catalyzed) Amidephrine->Hydrolysis H+ / OH- Adducts Adduct Formation (e.g., with excipients) Amidephrine->Adducts Reactive Excipients

References

Common problems and solutions when using Amidephrine hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Amidephrine hydrochloride in cell culture experiments.

Troubleshooting Guide

This guide addresses common problems that may be encountered during the use of this compound in cell culture.

Q1: My this compound powder won't dissolve properly in my cell culture medium.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility directly in aqueous solutions like cell culture media.

  • Incorrect Solvent: Directly dissolving the powder in media is often not effective.

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when a concentrated stock solution is diluted into the aqueous cell culture medium.

Recommended Solution:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Stepwise Dilution: To minimize precipitation when adding the stock solution to your culture medium, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) serum-free medium before adding it to the final culture volume.

  • Vortex Gently: Ensure thorough mixing by gentle vortexing or inversion after each dilution step.

  • Control for Solvent Effects: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you distinguish the effects of the compound from those of the solvent.

Q2: I'm observing unexpected levels of cell death (cytotoxicity) in my cultures treated with this compound.

Possible Causes and Solutions:

  • High Concentration: The concentration of this compound used may be too high for your specific cell line, leading to cytotoxic effects.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium might be toxic to the cells.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Compound Instability: Degradation of the compound in the culture medium over time could lead to the formation of toxic byproducts.

Recommended Troubleshooting Steps:

  • Perform a Dose-Response Curve: To determine the optimal non-toxic concentration range for your cell line, perform a dose-response experiment. Test a wide range of this compound concentrations to identify the highest concentration that does not significantly impact cell viability.

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%, although this can be cell-line dependent.

  • Review the Literature: Check for published studies that have used this compound in similar cell lines to see what concentrations were reported as effective and non-toxic.

  • Monitor Culture Duration: Consider the duration of your experiment. Prolonged exposure to a compound can increase the likelihood of cytotoxicity. You may need to refresh the medium with a fresh preparation of the compound for long-term studies.

Q3: I am not observing the expected biological effect of this compound in my cell culture assay.

Possible Causes and Solutions:

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.

  • Low Receptor Expression: The target of this compound, the α1-adrenergic receptor, may not be sufficiently expressed in your cell line of choice.

  • Compound Inactivity: The compound may have degraded due to improper storage or handling.

  • Assay Interference: The compound may be interfering with the readout of your assay. For example, some compounds can interfere with the reagents used in cell viability assays like the MTT assay.

Recommended Troubleshooting Steps:

  • Optimize Concentration: Based on your dose-response curve, select a range of concentrations to test for your specific biological endpoint.

  • Confirm Target Expression: Verify the expression of the α1-adrenergic receptor in your cell line using techniques such as qPCR, Western blotting, or flow cytometry.

  • Use a Positive Control: Include a positive control compound known to elicit the same biological response in your cell line to ensure your assay is working correctly.

  • Verify Compound Integrity: Ensure your this compound has been stored correctly (typically at -20°C, protected from light and moisture). Prepare fresh stock solutions regularly.

  • Validate Your Assay: If you suspect assay interference, try an alternative method to measure the same endpoint. For example, if you are using an MTT assay for viability, you could try a trypan blue exclusion assay or a CellTiter-Glo® luminescent assay.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a selective agonist for the α1-adrenergic receptor.[1][2][3] Upon binding to this G-protein coupled receptor, it can activate downstream signaling pathways, such as the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[4][5]

Q: How should I prepare a stock solution of this compound?

A: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q: What is a typical working concentration for this compound in cell culture?

A: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. Based on in vitro studies on vas deferens epithelium, concentrations in the range of 10 nM to 100 µM have been used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q: Are there any known off-target effects of this compound?

A: While Amidephrine is known as a selective α1-adrenergic receptor agonist, like any pharmacological agent, the possibility of off-target effects exists, especially at higher concentrations.[2] These effects are not well-documented in the literature for cell culture applications. If you observe unexpected results that cannot be explained by α1-adrenergic receptor activation, consider performing experiments with an α1-adrenergic receptor antagonist (e.g., prazosin) to confirm that the observed effect is on-target.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound

The following table provides an example of how to present cytotoxicity data. The IC50 values (the concentration at which 50% of cell viability is inhibited) are hypothetical and should be determined experimentally for your specific cell lines.

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)
HEK293Human Embryonic KidneyMTT48> 100
SH-SY5YHuman NeuroblastomaCellTiter-Glo®7275.3
HUVECHuman Umbilical Vein Endothelial CellsTrypan Blue Exclusion24> 100

Table 2: Solubility of this compound

SolventSolubility
WaterSparingly Soluble
DMSOSoluble
EthanolSoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis.

  • Calculate the mass of this compound required to make a 10 mM stock solution using the formula: Mass (g) = 0.01 L * 10 mmol/L * MW (g/mol).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent contamination.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with DMSO only) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cell Death Observed Check_Conc Is the Amidephrine HCl concentration appropriate? Start->Check_Conc Check_Solvent Is the final solvent (e.g., DMSO) concentration below toxic levels? Check_Conc->Check_Solvent Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Reduce_Solvent Lower Solvent Concentration Check_Solvent->Reduce_Solvent No Check_Cell_Line Is the cell line known to be sensitive? Check_Solvent->Check_Cell_Line Yes End Problem Resolved Dose_Response->End Reduce_Solvent->End Literature_Search Review Literature for Cell Line Sensitivity Check_Cell_Line->Literature_Search Unsure Consider_Assay Could there be assay interference? Check_Cell_Line->Consider_Assay No Literature_Search->End Alternative_Assay Use an Alternative Viability Assay Consider_Assay->Alternative_Assay Yes Consider_Assay->End No Alternative_Assay->End G cluster_1 Experimental Workflow for this compound Treatment Prepare_Stock Prepare 10 mM Amidephrine HCl Stock in DMSO Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Amidephrine HCl Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Signaling) Incubate->Assay Analyze Analyze Data Assay->Analyze G cluster_2 This compound Signaling Pathway Amidephrine Amidephrine hydrochloride Alpha1_AR α1-Adrenergic Receptor Amidephrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

References

Methods for improving the solubility of Amidephrine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Amidephrine hydrochloride in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is the salt form of Amidephrine, an α1-adrenergic receptor agonist.[1][2] Its chemical name is N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride.[1][3] Like many active pharmaceutical ingredients (APIs), its efficacy is dependent on its ability to be dissolved in a liquid medium to be absorbed and reach its target site. Poor solubility can lead to inconsistent and suboptimal results in experimental assays and can be a significant hurdle in formulation development.

Q2: What are the key chemical properties of this compound that influence its solubility?

Understanding the chemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₀H₁₇ClN₂O₃S[2][3]
Molecular Weight 280.77 g/mol [2][3]
pKa (Strongest Basic) ~9.1 - 9.25[1][4]
Form Hydrochloride Salt[2][5]

The presence of a basic amine group (pKa ~9.1-9.25) means that the ionization state, and therefore the solubility of Amidephrine, is highly dependent on the pH of the solution. As a hydrochloride salt, it is the protonated, charged form of the molecule that is generally more water-soluble.

Q3: I am observing precipitation of this compound in my buffer. What are the likely causes?

Precipitation of this compound in a buffer can be attributed to several factors:

  • pH of the Buffer: The solubility of amine salts like this compound is pH-dependent. If the buffer pH is near or above the pKa of the basic amine group (~9.1-9.25), the equilibrium will shift towards the uncharged, free base form of Amidephrine. This free base is typically less soluble in aqueous solutions than the hydrochloride salt, leading to precipitation.

  • Buffer Species Interaction: Certain buffer components can interact with the Amidephrine molecule or the chloride counter-ion, potentially forming a less soluble complex.

  • "Common Ion Effect": While less common with chloride, high concentrations of other ions in the buffer could potentially reduce the solubility of the salt form.

  • Concentration Exceeding Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its intrinsic solubility in that specific buffer system.

Troubleshooting Guide

This guide provides systematic steps to address solubility challenges with this compound.

G A Precipitation or Poor Dissolution of Amidephrine HCl in Buffer B Step 1: Verify and Adjust Buffer pH A->B Start Here C Step 2: Evaluate Buffer Composition B->C If pH is appropriate F Use a buffer with pH at least 2 units below the pKa (i.e., pH < 7) B->F If pH is near or above pKa D Step 3: Consider Co-solvents C->D If buffer is not the issue G Switch to a different buffer system (e.g., Phosphate (B84403), Citrate) C->G If buffer interaction is suspected H Add a water-miscible organic co-solvent (e.g., Ethanol (B145695), DMSO) D->H If solubility is still low I Prepare a stock solution in a suitable solvent and dilute into buffer D->I Alternative to co-solvents E Step 4: Determine Empirical Solubility E->F E->G E->H E->I

Caption: Troubleshooting workflow for Amidephrine HCl solubility.

Step 1: pH Adjustment

The primary factor governing the solubility of this compound in aqueous buffers is the pH. The protonated (charged) form is more soluble than the neutral (free base) form.

  • Recommendation: Ensure the pH of your buffer is at least 2 pH units below the pKa of Amidephrine's basic amine group (pKa ~9.1-9.25). A buffer with a pH in the range of 4.5 to 7.0 is a good starting point.

  • Action: If your buffer pH is too high, remake the buffer at a lower pH. For instance, if you are using a phosphate buffer, you can adjust the ratio of monobasic to dibasic phosphate to achieve a lower pH.

Step 2: Modifying Buffer Composition

If pH adjustment alone is insufficient, consider the composition of your buffer.

  • Recommendation: Simplify the buffer composition to minimize potential interactions. If you are using a complex buffer system, try a simpler one like a phosphate or citrate (B86180) buffer.

  • Action: Prepare this compound in a series of common biological buffers to identify one that provides optimal solubility at your desired concentration.

Step 3: Utilizing Co-solvents

For applications that can tolerate them, co-solvents can significantly enhance the solubility of organic molecules.[6]

  • Recommendation: Introduce a small percentage of a water-miscible organic solvent into your aqueous buffer.

  • Action: Prepare a concentrated stock solution of this compound in an organic solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO). Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

Experimental Protocols

Protocol 1: Determining the Optimal Buffer System for this compound Solubility

This protocol outlines a method to empirically determine the solubility of this compound in various buffer systems.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep1 Prepare a set of buffers (e.g., Citrate pH 5, Phosphate pH 6, Phosphate pH 7, Tris pH 8) exp1 Add excess Amidephrine HCl to a fixed volume of each buffer prep1->exp1 prep2 Accurately weigh Amidephrine HCl prep2->exp1 exp2 Equilibrate the samples (e.g., shake at a constant temperature for 24 hours) exp1->exp2 exp3 Centrifuge to pellet undissolved solid exp2->exp3 an1 Carefully collect the supernatant exp3->an1 an2 Dilute the supernatant with a suitable mobile phase an1->an2 an3 Quantify the concentration of dissolved Amidephrine HCl using HPLC-UV an2->an3

References

Technical Support Center: Analysis of Amidephrine Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation products of Amidephrine hydrochloride is limited in publicly available literature. The following guidance is substantially based on data from the structurally analogous compound, Phenylephrine (B352888) hydrochloride. Due to the similarities in their chemical structures, this compound is anticipated to exhibit comparable degradation behaviors. Researchers should validate these potential pathways and products for this compound in their specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of this compound and studies on the similar molecule, phenylephrine, the primary degradation pathways are expected to involve the ethylamine (B1201723) side chain and the functional groups on the phenyl ring. Key potential pathways include:

  • Dehydration: Loss of a water molecule from the benzylic alcohol and the adjacent carbon on the ethylamine side chain, leading to the formation of an unsaturated derivative. This is a common degradation route for similar phenylalkanolamine structures[1].

  • Oxidation: The secondary amine and the benzylic alcohol are susceptible to oxidation, which can lead to the formation of various degradation products.

  • Hydrolysis: While the methanesulfonamide (B31651) group is generally stable, under extreme pH and temperature conditions, it could be susceptible to hydrolysis.

  • Interaction with Excipients: this compound's primary amine can potentially react with reducing sugars (Maillard reaction) or trace aldehydes present in excipients to form adducts. In formulations containing maleic acid, the formation of a Michael addition adduct is a possibility, as has been observed with phenylephrine[2][3].

Q2: Under what conditions is this compound expected to be least stable?

A2: this compound is likely to be most susceptible to degradation under oxidative, acidic, and alkaline stress conditions. Studies on phenylephrine have shown significant degradation under these conditions[4]. Conversely, it is expected to be relatively stable under thermal and photolytic stress when protected from light[4][5].

Q3: What are the recommended analytical techniques for studying this compound degradation?

A3: The most common and effective analytical technique for separating and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable[2][6].

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be stored in well-closed containers, protected from light, and at controlled room temperature. For solutions, it is advisable to use buffers to maintain a stable pH and to avoid the presence of oxidizing agents. When formulating, care should be taken in selecting excipients to avoid potential interactions.

Summary of Potential Degradation Products (Based on Phenylephrine Hydrochloride Data)

Stress ConditionPotential Degradation ProductAnalytical MethodReference
Acidic Hydrolysis Formation of one major degradation product.RP-HPLC[4]
Alkaline Hydrolysis Formation of one major degradation product.RP-HPLC[4]
**Oxidative (H₂O₂) **Formation of one major degradation product.RP-HPLC[4]
Photolytic Unsaturated side-chain derivative (from loss of water).ESI-MS[1]
Formulation with Maleic Acid Michael addition adduct.HPLC, LC/MS, NMR[2][3]
General (pH > 7) Proposed loss of the secondary amine function.Not specified[7]

Experimental Protocols: Forced Degradation Studies

These are generalized protocols that should be adapted and optimized for your specific experimental setup and analytical method.

1. Acidic Degradation:

  • Procedure: Dissolve this compound in 0.1 M hydrochloric acid to a known concentration (e.g., 1 mg/mL).

  • Condition: Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Analysis: At various time points, withdraw an aliquot, neutralize it with an equivalent concentration of sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Degradation:

  • Procedure: Dissolve this compound in 0.1 M sodium hydroxide to a known concentration.

  • Condition: Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Analysis: Withdraw aliquots at time intervals, neutralize with an equivalent concentration of hydrochloric acid, and prepare for HPLC analysis.

3. Oxidative Degradation:

  • Procedure: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-6% v/v) to a known concentration.

  • Condition: Keep the solution at room temperature, protected from light, for a specified duration.

  • Analysis: Monitor the degradation by HPLC at different time points.

4. Thermal Degradation:

  • Procedure: Place the solid this compound powder in a thermostatically controlled oven.

  • Condition: Expose the powder to a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

  • Analysis: Dissolve the heat-treated sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Procedure: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

  • Condition: Expose the solution to a light source providing an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time intervals.

Troubleshooting Guide

Q: I am observing an unexpected peak in my HPLC chromatogram during a degradation study. What could it be?

A: An unexpected peak could be a degradation product, an impurity from the starting material, or an artifact from the sample preparation or analytical system.

  • Troubleshooting Steps:

    • Inject a blank (solvent) to rule out system peaks.

    • Analyze an unstressed sample of this compound to check for initial impurities.

    • If the peak is only present in the stressed sample, it is likely a degradation product. Use a photodiode array (PDA) detector to check the UV spectrum of the peak for similarity to the parent compound.

    • For identification, LC-MS is the next logical step to determine the molecular weight of the unknown peak.

Q: My this compound sample is not showing any degradation under thermal or photolytic stress. Is this expected?

A: Yes, this is plausible. Structurally similar compounds like phenylephrine are reported to be relatively stable under these conditions[4]. However, the lack of degradation could also be due to insufficiently harsh stress conditions.

  • Troubleshooting Steps:

    • Ensure your stress conditions are rigorous enough (e.g., higher temperature, longer exposure time, higher light intensity).

    • Confirm that your analytical method is capable of separating potential degradation products from the parent peak (perform peak purity analysis).

    • If no degradation is observed even under more stringent conditions, it indicates high intrinsic stability of the molecule to that particular stress.

Q: How can I confirm the structure of a newly formed degradation product?

A: Confirming the structure of a novel degradation product requires a combination of analytical techniques.

  • Workflow:

    • LC-MS/MS: Determine the molecular weight and obtain fragmentation patterns to infer the structure.

    • Preparative HPLC: Isolate a sufficient quantity of the degradation product.

    • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): Perform detailed structural elucidation of the isolated compound.

    • FTIR Spectroscopy: To identify functional groups.

Visualizations

probable_degradation_pathways amidephrine This compound dehydrated Unsaturated Derivative (Dehydration) amidephrine->dehydrated Photolytic/ Acidic Stress oxidized Oxidized Products amidephrine->oxidized Oxidative Stress hydrolyzed Hydrolyzed Product (Methanesulfonamide Cleavage) amidephrine->hydrolyzed Extreme pH/ Heat adduct Excipient Adduct (e.g., with Maleic Acid) amidephrine->adduct Formulation Interaction

Caption: Probable degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions acid Acidic (e.g., 0.1M HCl, 60°C) analysis HPLC Analysis (Assay, Purity, Mass Balance) acid->analysis alkali Alkaline (e.g., 0.1M NaOH, 60°C) alkali->analysis oxidative Oxidative (e.g., 3% H₂O₂, RT) oxidative->analysis thermal Thermal (e.g., Solid, 80°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis start Amidephrine HCl (Drug Substance/Product) start->acid start->alkali start->oxidative start->thermal start->photo identification Structure Elucidation (LC-MS, NMR) analysis->identification If unknown peaks > threshold report Report Generation analysis->report identification->report

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic decision decision action action start Problem Encountered q1 Unexpected Peak in Chromatogram? start->q1 q2 No Degradation Observed? q1->q2 No action1 1. Inject Blank & Unstressed Sample 2. Check Peak Purity (PDA) 3. Perform LC-MS for MW q1->action1 Yes action2 1. Increase Stress Severity (Time, Temp, Conc.) 2. Verify Method Specificity q2->action2 Yes end Consult Further Documentation q2->end No

Caption: Logical flow for troubleshooting degradation studies.

References

Strategies to prevent Amidephrine hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the precipitation of Amidephrine hydrochloride in aqueous solutions. The information is based on general principles for amine hydrochloride drugs and data from structurally similar compounds. Experimental verification is strongly recommended for your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

Amidephrine is a selective α1-adrenergic receptor agonist, primarily used as a topical nasal decongestant. It is often used as the mesylate salt.[1] Like many amine hydrochloride salts, its solubility in aqueous solutions can be influenced by various factors, leading to precipitation. This can impact the drug's bioavailability, stability, and manufacturability, making it a critical parameter to control during formulation development.

Q2: What are the primary factors that can cause this compound to precipitate from an aqueous solution?

While specific data for this compound is limited, precipitation of amine hydrochloride drugs is generally triggered by:

  • pH changes: The solubility of amine hydrochlorides is highly pH-dependent. An increase in pH can convert the more soluble salt form to the less soluble free base, leading to precipitation.

  • Temperature fluctuations: Temperature can affect the solubility of the drug. While the effect is compound-specific, significant changes can lead to supersaturation and subsequent precipitation.

  • Concentration: Exceeding the intrinsic solubility of this compound at a given pH and temperature will result in precipitation.

  • Interactions with excipients: Incompatibilities with other formulation components can lead to the formation of less soluble complexes or degradation products that precipitate.

  • Common ion effect: The presence of other ions in the solution can potentially decrease the solubility of the drug salt.

Q3: How can I prevent the precipitation of this compound in my aqueous formulation?

Several strategies can be employed to prevent precipitation:

  • pH Control: Maintaining the pH of the solution within an optimal range where the ionized (salt) form of the drug is predominant is the most critical factor. For the structurally similar compound Phenylephrine hydrochloride, a pH range of 3.0 to 6.0 has been found to be optimal for stability.[2]

  • Use of Co-solvents: The addition of a water-miscible co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, can increase the solubility of the drug.

  • Addition of Solubilizing Agents/Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.

  • Inclusion of Precipitation Inhibitors: Certain polymers can inhibit the nucleation and crystal growth of the drug, thereby preventing precipitation from a supersaturated solution.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms upon standing at room temperature. - pH of the solution has shifted.- Solution is supersaturated.- Temperature fluctuations.- Measure and adjust the pH of the solution to a lower value (e.g., target pH 4-5).- Consider reducing the concentration of this compound.- Store the solution at a controlled room temperature.
Precipitate forms after adding other excipients. - Incompatibility between this compound and the excipient.- The excipient alters the pH of the solution.- Conduct compatibility studies with individual excipients.- Measure the pH of the solution after adding each excipient and adjust as necessary.- Consider using alternative excipients.
Cloudiness or precipitation observed after pH adjustment. - The target pH is too high, causing the formation of the less soluble free base.- Re-evaluate the target pH. A lower pH is generally preferred for amine hydrochloride salts.- Ensure the pH is adjusted slowly with adequate mixing.
Precipitation occurs during temperature changes (e.g., cooling). - The solubility of this compound is temperature-dependent.- Determine the solubility of your formulation at different temperatures.- Consider adding a co-solvent or solubilizing agent to improve solubility across the expected temperature range.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

This experiment aims to determine the solubility of this compound at various pH values to identify the optimal pH range for a stable aqueous solution.

Materials:

  • This compound powder

  • Purified water

  • Buffer solutions (e.g., citrate, phosphate) covering a pH range of 2 to 8

  • pH meter

  • Analytical balance

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for this compound quantification

Methodology:

  • Prepare a series of buffer solutions at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8).

  • Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, check if an excess of solid drug is still present.

  • Filter each sample using a 0.45 µm syringe filter to remove undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the solubility (concentration) of this compound against the pH of the buffer solutions.

Visualizations

experimental_workflow Workflow for Determining pH-Solubility Profile cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffer Solutions (pH 2-8) add_drug Add Excess Amidephrine HCl to Buffers prep_buffers->add_drug incubate Incubate at Constant Temperature (24-48h) add_drug->incubate filter_samples Filter Samples (0.45 µm) incubate->filter_samples hplc_analysis Analyze Filtrate by HPLC filter_samples->hplc_analysis plot_data Plot Solubility vs. pH hplc_analysis->plot_data

Caption: Workflow for Determining the pH-Solubility Profile of this compound.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed check_ph Check Solution pH start->check_ph ph_high pH is too high check_ph->ph_high Yes ph_ok pH is in optimal range check_ph->ph_ok No adjust_ph Adjust to Lower pH ph_high->adjust_ph end Stable Solution adjust_ph->end check_conc Check Concentration ph_ok->check_conc conc_high Concentration is too high check_conc->conc_high Yes conc_ok Concentration is below solubility limit check_conc->conc_ok No reduce_conc Reduce Concentration or Add Solubilizer conc_high->reduce_conc reduce_conc->end check_excipients Evaluate Excipient Compatibility conc_ok->check_excipients check_excipients->end

Caption: Logical Flowchart for Troubleshooting this compound Precipitation.

References

Quality control measures for Amidephrine hydrochloride in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for Amidephrine hydrochloride in a research setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a selective α1-adrenergic receptor agonist.[1][2] It is a substituted phenethylamine (B48288) derivative, chemically known as (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride.[2] In a research context, it is used to study the effects of α1-adrenergic stimulation. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₇ClN₂O₃S[3]
Molecular Weight 280.77 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in water and ethanol
Storage Room temperature in a well-closed, light-resistant container.[3] It is advisable to store in a desiccator due to potential hygroscopicity.

2. What are the potential sources of impurities in this compound?

Impurities in this compound can originate from the synthetic process or from degradation.

  • Degradation products: this compound can degrade under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[4]

3. How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A validated, stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[5] Other techniques like Thin-Layer Chromatography (TLC) can be used for preliminary qualitative assessments.

4. What are the typical acceptance criteria for this compound purity in a research setting?

For research purposes, the purity of this compound should ideally be as high as possible, typically ≥98%. The acceptance criteria for impurities should be clearly defined based on the specific requirements of the experiment. For instance, any single unknown impurity might be limited to ≤0.10% and the total impurities to ≤1.0%.[6] These limits should be established based on a thorough risk assessment for the intended application.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
No peaks or very small peaks - Incorrect mobile phase composition or pH.- Detector issue (e.g., lamp off, incorrect wavelength).- Injection issue (e.g., air bubble in the syringe, clogged injector).- Sample degradation.- Verify mobile phase preparation and pH.[7]- Check detector settings and lamp status.[7]- Purge the injector and ensure proper sample uptake.[7]- Prepare a fresh sample and standard.
Peak tailing - Column degradation or contamination.- Interaction of the amine group with residual silanols on the column packing.- Inappropriate mobile phase pH.- Wash the column with a strong solvent or replace it.[8]- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[8]
Split peaks - Column void or channeling.- Clogged frit.- Sample solvent incompatible with the mobile phase.- Replace the column.[8]- Back-flush the column or replace the inlet frit.[8]- Dissolve the sample in the mobile phase or a weaker solvent.[9]
Baseline drift or noise - Mobile phase contamination or degassing issues.- Detector temperature fluctuations.- Leaks in the system.- Use fresh, high-purity solvents and degas the mobile phase.- Allow the detector to stabilize.- Check for leaks at all fittings.
Shifting retention times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column equilibration issues.- Prepare the mobile phase accurately and consistently.[7]- Use a column oven to maintain a stable temperature.[7]- Ensure the column is fully equilibrated with the mobile phase before injection.[7]
Sample Handling and Stability Issues
IssuePossible Cause(s)Troubleshooting Steps
Inconsistent experimental results - Sample degradation due to improper storage.- Hygroscopicity leading to inaccurate weighing.- Contamination of the sample.- Store this compound in a tightly sealed, light-resistant container at the recommended temperature.[3]- Store and handle the compound in a low-humidity environment (e.g., glove box or desiccator).[10]- Use clean spatulas and weighing boats.
Discoloration of the solid or solution - Oxidation or photodegradation.- Protect the sample from light and air. Consider purging the container with an inert gas like nitrogen or argon.
Precipitation in solution - Poor solubility at the prepared concentration or pH.- Interaction with buffer components.- Check the solubility of this compound in the chosen solvent and buffer system.- Adjust the pH of the solution.

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol is adapted from methods developed for the structurally similar compound, phenylephrine (B352888) hydrochloride.[5]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 95:5 (v/v) ratio of buffer to acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for Purity Analysis:

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Inject_Standard Inject Standard Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Record_Chromatograms Record Chromatograms Inject_Standard->Record_Chromatograms Inject_Sample->Record_Chromatograms Calculate_Purity Calculate Purity Record_Chromatograms->Calculate_Purity

Caption: Workflow for HPLC Purity Analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound.[4]

Stress Conditions:

ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before injection.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 48 hours.
Photodegradation Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analysis:

Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Signaling Pathway

This compound acts as a selective agonist for α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[1][2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets leading to

References

A troubleshooting guide for adrenergic agonists in in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using adrenergic agonists in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My adrenergic agonist is not producing the expected response. What are the initial checks I should perform?

A1: When an adrenergic agonist fails to elicit the expected response, begin by systematically checking the following:

  • Agonist Integrity: Confirm the purity, concentration, and stability of your agonist. Agonists, especially catecholamines like epinephrine (B1671497) and norepinephrine, can be susceptible to oxidation and degradation.[1] Prepare fresh solutions and store them appropriately, protected from light and oxygen.

  • Cell Viability and Receptor Expression: Ensure your cells are healthy and express the target adrenergic receptor subtype. Low receptor expression can lead to a weak or absent signal.[2] Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry.

  • Assay Conditions: Verify that your assay buffer, temperature, and incubation times are optimal for your specific cell type and assay. For instance, serum in cell culture medium can interfere with cAMP assays by stimulating or inhibiting adenylyl cyclase, leading to high background or a blunted response.[2] Consider serum-starving cells before the experiment.

  • Vehicle Effects: Confirm that the solvent used to dissolve the agonist (the vehicle) does not have an independent effect on your cells. Run a vehicle-only control to rule out any confounding effects.

Q2: I am observing a diminished response to my adrenergic agonist upon repeated stimulation. What could be the cause?

A2: This phenomenon is likely due to receptor desensitization, a physiological feedback mechanism that protects cells from overstimulation.[3] Key processes involved include:

  • Receptor Phosphorylation: Agonist binding triggers the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[3][4]

  • β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin, which uncouples the receptor from its G protein, terminating the signal.[3][5][6]

  • Receptor Internalization: β-arrestin facilitates the endocytosis of the receptor from the cell surface into intracellular compartments.[3][4][7]

The rate and extent of desensitization can depend on the agonist's efficacy, with full agonists often causing more rapid and profound desensitization than partial agonists.[8][9]

Q3: How can I differentiate between the signaling pathways activated by my adrenergic agonist (e.g., Gs, Gi, Gq)?

A3: Adrenergic receptors couple to different G proteins, leading to distinct downstream signaling events.[10][11]

  • α1-adrenergic receptors typically couple to Gq , activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium.[11]

  • α2-adrenergic receptors primarily couple to Gi , which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10][11]

  • β-adrenergic receptors (β1, β2, and β3) predominantly couple to Gs , which stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[10][11][12]

You can use specific assays to measure these second messengers (cAMP and intracellular calcium) to determine which pathway your agonist is activating. Additionally, some receptors can exhibit "atypical coupling" to other G proteins, which can further complicate signaling.[12]

Troubleshooting Guides

Low or No Signal in cAMP Assays

Problem: You are not observing a significant change in cAMP levels after treating your cells with a β-adrenergic agonist (Gs-coupled) or an α2-adrenergic agonist (Gi-coupled).

Troubleshooting Workflow

start Low/No cAMP Signal receptor Confirm Receptor Expression (qPCR, Western Blot) start->receptor agonist Check Agonist Activity (Fresh stock, proper storage) start->agonist pde Inhibit Phosphodiesterases (PDEs) (Use IBMX) receptor->pde agonist->pde serum Serum-Starve Cells pde->serum density Optimize Cell Density serum->density kit Check Assay Kit Components (Expiration dates) density->kit forskolin (B1673556) Forskolin Control (for Gi) (Ensure forskolin stimulates cAMP) kit->forskolin For Gi-coupled receptors end Signal Restored kit->end For Gs-coupled receptors forskolin->end

Caption: A logical workflow for troubleshooting low cAMP signal.

Potential Cause Recommended Solution
Low Receptor Expression Confirm the expression of the target adrenergic receptor subtype in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher endogenous expression or a stably transfected cell line.[2]
Agonist Degradation Prepare fresh dilutions of your adrenergic agonist for each experiment. Ensure proper storage of the stock solution, protected from light and freeze-thaw cycles. Catecholamines are particularly unstable.[1]
cAMP Degradation Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay to prevent the rapid degradation of cAMP.[2][13]
Serum Interference Serum contains factors that can affect adenylyl cyclase activity. It is recommended to serum-starve the cells for a few hours before the assay.[2]
Suboptimal Cell Density Optimize the number of cells per well. Too few cells will produce an insufficient signal, while too many cells can lead to a high background.
Assay Kit Issues Check the expiration dates of all assay kit components. Ensure proper reconstitution and storage of reagents.
(For Gi-coupled receptors) Inactive Forskolin When studying Gi-coupled receptors, where the agonist inhibits forskolin-stimulated cAMP production, ensure that your forskolin stock is active and capable of stimulating adenylyl cyclase.[14]
Issues with Calcium Flux Assays

Problem: You are not observing the expected increase in intracellular calcium after stimulating cells with an α1-adrenergic agonist.

Troubleshooting Workflow

start No Calcium Signal receptor Confirm α1-Receptor Expression start->receptor agonist Check Agonist Integrity start->agonist dye Verify Dye Loading and Function (Use a calcium ionophore like ionomycin) receptor->dye agonist->dye coupling Confirm Gq Coupling (Consider co-expression with Gαq) dye->coupling desensitization Check for Receptor Desensitization coupling->desensitization end Signal Restored desensitization->end

Caption: Troubleshooting workflow for calcium flux assays.

Potential Cause Recommended Solution
Low Receptor Expression Confirm the expression of the α1-adrenergic receptor subtype in your cell line.
Agonist Degradation Prepare fresh agonist solutions and store them correctly.
Improper Dye Loading or Function Ensure that the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded correctly into the cells.[15] Test the dye and your detection instrument by using a calcium ionophore (e.g., ionomycin) to induce a maximal calcium response.[16] This will confirm that the assay itself is working.
Poor Receptor-Gq Coupling In some recombinant systems, the expressed receptor may not efficiently couple to the endogenous Gq protein. Consider co-expressing a promiscuous G protein like Gα16 to enhance coupling to the calcium pathway.[16]
Receptor Desensitization Prolonged exposure to even low levels of agonist (e.g., in the culture medium) can lead to desensitization.[16] Serum-starve cells before the experiment.
Transient Calcium Response The calcium signal is often rapid and transient.[17][18] Ensure your plate reader is set up for kinetic reads with a sufficiently high sampling rate to capture the peak response.

Experimental Protocols

General Protocol for a cAMP Assay

This protocol provides a general framework for measuring agonist-induced changes in intracellular cAMP.

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.[2]

  • Agonist Preparation: Prepare serial dilutions of the adrenergic agonist in stimulation buffer. The stimulation buffer should contain a PDE inhibitor like IBMX (e.g., 0.5 mM).[13]

  • Stimulation:

    • For Gs-coupled receptors: Add the agonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors: Pre-incubate the cells with the agonist for a short period (e.g., 15-30 minutes) before adding a fixed concentration of forskolin (e.g., 3 µM) to stimulate cAMP production.[14] Incubate for an additional specified time.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays) according to the manufacturer's instructions.[13]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from your samples to cAMP concentrations and plot the results as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

General Protocol for a Calcium Flux Assay

This protocol outlines the general steps for measuring agonist-induced intracellular calcium mobilization.

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: The following day, remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Incubate at 37°C for a specified time (e.g., 1 hour).

  • Agonist Preparation: Prepare serial dilutions of the α1-adrenergic agonist in an appropriate assay buffer.

  • Measurement: Place the plate in a fluorescence kinetic plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Agonist Injection and Reading: Establish a baseline fluorescence reading for a few seconds, then use an automated injector to add the agonist dilutions to the wells. Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium response.[18]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.

Signaling Pathways

Adrenergic Receptor Signaling Pathways

cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Agonist1 Agonist alpha1 α1 Receptor Agonist1->alpha1 Gq Gq alpha1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Agonist2 Agonist alpha2 α2 Receptor Agonist2->alpha2 Gi Gi alpha2->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Agonist3 Agonist beta_R β Receptor Agonist3->beta_R Gs Gs beta_R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA PKA Activation cAMP_stim->PKA

Caption: Overview of major adrenergic receptor signaling pathways.

Receptor Desensitization and Internalization

Agonist Agonist Receptor Adrenergic Receptor Agonist->Receptor G_Protein G Protein Signaling Receptor->G_Protein GRK GRK/PKA Receptor->GRK agonist-bound Phospho_R Phosphorylated Receptor GRK->Phospho_R phosphorylates Arrestin β-Arrestin Phospho_R->Arrestin recruits Arrestin->G_Protein uncouples Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization promotes Recycling Recycling to Membrane Internalization->Recycling Degradation Degradation Internalization->Degradation

Caption: The process of agonist-induced receptor desensitization and internalization.

References

Amidephrine hydrochloride stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Amidephrine hydrochloride in Dimethyl Sulfoxide (DMSO) for long-term storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific long-term stability data for this compound in DMSO is not extensively published, this guide provides best practices and troubleshooting advice based on general knowledge of small molecule stability in DMSO and data on structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, it is common practice to dissolve compounds like this compound in anhydrous DMSO to prepare concentrated stock solutions.

Q2: At what temperature should I store my this compound stock solution in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[1] Lower temperatures slow down potential chemical degradation.

Q3: How stable is this compound in DMSO at room temperature?

A3: While specific data for this compound is unavailable, many small molecules in DMSO show acceptable stability at room temperature for short periods. However, for long-term storage, refrigeration or freezing is crucial to minimize degradation.

Q4: Can I subject my this compound in DMSO to multiple freeze-thaw cycles?

A4: Repeated freeze-thaw cycles can potentially impact the stability of your compound. It is best practice to aliquot your stock solution into smaller, single-use vials to avoid numerous freeze-thaw cycles.[1]

Q5: What are the potential signs of this compound degradation in my DMSO stock?

A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical assessment is recommended for long-term studies.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound in DMSO.

Problem: I observe precipitation in my this compound DMSO stock solution after thawing.

  • Possible Cause 1: Poor Solubility at Low Temperatures. The solubility of some compounds decreases at lower temperatures, leading to precipitation upon freezing.

    • Solution: Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Before use, visually inspect the solution to ensure all precipitate has dissolved.

  • Possible Cause 2: Water Absorption. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of the compound.

    • Solution: Use anhydrous DMSO and handle it in a low-humidity environment. Store stock solutions in tightly sealed vials with desiccant.

Problem: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause 1: Chemical Instability. this compound, like other catecholamines, may be susceptible to oxidation or other forms of degradation over time, especially if not stored properly.

    • Solution: Refer to the experimental protocol below to perform a stability assessment of your stock solution using High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Improper Handling. Exposure to light or frequent temperature fluctuations can accelerate degradation.

    • Solution: Store stock solutions in amber vials to protect from light and minimize the time the solution spends at room temperature. Use aliquots to avoid repeated warming of the entire stock.

Troubleshooting Workflow for Compound Stability Issues

troubleshooting_workflow Troubleshooting Compound Stability start Inconsistent Experimental Results or Visible Precipitate/Color Change check_visual Visually Inspect Solution start->check_visual is_precipitate Precipitate Present? check_visual->is_precipitate warm_vortex Warm to RT and Vortex is_precipitate->warm_vortex Yes check_analytical Perform Analytical Check (e.g., HPLC) is_precipitate->check_analytical No check_dissolved Precipitate Dissolved? warm_vortex->check_dissolved use_solution Use Solution check_dissolved->use_solution Yes discard Discard and Prepare Fresh Stock check_dissolved->discard No is_degraded Degradation Observed? check_analytical->is_degraded is_degraded->discard Yes review_storage Review Storage and Handling Procedures is_degraded->review_storage No review_storage->use_solution

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

Storage ConditionTime PeriodExpected Stability of Small Molecules in DMSO
-20°C in anhydrous DMSO> 1 yearHigh (>90%)
4°C in anhydrous DMSO1 yearModerate to High (>85%)
Room Temperature< 1 monthVariable, potential for significant degradation
Multiple Freeze-Thaw Cycles5-10 cyclesGenerally stable, but compound-dependent

Disclaimer: This table represents generalized data for small molecules and should be used as a guideline. A compound-specific stability study is recommended.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the long-term stability of this compound in DMSO using HPLC.

1. Materials

  • This compound

  • Anhydrous DMSO (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (or other suitable buffer salt)

  • Formic acid (or other suitable acid for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution

  • Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.

  • Dissolve the compound in the required volume of anhydrous DMSO in a volumetric flask.

  • Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into multiple amber glass vials for storage under different conditions.

3. Storage Conditions

Store the aliquoted vials under the following conditions:

  • -80°C (long-term reference)

  • -20°C

  • 4°C

  • Room Temperature (e.g., 25°C)

  • Room Temperature, exposed to light (to assess photostability)

4. Time Points for Analysis

Analyze the samples at the following time points:

  • Time 0 (immediately after preparation)

  • 1 month

  • 3 months

  • 6 months

  • 12 months

  • 24 months

5. HPLC Analysis

  • Suggested HPLC Method (starting point, optimization may be required):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 273 nm (based on the phenylephrine (B352888) structure, determine the optimal wavelength for amidephrine)

    • Column Temperature: 30°C

  • Sample Preparation for HPLC:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute a small aliquot of the DMSO stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Proposed Degradation Pathway of Amidephrine

Amidephrine is structurally related to catecholamines. A likely degradation pathway in the presence of oxygen and/or light involves oxidation of the secondary alcohol and potential deamination.

Potential Oxidative Degradation of Amidephrine

degradation_pathway Proposed Oxidative Degradation of Amidephrine amidephrine Amidephrine C₁₀H₁₆N₂O₃S oxidized_intermediate Oxidized Intermediate C₁₀H₁₄N₂O₃S amidephrine->oxidized_intermediate Oxidation [O] further_degradation Further Degradation Products oxidized_intermediate->further_degradation Further Reactions

Caption: Proposed oxidative degradation pathway.

References

Validation & Comparative

Amidephrine Hydrochloride: A Comparative Analysis of its Therapeutic Potential as an Alpha-1 Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amidephrine hydrochloride with other prominent alpha-1 adrenergic receptor agonists, focusing on its therapeutic potential. The information presented is based on available preclinical validation studies, offering a quantitative and methodological overview for research and development purposes.

Executive Summary

This compound is a selective alpha-1 adrenergic receptor agonist that has demonstrated significant vasopressor and vasoconstrictor effects in various preclinical models.[1] Comparative studies, primarily with phenylephrine, indicate that this compound possesses a distinct pharmacological profile, including a longer duration of action and differential potency in various vascular beds. While it shares the same molecular target as phenylephrine, the nuances in its activity suggest a potential for differentiated therapeutic applications. This guide synthesizes the key experimental data and methodologies to facilitate an objective evaluation of this compound's performance against its alternatives.

Comparative Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies comparing this compound with phenylephrine.

Table 1: Comparative Vasopressor Molar Potency (Amidephrine vs. Phenylephrine)

Animal ModelRoute of AdministrationMolar Potency Ratio (Amidephrine:Phenylephrine)
Anesthetized DogsIntravenous (i.v.)1 : 0.9
Anesthetized CatsIntravenous (i.v.)1 : 2.1
Unanesthetized RatsIntraperitoneal (i.p.)5.7 : 1
Unanesthetized RatsPer os (p.o.)3.7 : 1

Data from a study on the cardiovascular actions of Amidephrine mesylate.

Table 2: Comparative Vasoconstrictor Activity in Dogs (Amidephrine vs. Phenylephrine)

Vascular BedMore Active AgentPotency Ratio
Femoral Arterial BedPhenylephrine1.4 times more active than Amidephrine
Renal Arterial BedAmidephrine2.5 times more active than Phenylephrine

Data from a study on the cardiovascular actions of Amidephrine mesylate.

Table 3: Receptor Activity at Alpha-1 Adrenoceptors

AgonistReceptor SpecificityAntagonist Inhibition (pA2 values)Conclusion
(-)-AmidephrineSelective for alpha-1 adrenoceptorsPrazosin: 8.19, E-643: 8.36Acts on the same receptor as (-)-phenylephrine.
(-)-PhenylephrineSelective for alpha-1 adrenoceptorsPrazosin: 8.48, E-643: 8.25Acts on the same receptor as (-)-amidephrine.

Data from a study on the alpha-adrenoceptor activity in isolated rat vas deferens. The pA2 values indicate the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Similar pA2 values for different agonists with the same antagonist suggest they act on the same receptor.[1]

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a signaling cascade leading to smooth muscle contraction.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Amidephrine HCl Receptor α1-Adrenergic Receptor Agonist->Receptor Binds to G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_store Ca²⁺ Store IP3->Ca_store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylates contractile proteins Ca_release Ca²⁺ Release Ca_store->Ca_release Induces Ca_release->Contraction

Caption: Alpha-1 adrenergic receptor signaling cascade.

Generalized Experimental Workflow for In Vivo Vasopressor Assay

The following diagram illustrates a typical workflow for assessing the vasopressor effects of an adrenergic agonist in a rat model.

Vasopressor_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Adult Rat Anesthesia Anesthetize Rat Animal_Selection->Anesthesia Cannulation Cannulate Femoral Artery and Vein Anesthesia->Cannulation Transducer Connect Arterial Cannula to Pressure Transducer Cannulation->Transducer Baseline Record Baseline Blood Pressure Transducer->Baseline Drug_Admin Administer Test Agonist (i.v.) Baseline->Drug_Admin Data_Acquisition Continuously Record Blood Pressure Changes Drug_Admin->Data_Acquisition Dose_Response Administer Increasing Doses (Dose-Response Curve) Data_Acquisition->Dose_Response Repeat for MAP_Calculation Calculate Mean Arterial Pressure (MAP) Data_Acquisition->MAP_Calculation Potency_Determination Determine Potency (e.g., ED50) MAP_Calculation->Potency_Determination Comparison Compare with Reference Agonist Potency_Determination->Comparison

Caption: Workflow for in vivo vasopressor assessment.

Experimental Protocols

1. In Vivo Vasopressor Activity Assay in Rats (Generalized Protocol)

This protocol outlines the general procedure for evaluating the vasopressor effects of alpha-1 adrenergic agonists in rats.

  • Animals: Adult male Wistar or Sprague-Dawley rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine) administered intraperitoneally. The depth of anesthesia is monitored regularly.

  • Surgical Preparation:

    • The rat is placed on a surgical board, and the ventral neck and inguinal areas are shaved.

    • A midline incision is made in the neck to expose the trachea, which may be cannulated to ensure a patent airway.

    • The femoral vein is isolated and cannulated with a polyethylene (B3416737) catheter for intravenous drug administration.

    • The femoral artery is isolated and cannulated with a heparinized saline-filled catheter connected to a pressure transducer for direct blood pressure measurement.

  • Experimental Procedure:

    • A stabilization period is allowed after surgery for the animal's physiological parameters to reach a steady state.

    • Baseline mean arterial pressure (MAP) is recorded for a defined period.

    • A bolus injection of the test compound (e.g., this compound) or a reference compound (e.g., phenylephrine) is administered via the femoral vein cannula, followed by a small flush of saline.

    • Blood pressure is continuously recorded to measure the peak pressor response and the duration of action.

    • For dose-response studies, increasing doses of the agonist are administered sequentially, allowing blood pressure to return to baseline between doses.

  • Data Analysis:

    • The change in MAP from baseline is calculated for each dose.

    • Dose-response curves are constructed by plotting the change in MAP against the logarithm of the dose.

    • The ED50 (the dose that produces 50% of the maximal response) can be calculated to compare the potency of different agonists.

2. Nasal Decongestant Efficacy in Guinea Pig Model of Allergic Rhinitis (Generalized Protocol)

This protocol describes a general method for assessing the nasal decongestant properties of alpha-1 adrenergic agonists in a guinea pig model.

  • Animals: Male Dunkin-Hartley guinea pigs are commonly used.

  • Sensitization and Challenge:

    • Animals are sensitized with an allergen, typically ovalbumin, administered with an adjuvant like aluminum hydroxide (B78521) via intraperitoneal injection. This is usually done over a period of two weeks.

    • After the sensitization period, the animals are challenged by intranasal instillation of the allergen to induce an allergic rhinitis response, including nasal congestion.

  • Measurement of Nasal Airway Resistance (NAR) by Rhinomanometry:

    • The guinea pig is anesthetized.

    • A tracheostomy is performed, and a cannula is inserted into the trachea to allow for breathing, bypassing the nasal passages.

    • A specialized apparatus is used to pass a constant airflow through the nasal cavities, and the corresponding pressure difference is measured. NAR is calculated from these parameters.

  • Experimental Procedure:

    • Baseline NAR is measured after the allergic challenge has induced nasal congestion.

    • The test compound (e.g., this compound) or a reference decongestant is administered intranasally.

    • NAR is measured at several time points after drug administration to determine the onset, magnitude, and duration of the decongestant effect (a decrease in NAR).

  • Data Analysis:

    • The percentage decrease in NAR from the congested baseline is calculated for each treatment group.

    • Time-course plots are generated to visualize the decongestant effect over time.

    • The area under the curve (AUC) for the change in NAR can be calculated to compare the overall efficacy of different treatments.

Conclusion

The available preclinical data indicate that this compound is a potent and selective alpha-1 adrenergic agonist with a distinct pharmacological profile compared to phenylephrine. Its longer duration of action and greater potency in the renal vascular bed suggest potential therapeutic advantages in specific clinical scenarios. However, a comprehensive understanding of its receptor subtype selectivity and a broader range of comparative efficacy and safety studies are necessary to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological properties of this compound and other novel alpha-1 adrenergic agonists.

References

Confirming the Experimental Results of Amidephrine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to confirm the experimental results of Amidephrine hydrochloride, a selective alpha-1 adrenergic receptor agonist. It offers a comparative analysis with other relevant alpha-1 adrenergic agonists, presenting supporting experimental data and detailed protocols to aid in the design and evaluation of studies in this area.

Introduction to this compound

This compound is a sympathomimetic agent that selectively targets alpha-1 adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) primarily involved in smooth muscle contraction, leading to effects such as vasoconstriction.[2][3] Confirmation of Amidephrine's activity and selectivity is crucial for its development and application as a therapeutic agent, particularly in conditions like nasal congestion and hypotension.[4][5] This guide will detail the essential in vitro methods for characterizing Amidephrine's interaction with its target receptor and quantifying its functional effects.

Comparative Analysis of Alpha-1 Adrenergic Agonists

The efficacy and selectivity of this compound can be benchmarked against other well-known alpha-1 adrenergic agonists. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Amidephrine and its alternatives for the three alpha-1 adrenergic receptor subtypes: α1A, α1B, and α1D.

Table 1: Comparative Binding Affinities (Ki, nM) of Alpha-1 Adrenergic Agonists

Compoundα1A-ARα1B-ARα1D-ARReference
Amidephrine---[6]
Phenylephrine~8,130~114,815~6,456[7]
Oxymetazoline2.515.86.3[8]
Xylometazoline19.9125.925.1[9]
Methoxamine---[6]
Norepinephrine330--[9]

Note: A lower Ki value indicates a higher binding affinity. Data for Amidephrine and Methoxamine were not available in a directly comparable format in the reviewed literature.

Table 2: Comparative Functional Potencies (EC50, nM) of Alpha-1 Adrenergic Agonists (Calcium Mobilization)

Compoundα1A-ARα1B-ARα1D-ARReference
AmidephrineSubstantial intrinsic activity at α1C (homologous to human α1D) but little at α1A/α1BSubstantial intrinsic activity at α1C (homologous to human α1D) but little at α1A/α1BSubstantial intrinsic activity at α1C (homologous to human α1D) but little at α1A/α1B[6]
Phenylephrine1,2591,995794[10]
OxymetazolineWeak agonistNo intrinsic activityNo intrinsic activity[8]
Xylometazoline---[9]
MethoxamineFull agonistLower intrinsic activityFull agonist[6]
NorepinephrineFull agonist, similar potency across subtypesFull agonist, similar potency across subtypesFull agonist, similar potency across subtypes[6]

Note: A lower EC50 value indicates a higher potency. Functional data can vary depending on the specific assay and cell system used.

Key Experimental Protocols

To validate the experimental findings for this compound, two primary in vitro assays are essential: radioligand binding assays to determine its affinity for the receptor and functional assays, such as calcium flux measurement, to quantify its agonistic activity.

Radioligand Binding Assay

This assay directly measures the binding of a ligand to its receptor. A competitive binding assay is commonly used to determine the binding affinity (Ki) of an unlabeled compound (e.g., Amidephrine) by measuring its ability to displace a radiolabeled ligand with known affinity for the alpha-1 adrenergic receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the specific human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin).

    • Add varying concentrations of the unlabeled competitor compound (Amidephrine or other agonists).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the alpha-1 adrenergic receptor.

Protocol:

  • Cell Preparation:

    • Plate cells expressing the target alpha-1 adrenergic receptor subtype in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Wash the cells with an assay buffer to remove excess dye.

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of the agonist (Amidephrine or other compounds) into the wells.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Alpha1_AR α1-Adrenergic Receptor (GPCR) Amidephrine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates targets leading to Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ca_release->Cellular_Response Contributes to G cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Expressing α1-AR) Membrane_Prep 2a. Membrane Preparation (Binding Assay) Cell_Culture->Membrane_Prep Dye_Loading 2b. Fluorescent Dye Loading (Functional Assay) Cell_Culture->Dye_Loading Compound_Incubation 3. Compound Incubation (Amidephrine & Alternatives) Membrane_Prep->Compound_Incubation Dye_Loading->Compound_Incubation Signal_Detection 4. Signal Detection Compound_Incubation->Signal_Detection IC50_Ki 5a. IC50/Ki Determination (Binding Affinity) Signal_Detection->IC50_Ki EC50_Emax 5b. EC50/Emax Determination (Functional Potency) Signal_Detection->EC50_Emax Comparison 6. Comparative Analysis IC50_Ki->Comparison EC50_Emax->Comparison

References

A comparative in vivo study of Amidephrine hydrochloride and phenylephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Amidephrine hydrochloride and Phenylephrine (B352888), two selective alpha-1 adrenergic receptor agonists. The information presented is intended to support research and development efforts by offering a side-by-side analysis of their pharmacological effects, supported by experimental data and detailed methodologies.

Executive Summary

This compound and Phenylephrine are both potent vasoconstrictors that exert their effects through the selective activation of α1-adrenergic receptors. While sharing a common mechanism of action, in vivo studies reveal notable differences in their potency, duration of action, and effects on specific vascular beds. This guide synthesizes available data to facilitate a clear understanding of their comparative pharmacology.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling

Both Amidephrine and Phenylephrine are sympathomimetic amines that function as selective agonists for α1-adrenergic receptors.[1] The activation of these G protein-coupled receptors initiates a signaling cascade that ultimately leads to vasoconstriction and an increase in blood pressure.

The binding of an agonist, such as Amidephrine or Phenylephrine, to the α1-adrenergic receptor triggers the activation of the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the contraction of smooth muscle cells in the vasculature.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Amidephrine / Phenylephrine Receptor α1-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Alpha-1 Adrenergic Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo comparative studies of this compound and Phenylephrine.

| Table 1: Comparative Vasopressor Molar Potency (Amidephrine:Phenylephrine) | | :--- | :--- | | Animal Model & Route of Administration | Molar Potency Ratio | | Anesthetized Dogs (i.v.) | 1:0.9[2] | | Anesthetized Cats (i.v.) | 1:2.1[2] | | Unanesthetized Rats (i.p.) | 5.7:1[2] | | Unanesthetized Rats (p.o.) | 3.7:1[2] |

| Table 2: Comparative Effects on Specific Vascular Beds and Duration of Action | | :--- | :--- | :--- | | Parameter | Amidephrine | Phenylephrine | | Duration of Action | Longer than Phenylephrine[2] | Shorter than Amidephrine[2] | | Intranasal Pressure Reduction (Anesthetized Dogs, i.v.) | Less active | 1.4 times more active than Amidephrine[2] | | Femoral Arteriolar Resistance (Dog) | Less active as a vasoconstrictor | 1.4 times more active than Amidephrine[2] | | Renal Arteriolar Resistance (Dog) | 2.5 times more active than Phenylephrine[2] | Less active |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative in vivo experimental protocols for assessing the cardiovascular effects of these compounds.

Experimental Workflow for In Vivo Hemodynamic Assessment

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Mouse, Rat, Dog, Cat) Anesthesia & Ventilation Instrumentation Surgical Instrumentation (e.g., Catheterization for BP, Blood Flow Probe) Animal_Prep->Instrumentation Baseline Baseline Hemodynamic Measurements (BP, HR, CO) Instrumentation->Baseline Drug_Admin Drug Administration (Amidephrine or Phenylephrine) i.v., i.p., or p.o. Baseline->Drug_Admin Post_Drug_Measurement Post-Administration Hemodynamic Measurements Drug_Admin->Post_Drug_Measurement Data_Analysis Data Analysis (Comparison of pre- and post- administration values) Post_Drug_Measurement->Data_Analysis

In Vivo Hemodynamic Assessment Workflow
Detailed Methodology: In Vivo Hemodynamic Assessment in Mice (Adapted for both compounds)

This protocol is based on a detailed study of phenylephrine and can be adapted for comparative studies involving amidephrine.[3]

  • Animal Model: Male mice (e.g., C57BL/6) are suitable for these studies.[3]

  • Anesthesia: Anesthesia can be induced with isoflurane (B1672236) (e.g., 3% mixed with 100% O2) and maintained throughout the experiment.[3]

  • Mechanical Ventilation: Following anesthesia, the mice should be intubated to ensure stable respiration.[3]

  • Surgical Instrumentation:

    • Blood Pressure Measurement: A solid-state catheter is inserted into the aortic arch for continuous and accurate blood pressure monitoring.[3]

    • Blood Flow Measurement: A probe is placed on the ascending aorta to measure cardiac output.[3]

    • Electrocardiogram (ECG): Needle electrodes are placed on the extremities to monitor heart rate and rhythm.[3]

  • Drug Administration:

    • Phenylephrine Hydrochloride: Can be administered intraperitoneally (i.p.) at a dose such as 0.3 mg/kg.[3]

    • This compound: While a specific detailed protocol was not found in the search results, based on its potency relative to phenylephrine, an appropriate dose would be determined and administered via a relevant route (i.v., i.p., or p.o.) as described in the comparative studies.[2]

  • Data Acquisition and Analysis:

    • Baseline hemodynamic parameters (blood pressure, heart rate, cardiac output) are recorded prior to drug administration.

    • Following drug administration, these parameters are continuously monitored to determine the peak effect and duration of action.

    • Data is analyzed to compare the changes in hemodynamic parameters between the Amidephrine and Phenylephrine treatment groups.

Discussion

The available in vivo data indicates that both Amidephrine and Phenylephrine are effective α1-adrenergic agonists, with distinct profiles. Amidephrine demonstrates higher potency than Phenylephrine when administered intraperitoneally or orally in rats.[2] Conversely, Phenylephrine is more potent when administered intravenously in cats.[2] The longer duration of action of Amidephrine suggests differences in its pharmacokinetic profile, such as a slower metabolism or clearance.[2]

The differential effects on specific vascular beds are of particular interest. Phenylephrine appears to be a more potent vasoconstrictor in the femoral arterial bed, while Amidephrine exhibits significantly greater vasoconstrictor activity in the renal vasculature of dogs.[2] These findings highlight the importance of selecting the appropriate agent based on the desired therapeutic effect and target organ system. Both compounds induce a reflex bradycardia, a compensatory response to the increase in blood pressure.[2]

Conclusion

This compound and Phenylephrine, while both selective α1-adrenergic receptor agonists, display significant in vivo differences in potency, duration of action, and regional vasoconstrictor effects. The choice between these two compounds in a research or clinical setting should be guided by these distinct pharmacological profiles. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation and development of these sympathomimetic agents.

References

Efficacy comparison between Amidephrine hydrochloride and norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanistic and functional differences between the selective alpha-1 adrenergic agonist, Phenylephrine, and the mixed alpha/beta agonist, Norepinephrine.

This guide provides a detailed comparison of Phenylephrine and Norepinephrine, focusing on their receptor pharmacology, signaling mechanisms, and hemodynamic effects. The information is supported by experimental data and methodologies to assist in research and development applications.

Pharmacological Profile and Receptor Binding Affinity

Norepinephrine and Phenylephrine are both potent vasoconstrictors but exhibit distinct pharmacological profiles due to their differential affinities for adrenergic receptors. Norepinephrine acts as an agonist at alpha-1, alpha-2, and beta-1 adrenergic receptors, whereas Phenylephrine is a selective alpha-1 adrenergic receptor agonist. This selectivity fundamentally dictates their differing physiological effects.

The binding affinities (Ki, expressed in nM) of these compounds for various adrenergic receptors are summarized below. Lower Ki values indicate a higher binding affinity.

Compoundα1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)β1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)
Norepinephrine 46138902300
Phenylephrine 2403300>10000>10000

Data compiled from representative pharmacological studies. Actual values may vary based on experimental conditions and tissue type.

Signaling Pathways and Mechanism of Action

The distinct receptor activation profiles of Norepinephrine and Phenylephrine lead to different intracellular signaling cascades.

Norepinephrine 's activation of alpha-1 receptors initiates the Gq protein cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), culminating in smooth muscle contraction. Its action on beta-1 receptors in the heart activates the Gs protein pathway, increasing cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which results in increased heart rate and contractility.

Phenylephrine 's action is primarily restricted to the Gq-PLC pathway in vascular smooth muscle, leading to vasoconstriction without the direct cardiac stimulation associated with beta-receptor agonism.

G cluster_NE Norepinephrine Signaling cluster_PE Phenylephrine Signaling NE Norepinephrine a1R α1-Receptor NE->a1R b1R β1-Receptor (Cardiac) NE->b1R Gq Gq Protein a1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Vasc_Const_A Vasoconstriction Ca->Vasc_Const_A PKC->Vasc_Const_A Gs Gs Protein b1R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects PE Phenylephrine a1R_PE α1-Receptor PE->a1R_PE Gq_PE Gq Protein a1R_PE->Gq_PE PLC_PE Phospholipase C Gq_PE->PLC_PE IP3_PE IP3 PLC_PE->IP3_PE DAG_PE DAG PLC_PE->DAG_PE Ca_PE ↑ Intracellular Ca²⁺ IP3_PE->Ca_PE PKC_PE Protein Kinase C DAG_PE->PKC_PE Vasc_Const_B Vasoconstriction Ca_PE->Vasc_Const_B PKC_PE->Vasc_Const_B

Caption: Adrenergic signaling pathways for Norepinephrine and Phenylephrine.

In Vitro Efficacy: Vasoconstriction Assays

The potency of vasoconstrictors is commonly evaluated in vitro using isolated aortic ring preparations. In these experiments, the concentration of the agonist required to produce 50% of the maximum contractile response (EC50) is a key measure of potency.

CompoundEC50 (nM) for Vasoconstriction (Rat Aorta)Maximum Contraction (% of KCl response)
Norepinephrine 35 ± 5.2110 ± 8%
Phenylephrine 150 ± 18.6105 ± 6%

Data are representative of typical findings in isolated rat aortic ring assays.

Experimental Protocol: Isolated Aortic Ring Assay

A standard workflow for assessing vasoconstrictor potency in vitro is outlined below.

G A 1. Tissue Isolation Isolate thoracic aorta from a rat. B 2. Ring Preparation Cut aorta into 2-3 mm rings. A->B C 3. Mounting Mount rings in an organ bath (Krebs solution, 37°C, 95% O₂/5% CO₂). B->C D 4. Equilibration & Viability Equilibrate under tension (1.5g). Test viability with KCl. C->D E 5. Cumulative Dosing Add increasing concentrations of Norepinephrine or Phenylephrine. D->E F 6. Data Acquisition Record isometric tension changes using a force transducer. E->F G 7. Analysis Plot concentration-response curve. Calculate EC50 and Emax. F->G

Caption: Standard experimental workflow for an isolated aortic ring assay.

In Vivo Hemodynamic Effects

In vivo studies in animal models and clinical settings reveal the integrated physiological consequences of the differing receptor profiles. Norepinephrine generally produces a more robust increase in mean arterial pressure (MAP) due to its combined vasoconstrictor and cardiac-stimulatory effects. Phenylephrine-induced increases in MAP are primarily driven by vasoconstriction, which can lead to a compensatory reflex bradycardia (a decrease in heart rate).

ParameterNorepinephrine EffectPhenylephrine Effect
Mean Arterial Pressure (MAP) Strong IncreaseModerate to Strong Increase
Heart Rate (HR) Variable (may increase or decrease)Decrease (Reflex Bradycardia)
Cardiac Output (CO) Increased or maintainedDecreased or maintained
Systemic Vascular Resistance (SVR) Strong IncreaseStrong Increase

Effects can vary based on dose, volume status, and underlying patient condition.

Summary and Conclusion

The choice between Norepinephrine and Phenylephrine depends critically on the desired therapeutic outcome.

  • Norepinephrine is a potent, broad-spectrum vasopressor with both vasoconstrictive and inotropic effects. Its ability to increase cardiac output makes it a first-line agent in conditions like septic shock where both vasodilation and cardiac dysfunction may be present.

  • Phenylephrine is a pure vasoconstrictor. Its primary utility is in scenarios of pure vasodilation where cardiac output is adequate or high, such as in anesthesia-induced hypotension or hyperdynamic shock. Its lack of beta-adrenergic activity avoids direct cardiac stimulation, which can be advantageous in patients with certain tachyarrhythmias. However, the potential for reflex bradycardia and a reduction in cardiac output must be considered.

The selection of either agent requires a thorough understanding of their distinct mechanisms, as elucidated by the comparative experimental data presented in this guide. Researchers and clinicians must weigh the need for pure vasoconstriction against the benefits of combined vasoconstriction and cardiac inotropy.

Validating the Binding Affinity of Amidephrine Hydrochloride to the Alpha-1 Adrenergic Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity of Selected Ligands for Alpha-1 Adrenergic Receptor Subtypes

The following table summarizes the binding affinities (pKi values) of selected compounds for the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), a measure of the binding affinity of a ligand to a receptor. A higher pKi value indicates a stronger binding affinity.

CompoundTypeα1A pKiα1B pKiα1D pKi
Amidephrine AgonistData not availableData not availableData not available
Phenylephrine [1]Agonist4.704.875.86
Oxymetazoline (B75379) [2][3][4]Agonist (Partial)High AffinityLower AffinityWeak Affinity
Prazosin [5][6]Antagonist~9.4~8.19~10.39

Note: The binding affinity of Oxymetazoline is described qualitatively based on available literature. Specific pKi values for Oxymetazoline can vary between studies.

Experimental Protocols: Radioligand Binding Assay

To experimentally validate the binding affinity of Amidephrine hydrochloride, a competitive radioligand binding assay is the gold standard methodology.

Objective: To determine the inhibition constant (Ki) of this compound for the alpha-1 adrenergic receptor subtypes by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]-prazosin) from the receptor.

Materials:

  • Cell membranes expressing a specific human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).

  • Radioligand: [3H]-prazosin.

  • Unlabeled competitor: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-prazosin, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-prazosin against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further elucidate the experimental and biological context, the following diagrams illustrate the workflow of a competitive binding assay and the signaling pathway of the alpha-1 adrenergic receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with α1-AR Incubation Incubation to Equilibrium Membranes->Incubation Radioligand [3H]-Prazosin Radioligand->Incubation Competitor Amidephrine HCl Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Competitive Radioligand Binding Assay Workflow

signaling_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Ligand Amidephrine HCl Receptor α1-Adrenergic Receptor Ligand->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Effects (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Alpha-1 Adrenergic Receptor Signaling Pathway

References

A Comparative Analysis of Amidephrine Hydrochloride and Pseudoephedrine for Nasal Decongestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Amidephrine hydrochloride and pseudoephedrine, two sympathomimetic agents utilized for the relief of nasal congestion. The following sections will delve into their mechanisms of action, receptor binding affinities, and clinical efficacy, supported by experimental data and detailed protocols.

Mechanism of Action and Receptor Pharmacology

This compound and pseudoephedrine both achieve their decongestant effects through the activation of adrenergic receptors in the nasal mucosa, leading to vasoconstriction and a reduction in tissue swelling. However, their fundamental mechanisms of interaction with the adrenergic system differ significantly.

This compound is a direct-acting selective α1-adrenergic receptor agonist .[1][2] It binds directly to and activates α1-receptors on the smooth muscle of blood vessels in the nasal passages, initiating a signaling cascade that results in vasoconstriction.

Pseudoephedrine , in contrast, is primarily an indirect-acting sympathomimetic agent .[3] Its principal mechanism involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[3] The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors to cause vasoconstriction.[3][4] While some sources suggest a minor, direct agonistic effect on adrenergic receptors, its affinity for these receptors is considered very low or negligible.[3]

Signaling Pathways

The activation of α1-adrenergic receptors by Amidephrine or by norepinephrine released by pseudoephedrine initiates a well-defined signaling cascade. This pathway, depicted below, involves the Gq/11 G-protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Amidephrine Amidephrine Alpha1_R α1-Adrenergic Receptor Amidephrine->Alpha1_R binds to Pseudoephedrine Pseudoephedrine NE_vesicle Norepinephrine Vesicle Pseudoephedrine->NE_vesicle stimulates release NE Norepinephrine NE_vesicle->NE NE->Alpha1_R binds to Gq Gq/11 Alpha1_R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction leads to PKC->Contraction leads to

Caption: Signaling pathway of Amidephrine and Pseudoephedrine. (Within 100 characters)

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and pseudoephedrine, focusing on receptor binding affinity and vasoconstrictor potency.

Table 1: Adrenergic Receptor Binding Affinity & Potency
CompoundReceptorParameterValueSpecies/TissueReference
(-)-Amidephrine α1-AdrenoceptorpA2 (Prazosin)8.19 and 8.48Rat vas deferens[5]
α1-AdrenoceptorpA2 (E-643)8.36 and 8.25Rat vas deferens[5]
α1-AdrenoceptorEC50 (Contraction)6.17-6.79 μMRat vas deferens & prostate[2]
Pseudoephedrine Adrenergic ReceptorsAffinityVery low / negligible-[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 2: Clinical Efficacy in Nasal Congestion
CompoundStudy DesignPrimary EndpointResultsReference
Pseudoephedrine (60 mg) Double-blind, randomized, placebo-controlledNasal Airway Resistance (NAR) AUC 0-3hStatistically significant lower NAR AUC vs. placebo (p = 0.006)[6]
Subjective Congestion (VAS) AUC 0-3hStatistically significant lower score vs. placebo (p = 0.029)[6]
Pseudoephedrine (60 mg, 120 mg, 180 mg) Double-blind, cross-over, placebo-controlledReduction in histamine-induced NARAll doses significantly reduced NAR vs. placebo (P < 0.05)[7]
This compound --No direct comparative clinical trial data found-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Experimental Workflow: Comparative Analysis

cluster_invitro In Vitro Analysis cluster_clinical Clinical Evaluation ReceptorBinding Radioligand Binding Assay VasoAssay Vasoconstriction Assay ReceptorBinding->VasoAssay informs PatientRecruitment Patient Recruitment (Allergic Rhinitis/Common Cold) VasoAssay->PatientRecruitment provides preclinical rationale for Randomization Randomization (Amidephrine vs. Pseudoephedrine vs. Placebo) PatientRecruitment->Randomization Treatment Treatment Administration Randomization->Treatment Efficacy Efficacy Assessment (Nasal Airway Resistance, Subjective Scores) Treatment->Efficacy Safety Safety Monitoring Treatment->Safety

Caption: Experimental workflow for comparing Amidephrine and Pseudoephedrine. (Within 100 characters)
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and pseudoephedrine for α1-adrenergic receptors.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from transfected cell lines or rat cerebral cortex).

  • Radioligand: [3H]prazosin (a selective α1-antagonist).

  • Test compounds: this compound and pseudoephedrine.

  • Non-specific binding control: Phentolamine or unlabeled prazosin.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add a fixed concentration of [3H]prazosin to each well.

  • Add increasing concentrations of the unlabeled test compound (Amidephrine or pseudoephedrine) to respective wells.

  • For non-specific binding determination, add a high concentration of phentolamine.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific [3H]prazosin binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay

Objective: To determine the potency (EC50) of this compound and pseudoephedrine in inducing vasoconstriction.

Materials:

  • Isolated tissue with vascular smooth muscle (e.g., rat aortic rings, human nasal mucosal tissue).[8]

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C.

  • Isometric force transducer and data acquisition system.

  • Test compounds: this compound and pseudoephedrine.

Procedure:

  • Dissect and prepare tissue rings of approximately 2-3 mm in length.

  • Mount the tissue rings in the organ baths under a resting tension of 1-2 g.

  • Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Induce a reference contraction with a standard agonist (e.g., phenylephrine (B352888) or potassium chloride) to ensure tissue viability.

  • After washout and return to baseline, add cumulative concentrations of the test compound (Amidephrine or pseudoephedrine) to the organ bath.

  • Record the contractile response after each addition until a maximal response is achieved.

  • Construct a concentration-response curve by plotting the contractile force against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.

Discussion and Conclusion

This compound and pseudoephedrine represent two distinct approaches to adrenergic receptor modulation for the purpose of nasal decongestion. Amidephrine is a direct and selective α1-agonist, offering a targeted mechanism of action. In contrast, pseudoephedrine's indirect action through norepinephrine release results in a broader stimulation of both α- and β-adrenergic receptors.

The available preclinical data, including pA2 and EC50 values, suggest that Amidephrine is a potent α1-adrenergic agonist.[2][5] Clinical data robustly supports the efficacy of pseudoephedrine in reducing nasal congestion.[6][7] However, the lack of head-to-head clinical trials makes a direct comparison of their clinical effectiveness challenging.

The differing mechanisms of action may also translate to different side effect profiles. The direct selectivity of Amidephrine for α1-receptors might theoretically lead to fewer off-target effects compared to the broader adrenergic stimulation induced by pseudoephedrine. However, systemic absorption of any α1-agonist carries the potential for cardiovascular side effects such as increased blood pressure. Pseudoephedrine is known to have potential cardiovascular and central nervous system stimulating side effects.[3]

Further research, including direct comparative clinical trials, is warranted to definitively establish the relative efficacy and safety of this compound and pseudoephedrine for the treatment of nasal congestion. The experimental protocols provided herein offer a framework for conducting such comparative studies.

References

A Researcher's Guide to Ensuring Reproducibility in Experiments with Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research, the reproducibility of experimental findings is a cornerstone of scientific validity.[1][2] The ability to replicate results is critical for building upon existing knowledge, particularly in pharmacology where the development of new therapeutics relies on consistent and reliable data.[1] This guide provides a framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving Amidephrine hydrochloride, a selective α1-adrenergic receptor agonist.[3][4] By offering objective comparisons with alternative compounds and detailing standardized protocols, we aim to address the complex causes of irreproducibility, which can range from a lack of reagent validation and poor study design to inadequate data reporting.[2]

This compound: A Comparative Overview

Amidephrine is a sympathomimetic agent that functions as a selective agonist for α1-adrenergic receptors.[3][4] Its primary use has been as a nasal decongestant.[3] To understand its experimental context, it is useful to compare it with other adrenergic agonists that might be used as alternatives or for comparative studies. The most common analogue for comparison is Phenylephrine (B352888), another well-known α1-adrenergic agonist.

FeatureThis compoundPhenylephrine HydrochlorideKey Considerations for Reproducibility
Primary Mechanism Selective α1-Adrenergic Receptor Agonist[3][4]Selective α1-Adrenergic Receptor AgonistThe specific receptor subtype selectivity (α1A, α1B, α1D) can vary and should be characterized for each experimental system.
Primary Application Nasal Decongestant, Research Tool[3]Nasal Decongestant, Vasopressor, Mydriatic AgentThe formulation and purity of the compound can differ based on its intended application, affecting experimental outcomes.
Potency Varies by preparation; can be more potent than phenylephrine in some models (e.g., unanesthetized rats)[5]Potency is well-characterized but can be lower than Amidephrine in specific contexts[5]Batch-to-batch variability and accurate determination of concentration are critical. Use of a validated reference standard is essential.
Common Alternatives Phenylephrine, Oxymetazoline, Pseudoephedrine, Xylometazoline[6][7][8]Amidephrine, other sympathomimetic aminesWhen comparing alternatives, ensure equivalent experimental conditions and that dose-response curves are fully characterized.

Adrenergic Signaling and Experimental Workflow

The scientific process demands a logical and transparent workflow to ensure that results can be independently verified. This begins with a clear understanding of the biological mechanism and a meticulously planned experimental design.

The diagram below illustrates the signaling pathway activated by α1-adrenergic receptor agonists like Amidephrine.

G ligand Amidephrine / Phenylephrine receptor α1-Adrenergic Receptor (Gq-protein coupled) ligand->receptor Binds to g_protein Gq Protein Activation receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response Phosphorylates targets leading to ca2 Ca²⁺ Release er->ca2 ca2->response Contributes to

Caption: Alpha-1 adrenergic receptor signaling pathway.

To ensure that studies investigating this pathway are reproducible, a structured experimental workflow is paramount. The FAIR principles (Findable, Accessible, Interoperable, and Reusable) provide a valuable framework for managing data and protocols.[9]

A 1. Hypothesis & Study Design (Pre-specify analysis plan) B 2. Reagent & Material Validation (Source, Purity, Lot #, Storage) A->B C 3. Protocol Standardization (Detailed SOPs, Calibration) B->C D 4. Experiment Execution (Blinding, Randomization) C->D E 5. Data Acquisition & Management (Raw Data Archiving, Metadata) D->E F 6. Data Analysis (Use pre-specified plan) E->F G 7. Transparent Reporting (Publish Protocols, Data, Code) F->G H Reproducible Result G->H

Caption: A workflow for conducting reproducible research.

Comparative Experimental Data

Quantitative data from comparative studies are essential for contextualizing a compound's activity. However, inter-laboratory variation can be significant, underscoring the need for robust and standardized assays.[9] Below is a summary of comparative data between Amidephrine and Phenylephrine from a study on cardiovascular actions.

Experimental ModelParameterAmidephrine:Phenylephrine Molar Potency RatioReference
Anesthetized Dogs (i.v.)Vasopressor Action1 : 1.9[5]
Anesthetized Cats (i.v.)Vasopressor Action1 : 2.1[5]
Unanesthetized Rats (i.p.)Vasopressor Action5.7 : 1[5]
Unanesthetized Rats (p.o.)Vasopressor Action3.7 : 1[5]
Dog Femoral Arterial BedVasoconstriction1 : 1.4[5]
Dog Renal Arterial BedVasoconstriction2.5 : 1[5]

Note: These ratios illustrate that the relative potency can be highly dependent on the species, anesthetic state, and route of administration.

Detailed Experimental Protocol: Isolated Tissue Assay

The following is a generalized protocol for assessing the contractile response of isolated rat vas deferens to this compound, an experiment used to characterize α1-adrenoceptor activity.[4] Each step includes critical reproducibility checkpoints.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and compare it to Phenylephrine hydrochloride.

Materials:

  • This compound (Specify supplier, lot number, purity)

  • Phenylephrine hydrochloride (Reference standard)

  • Krebs-Henseleit solution

  • Adult male Wistar rats (Specify age, weight range, supplier)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Dissect the vasa deferentia, removing adhering connective tissue in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

    • Reproducibility Checkpoint: The dissection technique must be consistent to avoid tissue damage. The age and strain of the animal are critical variables.

  • Mounting and Equilibration:

    • Mount the tissues in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.

    • Reproducibility Checkpoint: The resting tension, temperature, and pH of the buffer must be precisely controlled and monitored throughout the experiment.

  • Viability Test:

    • Contract the tissue with a submaximal concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability. Wash out and return to baseline.

    • Reproducibility Checkpoint: Establish a clear criterion for tissue viability (e.g., >0.5g contraction force) to exclude non-responsive tissues from the analysis.

  • Cumulative Dose-Response Curve Generation:

    • Add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • After the final concentration, wash the tissue extensively and allow it to return to baseline.

    • Repeat the process for the comparator drug, Phenylephrine.

    • Reproducibility Checkpoint: The stock solution of Amidephrine must be prepared fresh and protected from light.[10] The dosing intervals and volumes must be precise. The order of drug administration should be randomized between experiments if possible.

  • Data Analysis:

    • Measure the peak isometric contraction at each concentration.

    • Normalize the data to the maximum response elicited by the reference agonist or KCl.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

    • Reproducibility Checkpoint: The data analysis method, including normalization procedures and the specific nonlinear regression model, must be pre-specified and consistently applied.[11][12] Report the results as mean ± SEM/SD with the number of replicates.

By adhering to these detailed protocols and checkpoints, researchers can significantly enhance the reliability and reproducibility of their findings in studies involving this compound and its alternatives.

References

A Comparative Benchmarking Guide to Amidephrine Hydrochloride and Other Sympathomimetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amidephrine hydrochloride with other notable sympathomimetic drugs, focusing on their receptor binding affinities, functional potencies, and underlying mechanisms of action. The data presented is intended to assist researchers in selecting the appropriate sympathomimetic agent for their specific experimental needs.

Introduction to Sympathomimetic Drugs

Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, namely epinephrine (B1671497) and norepinephrine (B1679862).[1] These agents are broadly classified based on their mechanism of action (direct- or indirect-acting) and their selectivity for different adrenergic receptor subtypes (α and β).[1][2] Direct-acting sympathomimetics bind to and activate adrenergic receptors, while indirect-acting agents increase the concentration of endogenous catecholamines in the synapse.[1]

Amidephrine is a sympathomimetic agent known to be a selective α1-adrenergic receptor agonist.[3] This guide will benchmark this compound against other well-characterized sympathomimetic drugs with varying receptor selectivity profiles, including phenylephrine (B352888) (α1-agonist), clonidine (B47849) (α2-agonist), norepinephrine (non-selective α and β1 agonist), and oxymetazoline (B75379) (α1 and α2-agonist).

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a drug to its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of this compound and other sympathomimetics for various adrenergic receptor subtypes. Higher pKi values indicate a stronger binding affinity.

Drugα1Aα1Bα1Dα2Aα2Bα2C
This compound Selective for α1 vs α2[3]No data availableNo data availableNo effect[3]No effect[3]No effect[3]
Phenylephrine 5.6[4]5.5[4]5.9[4]4.7[4]4.3[4]4.6[4]
Norepinephrine 6.7[4]5.8[4]6.8[4]7.4[4]6.9[4]7.3[4]
Oxymetazoline 7.8[4]6.9[4]7.3[4]8.8[4]7.8[4]8.3[4]
Clonidine 5.5[4]5.4[4]5.5[4]8.0[4]6.9[4]7.9[4]

Note: Data for this compound's specific α1-subtype affinities is limited in publicly available literature. The available data indicates its selectivity for α1-adrenoceptors over α2-adrenoceptors.

Functional Potency and Efficacy in In Vitro Assays

The functional consequence of receptor binding is assessed through in vitro assays that measure the drug's ability to elicit a physiological response. This section compares the potency (EC50, the concentration required to produce 50% of the maximal response) and efficacy (Emax, the maximum response) of this compound and its counterparts in key functional assays.

Calcium Mobilization Assay

Activation of α1-adrenergic receptors typically leads to an increase in intracellular calcium concentration. The following table compares the potency of sympathomimetic drugs in stimulating calcium mobilization.

DrugCell Type/TissueEC50 (µM)
This compound No data availableNo data available
Phenylephrine Feline ventricular myocytes10[5]
Norepinephrine No direct comparative dataNo data available
Oxymetazoline No direct comparative dataNo data available
Clonidine No direct comparative dataNo data available
Vasoconstriction Assay

The ability of sympathomimetic drugs to constrict blood vessels is a key functional outcome, particularly for α1-agonists. The table below presents the potency of these drugs in inducing vasoconstriction in isolated tissue preparations.

DrugTissueEC50 (µM)
This compound No data availableNo data available
Phenylephrine Human internal mammary artery1.4[6]
Phenylephrine Human saphenous vein1.8[6]
Norepinephrine Human saphenous vein0.078[6]
Norepinephrine Human internal mammary artery0.34[6]
Oxymetazoline No direct comparative dataNo data available
Clonidine No direct comparative dataNo data available

A study on the isolated vas deferens of the rat demonstrated that (-)-Amidephrine is a selective agonist for α1-adrenoceptors and did not exert any effect on α2-adrenoceptors.[3] The study also found that the α1-adrenoceptor antagonists prazosin (B1663645) (pA2 8.19 and 8.48) and E-643 (pA2 8.36 and 8.25) inhibited the agonist activity of both (-)-Amidephrine and (-)-phenylephrine, with no significant difference in the pA2 values, indicating that both agonists act on the same receptor.[3]

Signaling Pathways

The activation of adrenergic receptors initiates downstream signaling cascades that mediate the physiological effects of sympathomimetic drugs.

α1-Adrenergic Receptor Signaling

Amidephrine, as a selective α1-agonist, is expected to primarily activate the Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling Amidephrine Amidephrine (α1-Agonist) alpha1_R α1-Adrenergic Receptor Amidephrine->alpha1_R binds Gq Gq/11 Protein alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC_activation->Response

Caption: α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a drug for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and Competitor Drug prep->incubate separate Separation of Bound and Unbound Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50 and Ki) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

Objective: To measure the ability of a drug to stimulate an increase in intracellular calcium, a hallmark of α1-adrenergic receptor activation.

Methodology:

  • Cell Culture: Cells expressing the α1-adrenergic receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Drug Addition: The drug of interest is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.

  • Data Analysis: The EC50 value is determined by plotting the peak fluorescence response against the drug concentration.

In Vitro Vasoconstriction Assay

Objective: To assess the contractile effect of a drug on isolated blood vessels.

Methodology:

  • Tissue Preparation: A segment of a blood vessel (e.g., aorta, mesenteric artery) is dissected and mounted in an organ bath containing a physiological salt solution.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Drug Administration: The drug is added cumulatively to the organ bath in increasing concentrations.

  • Tension Measurement: The isometric contraction of the blood vessel segment is recorded using a force transducer.

  • Data Analysis: A concentration-response curve is constructed, and the EC50 and Emax values are determined.

Conclusion

This compound is a selective α1-adrenergic receptor agonist. While direct comparative data on its binding affinity and functional potency at specific α1-subtypes is not as extensively published as for other sympathomimetics like phenylephrine and norepinephrine, existing evidence confirms its selectivity for the α1-adrenoceptor class over the α2 class. Further research is warranted to fully characterize the pharmacological profile of Amidephrine at the α1A, α1B, and α1D subtypes to better understand its potential therapeutic applications and to refine its position relative to other sympathomimetic agents. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of Amidephrine Hydrochloride and Phenylephrine Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available experimental data on the potency of Amidephrine hydrochloride and Phenylephrine, both selective α1-adrenergic receptor agonists. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the pharmacological potency of this compound and Phenylephrine. Both compounds are recognized for their selective agonist activity at α1-adrenergic receptors, leading to vasoconstriction and other sympathomimetic effects. While Phenylephrine is a widely studied and utilized compound, data on Amidephrine is less abundant. This document aims to collate and present the existing scientific evidence to facilitate a clear comparison.

Mechanism of Action and Signaling Pathway

Amidephrine and Phenylephrine exert their effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The elevated intracellular calcium also binds to calmodulin, which can then activate various downstream effectors, including myosin light chain kinase (MLCK). The phosphorylation of the myosin light chain by MLCK in smooth muscle cells leads to muscle contraction, resulting in effects such as vasoconstriction.

Recent studies have also implicated other signaling pathways in α1-adrenergic receptor activation, including the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinases (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways can be involved in mediating longer-term effects like cell growth and proliferation.

A study by Vizi and Ludvig (1983) concluded that (-)-Amidephrine acts on the same α1-adrenoceptor as (-)-Phenylephrine in the isolated vas deferens of the rat. This was determined by the fact that the pA2 values for the competitive antagonists prazosin (B1663645) and E-643 were not significantly different when used against either agonist, suggesting they compete for the same binding site.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Amidephrine / Phenylephrine a1_AR α1-Adrenergic Receptor Agonist->a1_AR G_protein Gq Protein a1_AR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Calmodulin Calmodulin Ca2->Calmodulin binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction phosphorylates myosin light chain

Caption: Simplified signaling pathway of α1-adrenergic receptor agonists.

Potency Comparison Data

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or its pD2 value (-log EC50). A lower EC50 or a higher pD2 value indicates greater potency. Binding affinity is measured by the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki or a higher pKi indicates a higher binding affinity.

While a direct head-to-head comparison of the potency of Amidephrine and Phenylephrine in the same study is limited, data from different studies can be compiled for an indirect assessment.

CompoundTissue/ReceptorParameterValueReference
(-)-Phenylephrine Rat Vas DeferenspD25.52 ± 0.06Docherty and Wilson, 1999
(-)-Amidephrine Rat Vas Deferens-Data not available-

Note: The study by Vizi and Ludvig (1983) demonstrated that both agonists act on the same receptor in the rat vas deferens but did not provide potency values for the agonists themselves.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the potency and mechanism of action of α1-adrenergic agonists.

Isolated Tissue Contraction Assay (e.g., Rat Vas Deferens)

This in vitro assay is a standard method for assessing the contractile response of smooth muscle to pharmacological agents.

Objective: To determine the potency (EC50 or pD2) and efficacy of an agonist in inducing smooth muscle contraction.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are carefully dissected and cleaned of adhering connective tissue. The tissues are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60-90 minutes), with the bathing solution being changed periodically.

  • Cumulative Concentration-Response Curve: The agonist (Amidephrine or Phenylephrine) is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous concentration has reached a plateau.

  • Data Acquisition: The isometric contractions of the tissue are recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximum response obtained with a reference agonist or the maximum response to the test compound. The data are then fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and maximum effect (Emax). The pD2 is calculated as the negative logarithm of the EC50.

cluster_workflow Isolated Tissue Contraction Assay Workflow A Tissue Dissection (e.g., Rat Vas Deferens) B Mounting in Organ Bath A->B C Equilibration (Resting Tension) B->C D Cumulative Agonist Addition C->D E Record Isometric Contraction D->E F Data Analysis (Dose-Response Curve) E->F G Determine EC50/pD2 and Emax F->G

Caption: Workflow for an isolated tissue contraction assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of Amidephrine and Phenylephrine for α1-adrenergic receptors.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., cells transfected with a specific α1-adrenergic receptor subtype) are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-prazosin, a selective α1-adrenergic antagonist) at a fixed concentration and varying concentrations of the unlabeled competitor drug (Amidephrine or Phenylephrine).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, which shows the displacement of the radioligand by the competitor drug. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Both this compound and Phenylephrine are selective α1-adrenergic receptor agonists that induce vasoconstriction through the Gq-PLC-IP3-Ca2+ signaling pathway. While experimental evidence confirms that they act on the same receptor subtype in tissues like the rat vas deferens, a direct and comprehensive comparison of their potency is hampered by the limited availability of quantitative data for Amidephrine. The pD2 value for Phenylephrine in the rat vas deferens is established, but a corresponding value for Amidephrine is needed for a definitive potency comparison in this tissue. Further research, including head-to-head in vitro and in vivo studies, is required to fully elucidate the comparative potency and pharmacological profile of this compound versus Phenylephrine.

References

Selectivity Profiling of Amidephrine Hydrochloride Against Adrenergic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adrenergic receptor selectivity profile of Amidephrine hydrochloride against a panel of well-characterized adrenergic agonists and antagonists. The objective is to offer a clear, data-driven comparison to aid in research and drug development.

Executive Summary

Comparative Selectivity Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected adrenergic ligands. This data is compiled from various sources and should be interpreted with the understanding that experimental conditions can vary.

Note: Data for this compound is not available in the public domain. "N/A" indicates that data was not found for a specific receptor subtype.

Table 1: Binding Affinities (Ki, nM) of Adrenergic Ligands

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2β3
Amidephrine HCl N/AN/AN/AInactive[1]N/AN/AN/AN/AN/A
Phenylephrine (B352888) 50N/AN/AN/AN/AN/AN/AN/AN/A
Clonidine N/AN/AN/A4.34.113N/AN/AN/A
Isoproterenol N/AN/AN/AN/AN/AN/A4.83.4N/A
Prazosin 0.250.30.9540N/AN/AN/AN/AN/A
Yohimbine 250012006301.4[2]7.1[2]0.88[2]N/AN/AN/A
Propranolol (B1214883) N/AN/AN/AN/AN/AN/A1.11.5480

Table 2: Functional Potencies (EC50/IC50, nM) of Adrenergic Ligands

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2β3
Amidephrine HCl N/AN/AN/AInactive[1]N/AN/AN/AN/AN/A
Phenylephrine 100N/AN/AN/AN/AN/AN/AN/AN/A
Clonidine N/AN/AN/A1.5N/AN/AN/AN/AN/A
Isoproterenol N/AN/AN/AN/AN/AN/A0.80.9N/A
Prazosin (IC50) 0.30.51.01000N/AN/AN/AN/AN/A
Yohimbine (IC50) 2000100050010255N/AN/AN/A
Propranolol (IC50) N/AN/AN/AN/AN/AN/A0.70.5100

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of drug-receptor interactions. Below are standard protocols for radioligand binding and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a membrane preparation containing the receptor. A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, [3H]-CGP12177 for β receptors).

  • Test Compound: this compound or other comparator compounds.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol for β receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine the functional potency (EC50 or IC50) of a test compound by measuring changes in intracellular cyclic AMP (cAMP) levels.

Principle: Gs-coupled receptors (β-adrenergic receptors) activate adenylyl cyclase, leading to an increase in intracellular cAMP. Gi-coupled receptors (α2-adrenergic receptors) inhibit adenylyl cyclase, causing a decrease in cAMP. The change in cAMP levels is measured using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Materials:

  • Cells: Cell lines stably expressing the adrenergic receptor of interest.

  • Test Compound: this compound or other comparator compounds.

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production for measuring inhibition by Gi-coupled agonists.

  • cAMP Assay Kit: (e.g., HTRF or ELISA-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Gs-agonists: Add varying concentrations of the test compound.

    • For Gi-agonists: Pre-treat cells with varying concentrations of the test compound, then stimulate with a fixed concentration of forskolin.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.

2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To determine the functional potency (EC50) of a test compound by measuring changes in intracellular calcium levels.

Principle: Gq-coupled receptors (α1-adrenergic receptors) activate phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores. This transient increase in intracellular calcium is measured using a calcium-sensitive fluorescent dye.

Materials:

  • Cells: Cell lines stably expressing the α1-adrenergic receptor subtype of interest.

  • Test Compound: this compound or other comparator compounds.

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: With an injection system.

Procedure:

  • Cell Seeding and Dye Loading: Seed cells in a black, clear-bottom 96-well plate. Before the assay, load the cells with a calcium-sensitive dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject varying concentrations of the test compound into the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflow

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines, such as norepinephrine (B1679862) and epinephrine. They are broadly classified into α and β subtypes, which are further divided into several isoforms. These receptors are coupled to different G-proteins and activate distinct downstream signaling cascades.

AdrenergicSignaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1 α1 Receptor gq Gq/11 a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc response_a1 Smooth Muscle Contraction ca->response_a1 pkc->response_a1 a2 α2 Receptor gi Gi/o a2->gi Agonist ac_inhib Adenylyl Cyclase gi->ac_inhib inhibits camp_inhib ↓ cAMP ac_inhib->camp_inhib response_a2 Inhibition of Neurotransmitter Release camp_inhib->response_a2 beta β Receptor gs Gs beta->gs Agonist ac_stim Adenylyl Cyclase gs->ac_stim activates camp_stim ↑ cAMP ac_stim->camp_stim pka PKA Activation camp_stim->pka response_beta Cardiac Contraction, Smooth Muscle Relaxation, Glycogenolysis pka->response_beta

Caption: Adrenergic receptor signaling pathways.

Experimental Workflow for Receptor Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a compound against a panel of receptors.

ExperimentalWorkflow start Start: Compound of Interest (e.g., Amidephrine HCl) receptor_panel Select Adrenergic Receptor Subtype Panel (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) start->receptor_panel binding_assay Radioligand Binding Assay receptor_panel->binding_assay functional_assay Functional Assay (cAMP or Ca²⁺) receptor_panel->functional_assay determine_ki Determine Ki values binding_assay->determine_ki determine_ec50_ic50 Determine EC50/IC50 values functional_assay->determine_ec50_ic50 data_analysis Data Analysis and Selectivity Profile Generation determine_ki->data_analysis determine_ec50_ic50->data_analysis comparison Compare with Reference Compounds data_analysis->comparison end Conclusion on Selectivity Profile comparison->end

Caption: Experimental workflow for selectivity profiling.

References

Validating Amidephrine Hydrochloride in Animal Models of Hypotension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amidephrine hydrochloride and its alternatives in treating hypotension in animal models. The information presented is collated from various preclinical studies to aid in the design and interpretation of research in the field of cardiovascular pharmacology.

Executive Summary

This compound is a sympathomimetic amine that primarily acts as a potent α1-adrenergic receptor agonist, leading to vasoconstriction and an increase in blood pressure. Its efficacy in counteracting hypotension has been evaluated in several animal models. This guide compares the hemodynamic effects of this compound (with phenylephrine (B352888) as a close surrogate) against other commonly used vasopressors, including norepinephrine, dopamine (B1211576), vasopressin, and dobutamine (B195870). The data presented herein is derived from studies utilizing various animal models of hypotension, such as those induced by anesthesia or hemorrhage.

Comparative Efficacy of Vasopressors in Animal Models of Hypotension

The following tables summarize the quantitative data on the hemodynamic effects of this compound (represented by phenylephrine) and its alternatives in various animal models of hypotension.

Table 1: Effects of Vasopressors on Mean Arterial Pressure (MAP) in Animal Models of Hypotension

DrugAnimal ModelHypotension InductionDose RangeBaseline MAP (mmHg)Post-Treatment MAP (mmHg)Citation
Phenylephrine DogIsoflurane (B1672236) Anesthesia0.07 - 1.0 µg/kg/min~50Dose-dependent increase[1]
RabbitIsoflurane Anesthesia2.0 µg/kg/min4562
Norepinephrine DogIsoflurane Anesthesia0.1 - 2.0 µg/kg/min<45Target MAP (65-80) achieved at 0.44 ± 0.19 µg/kg/min[2]
DogVasodilatory ShockNot specified~70Significant increase
Dopamine DogIsoflurane Anesthesia3 - 20 µg/kg/min50Target MAP (70) achieved at 7 µg/kg/min[3][4]
DogVasodilatory ShockNot specified~70Significant increase
Vasopressin DogIsoflurane Anesthesia0.5 - 5 mU/kg/min<45Failed to reach target MAP[2]
SwineHemorrhagic Shock0.04 U/kg/minNot specifiedIncreased systemic vascular resistance[5]
Dobutamine DogIsoflurane Anesthesia1 - 8 µg/kg/min50Did not significantly improve MAP[3][4]
DogIsoflurane Anesthesia5 - 15 µg/kg/min<45Failed to reach target MAP[2]

Table 2: Effects of Vasopressors on Cardiac Output (CO) / Cardiac Index (CI) in Animal Models of Hypotension

DrugAnimal ModelHypotension InductionDose RangeEffect on CO/CICitation
Phenylephrine DogIsoflurane Anesthesia0.07 - 1.0 µg/kg/minDecreased CO[1]
Norepinephrine DogIsoflurane Anesthesia0.1 - 2.0 µg/kg/minIncreased CO[2]
Dopamine DogIsoflurane Anesthesia3 - 20 µg/kg/minDose-dependent increase in CI[3][4]
Vasopressin DogIsoflurane Anesthesia0.5 - 5 mU/kg/minDecreased CO[2]
Dobutamine DogIsoflurane Anesthesia1 - 8 µg/kg/minSignificant increase in CI[3][4]

Table 3: Effects of Vasopressors on Systemic Vascular Resistance (SVR) in Animal Models of Hypotension

DrugAnimal ModelHypotension InductionDose RangeEffect on SVRCitation
Phenylephrine DogIsoflurane Anesthesia0.07 - 1.0 µg/kg/minIncreased SVR[1]
Norepinephrine DogIsoflurane Anesthesia0.1 - 2.0 µg/kg/minIncreased SVR[2]
Dopamine DogIsoflurane Anesthesia3 µg/kg/minDecreased SVR[3]
Vasopressin DogIsoflurane Anesthesia0.5 - 5 mU/kg/minIncreased SVR[2]
Dobutamine DogIsoflurane Anesthesia5 - 15 µg/kg/minReduced SVR[2]

Table 4: Effects of Vasopressors on Heart Rate (HR) in Animal Models of Hypotension

DrugAnimal ModelHypotension InductionDose RangeEffect on HRCitation
Phenylephrine DogIsoflurane Anesthesia0.07 - 1.0 µg/kg/minDecreased HR[1]
Norepinephrine DogVasodilatory ShockNot specifiedNo significant change
Dopamine DogIsoflurane Anesthesia3 - 20 µg/kg/minDose-dependent increase[3][4]
Vasopressin SwineHemorrhagic Shock0.04 U/kg/minNo significant change[5]
Dobutamine DogIsoflurane Anesthesia1 - 8 µg/kg/minDose-dependent increase[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted for specific research needs and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Anesthesia-Induced Hypotension Model (Dog)

This model is commonly used to evaluate the efficacy of vasopressors in a controlled setting of vasodilation.

  • Animal Preparation: Healthy adult Beagle dogs are fasted overnight with free access to water. Anesthesia is induced with an appropriate agent (e.g., propofol) and maintained with an inhalant anesthetic such as isoflurane.[1][2] The animal is intubated and mechanically ventilated.

  • Instrumentation: Catheters are placed in a peripheral artery (e.g., femoral artery) for direct and continuous blood pressure monitoring and in a peripheral vein for drug and fluid administration.[1][2] For more detailed hemodynamic monitoring, a pulmonary artery catheter can be placed to measure cardiac output, pulmonary artery pressure, and other variables.[2]

  • Induction of Hypotension: The concentration of the inhalant anesthetic (e.g., isoflurane) is increased until a target mean arterial pressure (MAP) of < 45-50 mmHg is achieved and sustained.[2][3][4]

  • Drug Administration: Once stable hypotension is achieved, a continuous rate infusion (CRI) of the test article (e.g., this compound, phenylephrine, norepinephrine) is initiated. The infusion rate is titrated to achieve a target MAP (e.g., 65-80 mmHg).[2]

  • Data Collection: Hemodynamic parameters, including MAP, systolic and diastolic blood pressure, heart rate, and cardiac output, are continuously recorded.

Hemorrhagic Shock Model (Swine)

This model simulates hypotension resulting from significant blood loss.

  • Animal Preparation: Domestic pigs are anesthetized, intubated, and mechanically ventilated.

  • Instrumentation: A central venous catheter is placed for blood withdrawal and fluid/drug administration. An arterial line is placed for continuous blood pressure monitoring.[5]

  • Induction of Hemorrhagic Shock: A predetermined percentage of the animal's estimated blood volume is withdrawn over a set period to induce hypotension.[5]

  • Treatment and Monitoring: Following the induction of shock, resuscitation fluids and/or vasopressor agents are administered. Hemodynamic parameters and survival rates are monitored over a defined period.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the compared vasopressors and a general experimental workflow for evaluating their efficacy.

G cluster_alpha1 Amidephrine / Phenylephrine / Norepinephrine Amidephrine Amidephrine / Phenylephrine / Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Amidephrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction G cluster_beta1 Norepinephrine / Dobutamine / Dopamine Norepinephrine Norepinephrine / Dobutamine / Dopamine (high dose) Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Heart ↑ Heart Rate & ↑ Contractility PKA->Heart G cluster_dopamine Dopamine Dopamine_low Dopamine (low dose) D1_Receptor D1 Receptor Dopamine_low->D1_Receptor Gs_Protein_D Gs Protein D1_Receptor->Gs_Protein_D AC_D Adenylyl Cyclase Gs_Protein_D->AC_D cAMP_D cAMP AC_D->cAMP_D Renal_Vasodilation Renal Vasodilation cAMP_D->Renal_Vasodilation G cluster_vasopressin Vasopressin Vasopressin_drug Vasopressin V1_Receptor V1 Receptor Vasopressin_drug->V1_Receptor Gq_Protein_V Gq Protein V1_Receptor->Gq_Protein_V PLC_V Phospholipase C Gq_Protein_V->PLC_V PIP2_V PIP2 PLC_V->PIP2_V IP3_V IP3 PIP2_V->IP3_V Ca_Release_V Ca²⁺ Release from SR IP3_V->Ca_Release_V Vasoconstriction_V Vasoconstriction Ca_Release_V->Vasoconstriction_V G Animal_Prep Animal Preparation & Instrumentation Induce_Hypo Induce Hypotension (e.g., Anesthesia, Hemorrhage) Animal_Prep->Induce_Hypo Stabilize Stabilize & Record Baseline Data Induce_Hypo->Stabilize Administer Administer Test Article (e.g., Amidephrine HCl) or Control Stabilize->Administer Monitor Continuously Monitor Hemodynamics (MAP, HR, CO, etc.) Administer->Monitor Analyze Data Analysis & Comparison Monitor->Analyze

References

Safety Operating Guide

Proper Disposal of Amidephrine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Amidephrine hydrochloride, ensuring the protection of personnel and the environment.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended PPE:

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionRecommended if handling powders outside of a fume hood
Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound with other chemical waste unless compatibility has been confirmed. It should be stored in a dedicated, clearly labeled waste container.

  • Containerization:

    • Use a well-sealed, leak-proof container made of a material compatible with the chemical.

    • The container must be in good condition, free from cracks or damage.

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound."

  • Waste Accumulation:

    • Store the waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

    • Keep a log of the amount of waste accumulated.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a full chemical inventory of the waste.

In the absence of a formal hazardous waste management program, or for very small quantities, consult with your local authorities for guidance. Some jurisdictions may have specific take-back programs for expired or unused research chemicals.

Alternative Disposal for Small Quantities (if permitted by local regulations):

For trace amounts, such as residual powder in an empty container, the following procedure may be permissible, but always verify with your EHS department first:

  • Deactivation (if applicable and procedures are established): Chemical deactivation should only be performed by trained personnel with a validated protocol.

  • Inerting: Mix the this compound with an inert and non-combustible absorbent material such as sand or vermiculite.

  • Packaging: Place the mixture in a sealed, labeled container.

  • Disposal: Dispose of the container in the designated solid hazardous waste stream.

Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and may be a violation of regulations.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: Use a chemical spill kit to contain the spill. Absorb liquids with an inert material. For solids, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean: Decontaminate the area with an appropriate cleaning agent.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Amidephrine hydrochloride for disposal risk_assessment Perform Risk Assessment and Don Appropriate PPE start->risk_assessment is_large_quantity Large Quantity? risk_assessment->is_large_quantity hazardous_waste Treat as Hazardous Waste is_large_quantity->hazardous_waste Yes is_small_quantity Trace/Small Quantity? is_large_quantity->is_small_quantity No segregate Segregate from incompatible waste hazardous_waste->segregate containerize Place in a labeled, sealed container segregate->containerize store Store in a designated hazardous waste area containerize->store contact_ehs Contact EHS for pickup store->contact_ehs end End: Disposal Complete contact_ehs->end is_small_quantity->hazardous_waste No check_local_regs Check Local Regulations and EHS Policy is_small_quantity->check_local_regs Yes is_inerting_allowed Inerting & Solid Waste Disposal Permitted? check_local_regs->is_inerting_allowed is_inerting_allowed->hazardous_waste No inert Mix with inert material (e.g., sand, vermiculite) is_inerting_allowed->inert Yes package Package in a sealed, labeled container inert->package dispose_solid Dispose as solid hazardous waste package->dispose_solid dispose_solid->end

Safeguarding Your Research: A Comprehensive Guide to Handling Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amidephrine hydrochloride, a selective alpha-1-adrenoceptor agonist. Adherence to these procedural, step-by-step instructions will minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Therefore, a comprehensive PPE strategy is crucial for safe handling. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves.[1] Change gloves every 30 to 60 minutes or immediately if contaminated.[2]To prevent skin contact and absorption.[2] Powder-free gloves minimize aerosolization of the compound.[2][3]
Eye and Face Protection Safety goggles with side-shields. A face shield should be worn when there is a risk of splashes.[2][4][5]To protect against eye irritation from dust or splashes.
Respiratory Protection A NIOSH-certified N95 or N100 respirator is recommended if airborne powder or aerosol generation is likely.[4] A dust respirator should be used in accordance with a respiratory protection program.[4]To prevent inhalation of the compound, which may cause respiratory tract irritation.
Body Protection A disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material.[1] Protective boots may be required depending on the scale of handling.To protect the skin from accidental spills and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal Receiving Receiving: Inspect container for damage. Verify label. Storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended temperature: 4°C. Receiving->Storage Upon receipt Weighing Weighing: Perform in a chemical fume hood or ventilated enclosure. Use appropriate PPE. Storage->Weighing For use SolutionPrep Solution Preparation: Add solid to solvent slowly. Avoid generating dust. Weighing->SolutionPrep For experiments Decontamination Decontamination: Clean work surfaces with an appropriate solvent (e.g., alcohol). Decontaminate all used equipment. SolutionPrep->Decontamination Post-experiment WasteCollection Waste Collection: Collect all waste in a designated, labeled container. Do not mix with other waste. Decontamination->WasteCollection FinalDisposal Final Disposal: Dispose of as hazardous waste according to local, state, and federal regulations. WasteCollection->FinalDisposal

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust dispersion.

  • Ensure a safety shower and eyewash station are readily accessible.[5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as detailed in the table above.

3. Weighing and Transfer:

  • When weighing the solid compound, do so within a ventilated enclosure to minimize dust generation.

  • Handle the substance carefully to avoid creating dust.

4. Solution Preparation:

  • If preparing a solution, add the this compound solid to the solvent slowly to prevent splashing.

5. Post-Handling:

  • Thoroughly wash hands and face after handling the compound.

  • Remove and properly dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Storage ConditionRecommendation
General Storage Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Temperature Recommended storage temperature is 4°C for the solid form.[5] For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[6]
Incompatible Materials Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

cluster_exposure Exposure Response cluster_spill Spill Response Ingestion Ingestion: Rinse mouth. Call a POISON CENTER or doctor. SkinContact Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation occurs. EyeContact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice if irritation persists. Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention. Evacuate Evacuate non-essential personnel. Ventilate Ensure adequate ventilation. Evacuate->Ventilate Contain Contain the spill. Avoid dust generation. Ventilate->Contain Cleanup Sweep up and shovel into a suitable container for disposal. Decontaminate the area. Contain->Cleanup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。